Mal-PEG4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H24N2O6 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H24N2O6/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18/h1-2H,3-12,15H2 |
InChI Key |
IXEVRKYHIRYVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG4-amine: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG4-amine (Mal-PEG4-amine), a heterobifunctional crosslinker widely utilized in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical structure, physicochemical properties, and reactivity, along with detailed experimental protocols for its application.
Core Concepts of this compound
This compound is a versatile chemical linker composed of three key functional components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a primary amine group. This unique combination of reactive moieties allows for the covalent linkage of biomolecules with high specificity and efficiency.
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild pH conditions.
-
PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the aqueous solubility of the linker and the resulting bioconjugate. This property is crucial for preventing aggregation and improving the pharmacokinetic profile of modified biomolecules. The PEG spacer also provides a flexible linkage with a defined length, which can be advantageous for maintaining the biological activity of the conjugated molecules.
-
Amine Group: The terminal primary amine serves as a versatile reactive site for conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other amine-reactive functional groups. This allows for a two-step conjugation strategy, providing greater control over the final bioconjugate structure.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Chemical Name | 1-Amino-14-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxatetradecane | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 2221042-92-6 (TFA salt) | [1][2] |
| Chemical Formula | C14H24N2O6 (as TFA salt) | [1][2] |
| Molecular Weight | 316.4 g/mol (as TFA salt) | [1][2] |
| Appearance | White to off-white solid | General product information |
| Purity | ≥95-98% | [1][2] |
| Solubility | ||
| Water | Soluble | [3] |
| DMSO | Soluble | Inferred from similar compounds[4][5] |
| DMF | Soluble | Inferred from similar compounds[4][5] |
| DCM | Soluble | [5] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][3] |
Note: this compound is often supplied as a trifluoroacetic acid (TFA) salt, which enhances its stability and handling.
Reactivity and Stability
The utility of this compound is defined by the reactivity of its terminal functional groups. The stability of these groups under different conditions is a critical consideration for successful conjugation.
| Functional Group | Optimal pH for Reaction | Key Considerations |
| Maleimide | 6.5 - 7.5 | The thiol-maleimide reaction is highly specific and efficient within this pH range. Above pH 7.5, the maleimide ring is susceptible to hydrolysis, rendering it unreactive towards thiols. At alkaline pH, the maleimide group can also exhibit off-target reactivity with primary amines.[6] |
| Amine | 7.2 - 8.5 | The reaction with activated carboxylic acids (e.g., NHS esters) is most efficient at a slightly basic pH where the primary amine is deprotonated and thus more nucleophilic.[6] |
Stability Profile:
-
Maleimide Group: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. The rate of hydrolysis is dependent on both pH and temperature. For optimal stability, aqueous solutions of this compound should be prepared fresh and used immediately.
-
Storage: As a solid, this compound is stable when stored at -20°C under desiccated conditions and protected from light. Stock solutions in anhydrous organic solvents like DMSO or DMF can be stored at -20°C for short periods but should be protected from moisture to prevent hydrolysis.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Two-Step Protein-Small Molecule Conjugation
This protocol describes the conjugation of a small molecule containing a carboxylic acid to a protein with an available cysteine residue.
Step 1: Activation of the Small Molecule with this compound
-
Materials:
-
Small molecule with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
-
Procedure:
-
Dissolve the small molecule in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the small molecule solution.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a 1.1-fold molar excess of this compound to the reaction mixture.
-
Stir the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The resulting maleimide-activated small molecule can be purified by reverse-phase HPLC.
-
Step 2: Conjugation of the Maleimide-Activated Small Molecule to a Protein
-
Materials:
-
Maleimide-activated small molecule (from Step 1)
-
Protein with a free cysteine residue
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA
-
Quenching Reagent: 1 M solution of L-cysteine or β-mercaptoethanol
-
Desalting column
-
-
Procedure:
-
Dissolve the protein in the conjugation buffer. If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.
-
Dissolve the maleimide-activated small molecule in a minimal amount of DMSO or DMF and add it to the protein solution. A 10- to 20-fold molar excess of the activated small molecule over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding the quenching reagent to a final concentration of 10-20 mM and incubating for 15-30 minutes at room temperature.
-
Purify the final protein-small molecule conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Antibody-Drug Conjugation (ADC) Workflow
This protocol outlines the general steps for creating an ADC using this compound as part of a linker system.
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[7]
-
-
Reduction of Interchain Disulfide Bonds:
-
Add a reducing agent such as TCEP or DTT to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be optimized to achieve the desired number of free thiols.[7]
-
Incubate at 37°C for 30-60 minutes.[7]
-
Remove the excess reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[7]
-
-
Drug-Linker Synthesis:
-
Synthesize the drug-linker conjugate by reacting the cytotoxic drug (containing a primary amine) with a linker system that incorporates this compound. This may involve activating the drug or the linker.[1]
-
-
Conjugation:
-
Quenching and Purification:
Visualizations
Chemical Reactions
The following diagram illustrates the two key reactions involving this compound.
Caption: Key reactions of this compound.
Experimental Workflow: Protein-Small Molecule Conjugation
The following diagram outlines the experimental workflow for a two-step protein-small molecule conjugation using this compound.
Caption: Workflow for protein-small molecule conjugation.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its well-defined structure, favorable solubility, and specific reactivity make it an invaluable tool for researchers and scientists in the development of advanced therapeutics, diagnostics, and research reagents. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is crucial for its successful application.
References
An In-depth Technical Guide to the Synthesis of Maleimide-PEG4-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Maleimide-PEG4-Amine, a heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines the primary synthetic strategies, detailed experimental protocols, characterization methods, and applications of this versatile molecule.
Introduction to Maleimide-PEG4-Amine
Maleimide-PEG4-Amine is a chemical linker featuring a maleimide group at one end and a primary amine at the other, connected by a 4-unit polyethylene glycol (PEG) spacer. The maleimide group offers high reactivity and specificity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond. The terminal primary amine allows for conjugation to various electrophilic groups, such as activated esters (e.g., NHS esters) or isothiocyanates, and can also be coupled to carboxylic acids using carbodiimide chemistry.
The hydrophilic PEG4 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous solutions, reduces aggregation, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules. These properties make Maleimide-PEG4-Amine an invaluable tool in the construction of complex biomolecular architectures.
Synthetic Strategies
The synthesis of Maleimide-PEG4-Amine can be approached through several strategic routes, primarily depending on the commercially available starting materials. A common and effective strategy involves the use of a Boc-protected amine on a PEG4 scaffold to allow for the selective introduction of the maleimide group, followed by deprotection to reveal the primary amine.
A prevalent method involves a two-step, one-pot reaction starting from a mono-Boc-protected PEG4-amine. This amine is first reacted with maleic anhydride to form a maleamic acid intermediate. Subsequent cyclization, often facilitated by a dehydrating agent, yields the desired maleimide. The final step is the removal of the Boc protecting group under acidic conditions to furnish the Maleimide-PEG4-Amine, typically as a salt (e.g., TFA salt).
Quantitative Data
The efficiency of the synthesis is dependent on the specific reaction conditions and purification methods employed. The following tables provide representative quantitative data for the key steps in the synthesis of Maleimide-PEG4-Amine and its characterization.
Table 1: Representative Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Maleamic Acid Formation | Boc-NH-PEG4-NH2, Maleic Anhydride | Acetonitrile | >95% (crude) |
| 2 | Cyclization to Maleimide | Acetic Anhydride, Sodium Acetate | Acetonitrile | 80-90% |
| 3 | Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | >95% |
Table 2: Characterization Data for Maleimide-PEG4-Amine
| Analysis Method | Parameter | Expected Value |
| ¹H NMR | Maleimide Protons (s) | ~6.7 ppm |
| PEG Methylene Protons (m) | ~3.5-3.8 ppm | |
| Amine-adjacent Methylene Protons (t) | ~3.0 ppm | |
| Mass Spec (ESI-MS) | [M+H]⁺ for C₁₄H₂₄N₂O₆ | 317.17 m/z |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Maleimide-PEG4-Amine, starting from commercially available Boc-NH-PEG4-NH₂.
Synthesis of Boc-NH-PEG4-Maleimide
Materials:
-
Boc-NH-PEG4-NH₂
-
Maleic Anhydride
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
Procedure:
-
Maleamic Acid Formation:
-
Dissolve Boc-NH-PEG4-NH₂ (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add maleic anhydride (1.1 eq) to the solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
-
Cyclization to Maleimide:
-
To the reaction mixture containing the maleamic acid, add anhydrous sodium acetate (0.5 eq) and acetic anhydride (2.0 eq).
-
Heat the mixture to 50-60°C and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure Boc-NH-PEG4-Maleimide.
-
Boc Deprotection to Yield Maleimide-PEG4-Amine TFA Salt
Materials:
-
Boc-NH-PEG4-Maleimide
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-NH-PEG4-Maleimide in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
-
Isolation of the Product:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product.
-
Collect the precipitate by filtration or decantation and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain Maleimide-PEG4-Amine as a TFA salt.
-
Visualizations
The following diagrams illustrate the synthetic pathway and a typical experimental workflow for the application of Maleimide-PEG4-Amine in bioconjugation.
Applications in Research and Drug Development
Maleimide-PEG4-Amine is a versatile linker with broad applications in the life sciences:
-
Antibody-Drug Conjugates (ADCs): It serves as a linker to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs: In the development of Proteolysis Targeting Chimeras, this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand.
-
Peptide and Protein Modification: It is used for the site-specific PEGylation of proteins and peptides to improve their pharmacokinetic properties.
-
Surface Functionalization: Nanoparticles, beads, and other surfaces can be functionalized with Maleimide-PEG4-Amine to attach biomolecules for diagnostic and therapeutic purposes.
-
Fluorescent Labeling: The amine handle can be used to attach fluorescent dyes for imaging applications.
An In-depth Technical Guide on the Solubility of Mal-PEG4-amine in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Maleimide-PEG4-amine (Mal-PEG4-amine), a heterobifunctional crosslinker essential in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Understanding the solubility of this reagent in both aqueous and organic media is critical for its effective handling, storage, and application in experimental workflows. This document details its solubility profile, provides experimental protocols for solubility determination, and illustrates key concepts through logical diagrams.
Core Concepts of this compound
This compound is a versatile molecule composed of three key components:
-
Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, readily reacting with cysteine residues in proteins and peptides to form stable thioether bonds.
-
PEG4 Spacer: The tetra-polyethylene glycol (PEG) spacer is a hydrophilic chain that significantly influences the molecule's solubility. It enhances solubility in aqueous solutions, reduces steric hindrance during conjugation, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1]
-
Amine Group: The terminal primary amine provides a reactive site for conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters), forming stable amide bonds.[1][2]
The interplay of the reactive maleimide group, the flexible and hydrophilic PEG spacer, and the nucleophilic amine terminus makes this compound a valuable tool in creating precisely defined bioconjugates.[2]
Solubility Profile of this compound
The solubility of this compound is dictated by its amphiphilic nature. The polar PEG chain and the terminal amine group contribute to its solubility in aqueous solutions, while the overall structure allows for dissolution in various organic solvents.
Qualitative Solubility
Product datasheets and technical literature consistently describe this compound and its analogs as having enhanced aqueous solubility due to the hydrophilic PEG4 spacer.[1] It is also readily soluble in common polar a-protic organic solvents, which are often used to prepare concentrated stock solutions.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the solubility of structurally similar PEG4-maleimide and PEG4-amine derivatives provides a strong indication of its behavior. The following table summarizes available quantitative data for analogous compounds and qualitative information for this compound. It is important to note that the solubility of PEGylated compounds can be influenced by factors such as temperature, pH, purity, and the presence of salts.
| Solvent | Abbreviation | Compound | Approximate Solubility (mg/mL) | Notes |
| Aqueous Media | ||||
| Water | H₂O | Mal-amido-PEG4-TFP ester | ~10-20 | A close structural analog.[3] |
| PEG4-maleimide | Marginally Soluble | Observed in a comparative study.[4] | ||
| Phosphate Buffered Saline | PBS (pH 7.4) | Mal-amido-PEG4-TFP ester | <10 | Solubility is often lower in buffers with high salt content.[3] |
| Organic Solvents | ||||
| Dimethyl sulfoxide | DMSO | Mal-amido-PEG4-TFP ester | >100 | A common solvent for preparing concentrated stock solutions.[3] |
| m-PEG4-Amine | 200 | A related PEG4-amine compound. | ||
| N,N-Dimethylformamide | DMF | Mal-amido-PEG4-TFP ester | >50 | An alternative to DMSO for stock solutions.[3] |
| Dichloromethane | DCM | Mal-PEG4-acid | Soluble | A suitable solvent for related compounds. |
Experimental Protocols
For applications requiring precise solubility data, direct experimental determination is recommended. The following are detailed methodologies for key experiments.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO)
-
Analytical balance
-
Sealable glass vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standards and the diluted supernatant sample by HPLC.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted supernatant by interpolating its peak area on the calibration curve.
-
-
Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Protocol 2: Kinetic Solubility Assessment (Turbidimetric Method)
This high-throughput method is useful for rapid screening of solubility in aqueous buffers, often with a co-solvent like DMSO.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance (turbidity)
Methodology:
-
Preparation of Assay Plate: Add the aqueous buffer to a series of wells in the 96-well plate.
-
Compound Addition: Add a small volume of the concentrated this compound DMSO stock solution to the wells. The introduction of the organic solvent into the aqueous buffer will cause precipitation if the solubility limit is exceeded.
-
Serial Dilution: Perform a serial dilution of the resulting mixture across the plate to create a range of concentrations.
-
Equilibration: Allow the plate to stand at a constant temperature for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the buffer control.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the application of this compound.
Caption: Bioconjugation workflow using this compound.
References
An In-depth Technical Guide to the Mal-PEG4-amine Spacer: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
The Mal-PEG4-amine linker is a heterobifunctional crosslinking reagent integral to modern bioconjugation, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its physicochemical properties, focusing on spacer arm length and flexibility, and details established experimental protocols for its use.
Core Physicochemical Properties
The this compound linker consists of three key components: a thiol-reactive maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and an amine group reactive towards carboxylic acids or activated esters.[1][2] The PEG spacer is a critical element, imparting flexibility, increasing aqueous solubility, and reducing the potential for aggregation of the final conjugate.[3][4][5]
Quantitative Data Summary
The properties of the this compound spacer are essential for designing bioconjugation strategies. The tetraethylene glycol (PEG4) core provides a defined length and flexibility that separates the conjugated molecules, which can minimize steric hindrance and help preserve their individual biological activities.[4][6][7]
| Property | Value | Source(s) |
| Synonyms | Maleimide-PEG4-amine | [1] |
| CAS Number | 2221042-92-6 | [1][8] |
| Molecular Formula | C14H24N2O6 | [1] |
| Molecular Weight | 316.4 g/mol | [1][8] |
| Spacer Arm Length | ~18.1 Å | [9] |
| Purity | ≥95-98% | [1][8] |
| Solubility | Soluble in water, DMSO, DMF, DCM, Chloroform | [10][11] |
| Storage Conditions | -20°C, keep dry and avoid sunlight | [1][12] |
Note: Spacer arm length is an estimation for a 4-unit PEG chain.
Flexibility and Its Importance
The flexibility of the PEG4 spacer is a result of the free rotation around the C-O bonds within the ethylene glycol repeats.[4] This conformational freedom is advantageous in several ways:
-
Maintains Biological Activity : The flexible spacer allows conjugated biomolecules, such as antibodies, to maintain their native conformation and function.[13]
-
Reduces Steric Hindrance : It provides adequate separation between the two conjugated entities, preventing interference that could compromise binding or activity.[5][6]
-
Improves Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life in vivo.[4][13]
-
Enhances Solubility : The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic molecules, which is a common challenge in drug development.[3][4][6]
Experimental Protocols and Reaction Chemistry
The this compound linker enables a controlled, step-wise conjugation process due to the distinct reactivity of its terminal functional groups.[14] The maleimide group reacts with thiols (sulfhydryls), and the amine group reacts with activated esters like N-hydroxysuccinimide (NHS) esters.
The core of using this linker involves two orthogonal reactions: the thiol-maleimide reaction and the amine-NHS ester reaction. The order of these reactions can be tailored to the specific molecules being conjugated.
This is a common strategy for creating antibody-drug conjugates, where an amine-containing payload is first attached to the linker, and the resulting complex is then conjugated to a thiol-containing antibody.
Detailed Methodology:
-
Reaction with Amine-Containing Molecule (e.g., Payload Activation)
-
Reagents : Amine-containing molecule, Mal-PEG4-NHS ester (or this compound with EDC/NHS activators), anhydrous DMSO or DMF, Amine Reaction Buffer (e.g., PBS, pH 7.2-8.5).[14][15]
-
Procedure :
-
Immediately before use, dissolve the Mal-PEG4-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[7][16]
-
Dissolve the amine-containing molecule in the Amine Reaction Buffer.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the molecule solution.[7][16] The final concentration of the organic solvent should ideally not exceed 10%.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][15]
-
Remove unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS with EDTA, pH 6.5-7.5).[16]
-
-
-
Reaction with Thiol-Containing Molecule (e.g., Antibody Conjugation)
-
Reagents : Thiol-containing protein (e.g., antibody), maleimide-activated payload from Step 1, Thiol Reaction Buffer (e.g., PBS, pH 6.5-7.5, degassed, with EDTA).
-
Procedure :
-
Dissolve the thiol-containing protein in the Thiol Reaction Buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10- to 50-fold molar excess of a reducing agent like TCEP for 30-60 minutes.[17][18] Subsequently, the reducing agent must be removed, typically via a desalting column.[16][18]
-
Add the maleimide-activated payload to the thiol-containing protein solution. A starting molar ratio of 1.5:1 (maleimide:thiol) is common, but this should be optimized empirically.[16]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[15][16]
-
(Optional) Quenching : To stop the reaction and cap any unreacted maleimide groups, add a quenching agent like L-cysteine or N-acetylcysteine to the mixture and incubate for 15-30 minutes.[15][19]
-
Purification : Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted components and byproducts.[15][19]
-
-
Key Considerations for Successful Conjugation
-
pH Control : The pH is critical for selectivity. The thiol-maleimide reaction is most efficient and specific at pH 6.5-7.5.[19][20][21] Above pH 7.5, maleimides can react with amines (e.g., lysine residues) and are more susceptible to hydrolysis.[19][20] The amine-NHS ester reaction is optimal at pH 7.2-8.5.[14][22]
-
Reagent Stability : Maleimide-containing solutions should be prepared fresh as the maleimide group can hydrolyze in aqueous solutions.[19][20] Similarly, NHS esters are moisture-sensitive and will hydrolyze in water, competing with the desired amine reaction.[14][23] Stock solutions should be made in anhydrous solvents like DMSO or DMF.[23]
-
Absence of Competing Nucleophiles : Buffers containing primary amines (like Tris) should not be used during the NHS ester reaction as they will compete with the target molecule.[14][22] Likewise, thiol-containing reagents (like DTT) should be avoided during the maleimide reaction.
By understanding the specific properties of the this compound spacer and adhering to optimized protocols, researchers can effectively leverage this versatile linker to construct complex and functional bioconjugates for a wide array of therapeutic and diagnostic applications.
References
- 1. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 22. interchim.fr [interchim.fr]
- 23. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, chemical properties, and applications of Mal-PEG4-amine, a heterobifunctional crosslinker pivotal in the field of bioconjugation. Designed for professionals in research and drug development, this document details the core chemistry, quantitative data, and experimental protocols associated with this versatile molecule.
Core Mechanism of Action: Covalent Bond Formation
This compound is a bifunctional linker molecule composed of three key components: a maleimide group, a tetraethylene glycol (PEG4) spacer, and a primary amine group.[1][2] Its mechanism of action is centered on the distinct reactivity of its two terminal functional groups, which allows for the covalent and specific linkage of biomolecules.
Maleimide Group: The maleimide moiety is highly reactive and selective towards sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides.[3] The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[4][5] This results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[5][6] This reaction is highly efficient and is often classified as a "click chemistry" reaction due to its high yield, selectivity, and mild reaction conditions.[5][7]
Amine Group: The terminal primary amine group can be reacted with various functional groups, most commonly activated esters such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of carbodiimide activators (e.g., EDC).[1][8] This reaction forms a stable amide bond.[3]
PEG4 Spacer: The polyethylene glycol (PEG) spacer is a hydrophilic chain of four ethylene glycol units.[2] Its primary roles are to increase the aqueous solubility of the linker and the resulting bioconjugate, reduce steric hindrance between the conjugated molecules, and potentially improve the pharmacokinetic profile of the final product by reducing aggregation.[3][9]
Quantitative Data on the Maleimide-Thiol Reaction
The efficiency and stability of the maleimide-thiol conjugation are critical for the successful development of bioconjugates. The following tables summarize key quantitative data sourced from various studies on maleimide-containing molecules.
| Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation | |
| Parameter | Value/Condition |
| Reaction Type | Second-order kinetics[8] |
| Optimal pH Range | 6.5 - 7.5[4][10] |
| Reaction Rate at pH 7.0 (Thiol vs. Amine) | ~1,000 times faster with thiols[4][10] |
| Second-Order Rate Constant (k) | ~10³ - 10⁴ M⁻¹s⁻¹ (for N-ethylmaleimide with Cysteine at pH 7.0-7.4, 25°C)[4] |
| Reaction Time (Room Temperature) | Typically 30 minutes to 2 hours[4] |
| Reaction Time (4°C) | Typically 8-16 hours (overnight)[4] |
| Table 2: Stability of the Thioether Bond (Thiosuccinimide Linkage) | |
| Condition | Observation |
| In presence of other thiols | Susceptible to retro-Michael reaction (bond reversal)[11] |
| Hydrolysis of Maleimide Ring (pre-conjugation) | Increases with pH > 7.5, rendering it unreactive[4][7] |
| Hydrolysis of Thiosuccinimide Ring (post-conjugation) | Can occur, but the thioether bond remains intact[7] |
Key Experimental Considerations and Protocols
Successful bioconjugation with this compound requires careful control of reaction conditions. The following protocols provide a general framework for a two-step conjugation process, which is often recommended to ensure specificity.[11]
Critical Parameters
-
pH Control: Maintaining the appropriate pH is the most critical factor. The maleimide-thiol reaction is optimal at pH 6.5-7.5.[4][10] Above this range, the maleimide group is prone to hydrolysis and can react with amines.[4] The amine-reactive step (e.g., with an NHS ester) is typically performed at pH 7.2-8.0.[9]
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete in the reaction.[11] Phosphate-buffered saline (PBS), HEPES, and borate buffers are commonly used.[4][9]
-
Molar Ratio: An excess of the maleimide-containing molecule is generally used to drive the reaction to completion. For protein labeling, a 10- to 20-fold molar excess is a common starting point, though the optimal ratio should be determined empirically.[4][7]
-
Temperature and Time: Reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[4][7] Lower temperatures are recommended for sensitive proteins.[4]
-
Quenching: After the desired reaction time, any unreacted maleimide groups should be quenched by adding a small molecule thiol like L-cysteine or N-acetylcysteine to a final concentration of ~1 mM.[5][7]
General Two-Step Conjugation Protocol (Example: Amine Reaction First)
This protocol describes the conjugation of a molecule with a primary amine (Molecule A) to a molecule with a thiol group (Molecule B) using a linker like Mal-PEG4-NHS ester (as an analogue for activating the amine on this compound).
Step 1: Reaction of this compound with an Activated Carboxylic Acid (Molecule A-COOH)
-
Activation of Molecule A: Dissolve the molecule containing a carboxylic acid (Molecule A-COOH) in an anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as EDC and NHS to create an NHS ester.
-
Preparation of this compound: Dissolve this compound in a compatible buffer (e.g., PBS, pH 7.2-7.5).[1][2]
-
Conjugation: Add the activated Molecule A-NHS to the this compound solution. A 5- to 20-fold molar excess of the activated molecule is a common starting point.[10]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[10]
-
Purification: Remove the excess unreacted Molecule A and byproducts using a desalting column or dialysis, exchanging the buffer to a thiol-reactive buffer (e.g., PBS with EDTA, pH 6.5-7.0).[7][10] This yields Molecule A-PEG4-Maleimide.
Step 2: Reaction of Maleimide-Activated Intermediate with a Thiol-Containing Molecule (Molecule B-SH)
-
Preparation of Molecule B: Dissolve the thiol-containing molecule (e.g., a protein with cysteine residues) in a degassed, thiol-reactive buffer (pH 6.5-7.0).[7][10] If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.[12]
-
Conjugation: Add the purified Molecule A-PEG4-Maleimide from Step 1 to the solution of Molecule B-SH. A 1.5- to 5-fold molar excess of the maleimide-activated molecule to the thiol-containing molecule is a good starting point.[11]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.[10][11]
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to cap any unreacted maleimide groups and incubate for an additional 15-30 minutes.[5]
-
Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted molecules and quenching reagent.[5][12]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
References
- 1. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Deep Dive into the Reactivity of Amine Groups with NHS Esters: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemistry, kinetics, and practical application of N-Hydroxysuccinimide esters in bioconjugation, providing researchers, scientists, and drug development professionals with the foundational knowledge to optimize their experimental designs.
N-Hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation, a critical process in drug development, diagnostics, and life sciences research.[1] Their widespread use is attributed to their ability to efficiently form stable amide bonds with primary amino groups on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester reaction chemistry, factors influencing the reaction, experimental protocols, and potential challenges.
The Core Chemistry: A Nucleophilic Acyl Substitution
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1][4] The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing N-hydroxysuccinimide (NHS) as a stable leaving group and forming a highly stable amide bond.[5]
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[1][4] This reaction produces an unreactive carboxylic acid and NHS, thereby reducing the efficiency of the desired conjugation.[1] The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.[1]
Key Factors Influencing Reactivity
The success and efficiency of an NHS ester conjugation reaction are critically dependent on several parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
pH: The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[1][6] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1]
-
Low pH (below 7.2): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.[1][2]
-
Optimal pH (7.2 - 8.5): This range represents a compromise, maximizing the concentration of deprotonated, reactive amines while keeping the rate of hydrolysis manageable.[1][2] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides.[1][7]
-
High pH (above 8.5): As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, leading to a shorter half-life of the reagent.[1][6]
Temperature: Lowering the reaction temperature can help to slow down the rate of hydrolysis, which is often the primary competing reaction.[2] Reactions are frequently performed at 4°C to improve the yield of the desired conjugate, especially when working with low concentrations of the target molecule.[3]
Buffer Composition: The choice of buffer is critical to avoid unwanted side reactions.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester.[1][5] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, borate, and HEPES buffers.[1][5]
Concentration of Reactants: The rate of aminolysis is generally faster than the rate of hydrolysis, especially when the concentration of the primary amine is high.[1] However, at lower protein concentrations, hydrolysis can become a more significant competing reaction.[]
Quantitative Data: Reaction Kinetics and Stability
The efficiency of NHS ester reactions is governed by the competition between aminolysis and hydrolysis. The following table summarizes the half-life of NHS esters under various pH and temperature conditions.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | Hours |
| 9.0 | Room Temperature | Minutes |
| (Data sourced from multiple references)[4][9] |
Potential Side Reactions
While NHS esters are highly selective for primary amines, they can react with other nucleophilic amino acid side chains under certain conditions. These side reactions are generally less efficient, and the resulting linkages are often less stable than amide bonds.[2][6]
| Amino Acid Residue | Functional Group | Resulting Linkage | Conditions Favoring Side Reaction | Stability of Linkage |
| Tyrosine | Phenolic Hydroxyl | Ester | Lower pH (e.g., 6.0) | Less stable than amide |
| Serine, Threonine | Aliphatic Hydroxyl | Ester | Lower pH (e.g., 6.0) | Less stable than amide |
| Cysteine | Sulfhydryl | Thioester | Generally less favored | More labile than amide |
| Histidine | Imidazole | Acylated Imidazole | Minor side reaction | Generally unstable |
| Arginine | Guanidinium | Acylated Guanidinium | Minor side reaction | Generally unstable |
| (Data sourced from multiple references)[2][6][10] |
Experimental Protocols
The following are generalized protocols for labeling proteins and other biomolecules with NHS esters. Optimization may be required for specific applications.
General Protein Labeling Protocol
Materials:
-
Protein of interest
-
NHS ester of the labeling reagent
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.2-8.5 or 0.1 M Sodium Bicarbonate, pH 8.3[3][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
-
Desalting column or dialysis equipment for purification[3]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3][11] Ensure the buffer does not contain any primary amines. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[3]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of approximately 10 mg/mL.[3][12]
-
Perform the Conjugation Reaction: Calculate the required amount of NHS ester. A molar excess of the NHS ester is typically used.[7][11] Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[3]
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.[3] Longer incubation times may be necessary for less reactive proteins.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[4] Incubate for 15-30 minutes at room temperature.[4]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis.[3]
Small-Scale Trial Labeling
Before performing a large-scale conjugation, it is advisable to conduct small-scale trials to determine the optimal NHS ester to protein molar ratio.[3]
Procedure:
-
Set up several small-scale reactions with varying molar ratios of NHS ester to protein (e.g., 5:1, 10:1, 20:1, 40:1).[3]
-
Follow the general labeling protocol for each reaction.[3]
-
After purification, determine the degree of labeling (DOL) for each reaction using spectrophotometry or other appropriate methods.[3]
-
Select the molar ratio that provides the desired DOL for your large-scale reaction.[3]
Applications in Drug Development
The stability and efficiency of NHS ester chemistry make it invaluable in drug development.[5] Key applications include:
-
Antibody-Drug Conjugates (ADCs): NHS esters are a workhorse for attaching cytotoxic drugs to antibodies, targeting the lysine residues on the antibody surface.[5][]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins via NHS ester chemistry can improve their solubility, stability, and pharmacokinetic profile.[5]
-
Labeling for Immunoassays: Fluorophores, enzymes, and biotin are commonly conjugated to antibodies and other proteins using NHS esters for use in ELISA, flow cytometry, and immunohistochemistry.[5]
Conclusion
NHS ester chemistry provides a robust and versatile method for the selective modification of primary amines in biomolecules.[5] A thorough understanding of the reaction mechanism and the critical parameters, particularly pH and the competing hydrolysis reaction, is essential for achieving high conjugation efficiency.[5] By following well-defined protocols and carefully controlling reaction conditions, researchers and drug development professionals can successfully leverage this powerful tool for a wide range of bioconjugation applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
A Technical Guide to Mal-PEG4-amine: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of biotherapeutics, the precise and stable conjugation of molecules is paramount to the development of effective and safe targeted therapies. Mal-PEG4-amine, a heterobifunctional linker, has emerged as a critical tool in the bioconjugation chemist's toolbox. This in-depth technical guide provides a comprehensive overview of this compound, its derivatives, commercial suppliers, and its application in the synthesis of cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This guide offers detailed experimental protocols, a comparative summary of commercially available this compound products, and visualizations of relevant biological pathways and experimental workflows to empower researchers in their drug development endeavors.
Core Concepts of this compound Chemistry
This compound is a molecule composed of three key functional components:
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond under mild conditions, typically at a pH range of 6.5-7.5.
-
Polyethylene Glycol (PEG) Spacer: The tetraethylene glycol (PEG4) spacer is a short, hydrophilic chain that imparts several beneficial properties to the linker and the resulting bioconjugate. These include increased aqueous solubility, reduced steric hindrance, and improved pharmacokinetic profiles by minimizing aggregation and immunogenicity.
-
Amine Group: The terminal primary amine group provides a versatile handle for conjugation to a wide array of molecules, including those containing carboxylic acids, activated esters (like NHS or TFP esters), or aldehydes and ketones (via reductive amination).
This unique combination of a thiol-reactive maleimide and a nucleophilic amine allows for a modular and controlled approach to bioconjugation, enabling the precise linking of two different molecules.
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer this compound and its derivatives, often as a trifluoroacetic acid (TFA) salt to improve stability and handling. The choice of supplier and specific product will depend on the researcher's specific needs regarding purity, scale, and the nature of the molecule to be conjugated. Below is a comparative summary of representative commercial products.
| Supplier | Product Name | Catalog No. | Molecular Weight ( g/mol ) | Purity | CAS No. | Storage Conditions |
| AxisPharm | This compound TFA salt | AP13269 | 316.4 | ≥98% | 2221042-92-6 | -20°C[1] |
| BroadPharm | This compound TFA salt | BP-24494 | 316.4 | 98% | 2221042-92-6 | -20°C[2] |
| BroadPharm | Mal-amido-PEG4-amine TFA salt | BP-40278 | 387.4 | 98% | 2875484-90-3 | -20°C[3] |
| Glyco MindSynth | This compound TFA salt | GMSL-355 | 316.4 | 95-98% | 2221042-92-6 | -20°C |
| JenKem Technology | Maleimide PEG Amine, TFA Salt | - | Varies | ≥95% | - | -20°C[4] |
| MedchemExpress | Mal-amido-PEG4-NHS ester | HY-101564 | 513.50 | - | 756525-99-2 | -20°C for 3 years[5] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound and its derivatives.
Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis using Mal-amido-PEG4-TFP ester
This protocol outlines the conjugation of a cytotoxic payload containing a primary amine to an antibody.
Step 1: Activation of the Cytotoxic Payload
-
Reagent Preparation:
-
Dissolve the amine-containing cytotoxic payload in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a final concentration of 10-20 mM.
-
Dissolve Mal-amido-PEG4-TFP ester in anhydrous DMF or DMSO to a final concentration of 20-40 mM (a 1.5 to 2-fold molar excess over the payload).
-
-
Reaction:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the payload solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the payload solution (2-3 molar equivalents relative to the payload).
-
Slowly add the Mal-amido-PEG4-TFP ester solution to the payload solution while stirring.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by analytical techniques such as HPLC-MS.
-
-
Purification:
-
Purify the resulting maleimide-activated payload-linker conjugate using an appropriate chromatographic method (e.g., preparative HPLC).
-
Step 2: Conjugation to the Antibody
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer (e.g., PBS) at pH 7.2-7.4.
-
Add a freshly prepared solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. A 5-10 fold molar excess of TCEP over the antibody is a common starting point for partial reduction of interchain disulfide bonds.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.5).
-
-
Conjugation Reaction:
-
Immediately add the purified maleimide-activated payload-linker construct from Step 1 to the reduced antibody solution. A 1.5 to 5-fold molar excess of the payload-linker per generated thiol group on the antibody is a typical starting range.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
-
Quenching:
-
Add a 2-fold molar excess of a quenching agent such as N-acetylcysteine or cysteine (relative to the maleimide-activated payload) to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography or hydrophobic interaction chromatography) to remove unconjugated payload-linker and other impurities.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry, and assess its purity and aggregation state by SEC-HPLC.
-
Caption: Workflow for a two-step Antibody-Drug Conjugate synthesis.
Protocol 2: Two-Step PROTAC Synthesis using Mal-Amido-PEG4-Boc
This protocol describes the synthesis of a PROTAC molecule by sequentially conjugating a Protein of Interest (POI) ligand and an E3 ligase ligand to the linker.
Step 1: Boc Deprotection of the Linker
-
Dissolve Mal-Amido-PEG4-Boc in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the deprotected linker (Mal-Amido-PEG4-amine TFA salt).
Step 2: Sequential Ligand Conjugation
This step involves two subsequent amide coupling reactions. The order of ligand addition can be varied. Here, we describe the coupling of the E3 ligase ligand first.
-
E3 Ligase Ligand Coupling:
-
Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Slowly add a solution of the deprotected Mal-Amido-PEG4-amine TFA salt from Step 1 (1.0 equivalent) and additional DIPEA to neutralize the TFA salt.
-
Stir the reaction at room temperature for 2-4 hours or until completion as monitored by LC-MS.
-
Purify the resulting E3 ligase-linker-maleimide intermediate by preparative HPLC.
-
-
POI Ligand Coupling:
-
This step is not directly applicable to the amine functionality of the starting linker but would involve the maleimide group. If the POI ligand has a thiol group, it can be directly conjugated to the E3 ligase-linker-maleimide intermediate.
-
Dissolve the purified E3 ligase-linker-maleimide intermediate (1.0 equivalent) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 6.5-7.5. The buffer should be degassed to prevent oxidation of the thiol.
-
Dissolve the thiol-containing POI ligand (1.0-1.2 equivalents) in the same degassed buffer.
-
Add the solution of the thiol-containing POI ligand to the solution of the E3 ligase-linker-maleimide intermediate.
-
Stir the reaction mixture at room temperature, protected from light, for 1-4 hours.
-
Monitor the reaction progress by LC-MS until completion.
-
-
Final Purification:
-
Purify the final PROTAC conjugate using preparative HPLC to obtain a high-purity product.
-
Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
-
Caption: A representative synthetic workflow for a PROTAC.[1]
Signaling Pathways and Applications
This compound and its derivatives are instrumental in the development of targeted therapies that modulate specific cellular signaling pathways.
PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of oncogenes such as c-Myc.[1] PROTACs designed with a this compound-based linker can effectively recruit an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation event downregulates c-Myc expression and induces anti-proliferative effects in cancer cells.[1] The degradation of BRD4 can also impact other signaling pathways, including the NF-κB and Jagged1/Notch1 pathways.[3]
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.[1]
Antibody-Drug Conjugates Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that, upon ligand binding, induces receptor dimerization, autophosphorylation, and activation of downstream signaling pathways that promote cell proliferation, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[6][7][8] Overexpression of EGFR is associated with various cancers. ADCs have been developed that consist of an anti-EGFR monoclonal antibody conjugated to a cytotoxic payload, such as DM1, via a linker like Mal-dPEG4-NHS.[6] Upon binding to EGFR on cancer cells, the ADC is internalized through receptor-mediated endocytosis. Inside the cell, the antibody is degraded in the lysosome, releasing the cytotoxic payload which can then induce cell death by, for example, disrupting microtubule dynamics.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NF-kappaB signaling: multiple angles to target OA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-EGFR (MAb806)-Mal-dPEG4-NHS-DM1 ADC - Creative Biolabs [creative-biolabs.com]
- 7. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 8. Anti-EGFR ADC - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Safety of Mal-PEG4-amine
Disclaimer: No specific Safety Data Sheet (SDS) for Mal-PEG4-amine is readily available. The following information is a consolidation of data from SDSs of structurally related compounds, including other Maleimide-PEG derivatives. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with compound-specific safety assessments.
Hazard Identification and Classification
This compound and related compounds are generally not classified as hazardous under OSHA regulations. However, as with any chemical reagent, it is crucial to handle them with care. Some related compounds are noted to have potential hazards. For instance, a GHS classification for a similar compound, Maleimide-Ph(3,5-F)-PEG4-Val-Ala, indicates it can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]
GHS Classification (Based on Related Compounds):
While this compound itself is not explicitly classified, related structures may fall under the following categories:
-
Acute Oral Toxicity: Category 4[1]
-
Acute Aquatic Toxicity: Category 1[1]
-
Chronic Aquatic Toxicity: Category 1[1]
Based on available data for similar compounds, this compound may cause mild irritation to the skin, eyes, and respiratory tract.[2] Ingestion of large amounts may lead to gastrointestinal upset.[3]
Physical and Chemical Properties
The physical and chemical properties of this compound can be inferred from related PEGylated maleimide compounds. These substances are typically white to off-white solids or semi-solids.[3][4] The PEG spacer enhances their solubility in aqueous media.[5]
| Property | Value (Based on Related Compounds) |
| Appearance | White to off-white solid or semi-solid[3][4] |
| Solubility | Soluble in water, DMSO, and DMF[3][4] |
| Molecular Weight | 316.4 g/mol [5] |
| Chemical Formula | C14H24N2O6[5] |
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity and reactivity of this compound.
Handling:
-
Use in a well-ventilated area, preferably under a fume hood.[3]
-
Avoid breathing dust or aerosols.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Recommended long-term storage is at -20°C, desiccated.[3][6]
-
Before use, allow the container to warm to room temperature to prevent condensation.[3]
Stability:
-
Stable under recommended storage conditions.[1]
-
The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at higher pH.[6] The optimal pH range for reactions with thiols is 6.5-7.5.[7]
First-Aid Measures
In case of exposure, the following first-aid measures are recommended based on data for similar compounds:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[2][3]
Experimental Protocols and Reactivity
This compound is a heterobifunctional linker. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the amine group can react with carboxylic acids, activated NHS esters, and other carbonyl-containing molecules.[5][8]
General Protocol for Thiol-Maleimide Conjugation:
-
Dissolve the thiol-containing molecule in a buffer at a pH of 6.5-7.5.
-
Dissolve this compound in a compatible solvent (e.g., DMSO or DMF).
-
Add the this compound solution to the thiol-containing solution.
-
Allow the reaction to proceed at room temperature for a specified time (typically 1-2 hours).
-
Purify the conjugate using appropriate chromatography techniques.
Toxicological and Ecological Information
Detailed toxicological studies on this compound are not available. For related compounds, there is no evidence of carcinogenicity.[1] As a precaution, it should be handled as a potentially harmful substance.
Some related compounds are classified as very toxic to aquatic life.[1] Therefore, it is essential to prevent the release of this compound into the environment and dispose of it as chemical waste in accordance with local regulations.[1]
Visualizations
The following diagrams illustrate key safety and functional aspects of this compound.
Caption: GHS Hazard Classification for Related Compounds.
Caption: General Workflow for Thiol-Maleimide Conjugation.
References
- 1. Maleimide-Ph(3,5-F)-PEG4-Val-Ala|MSDS [dcchemicals.com]
- 2. peptide.com [peptide.com]
- 3. jenkemusa.com [jenkemusa.com]
- 4. Maleimide-PEG4-NHS [nanocs.net]
- 5. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Storage and Stability of Mal-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling Mal-PEG4-amine, a heterobifunctional linker essential in bioconjugation, antibody-drug conjugate (ADC) development, and targeted therapeutics. Understanding the stability profile of this reagent is paramount for reproducible and successful conjugation outcomes.
Core Concepts of this compound
This compound is a versatile chemical tool featuring a maleimide group, a four-unit polyethylene glycol (PEG) spacer, and a primary amine. This architecture allows for the covalent linkage of two different molecules, typically a thiol-containing substance (like a cysteine residue on a protein) and an amine-reactive molecule. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3] The trifluoroacetic acid (TFA) salt form of this compound is often supplied to improve the stability and handling of the compound.
Storage and Handling
Proper storage and handling are crucial to maintain the reactivity and integrity of this compound. Incorrect storage can lead to degradation of the reactive moieties, resulting in failed conjugation reactions.
Recommended Storage Conditions: For optimal stability, this compound should be stored at -20°C in a sealed container, protected from light and moisture.[3]
Handling Procedures:
-
Before use, it is critical to allow the vial to equilibrate to room temperature before opening. This prevents the condensation of moisture, which can lead to hydrolysis of the reactive groups.
-
For the preparation of stock solutions, the use of anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly recommended to maintain the reactivity of both the amine and the maleimide groups.
-
Aqueous solutions of this compound are not recommended for long-term storage and should be prepared fresh immediately before use.
Stability Profile
The stability of this compound is primarily dictated by the chemical lability of its two reactive functional groups: the maleimide and the primary amine.
Maleimide Group Stability
The maleimide group is susceptible to hydrolysis, particularly at elevated pH. This hydrolysis results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative, which is incapable of reacting with thiol groups.
pH Effects: The stability of the maleimide ring is highly pH-dependent. The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[4] Within this range, the thiol is sufficiently nucleophilic to react efficiently, while the rate of maleimide hydrolysis is minimized. At pH values above 7.5, the rate of hydrolysis increases significantly, and the maleimide group can also lose its chemoselectivity and begin to react with amines.
Temperature Effects: Higher temperatures accelerate the rate of maleimide hydrolysis. For reactions that require longer incubation times, performing the conjugation at 4°C can help to preserve the integrity of the maleimide group.
Amine Group Stability
The primary amine group is generally stable under standard bioconjugation conditions. However, it is reactive towards various functional groups, and its reactivity can be influenced by the pH of the solution. In its TFA salt form, the amine is protonated, which enhances its stability during storage.
Degradation Pathways
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the maleimide ring.
References
A Technical Guide to Heterobifunctional PEG Linkers: Core Applications and Methodologies
Audience: Researchers, scientists, and drug development professionals.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that have become fundamental in modern bioconjugation, drug delivery, and diagnostics.[1][2][3] These linkers are characterized by a central polyethylene glycol chain of varying length with two different reactive functional groups at each terminus.[4][5] This dual-reactivity architecture is the cornerstone of their utility, enabling the precise and sequential covalent linkage of two distinct molecular entities, such as a therapeutic drug and a targeting antibody, with high efficiency and specificity.[2][6][7]
The incorporation of the PEG spacer itself imparts several highly desirable physicochemical properties to the resulting bioconjugate.[8][9] These advantages make heterobifunctional PEG linkers indispensable for developing advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][6][8]
Core Advantages of PEGylation:
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic drugs and biomolecules, which can mitigate aggregation and improve formulation.[3][4][6][8]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule.[3][4][10] This increased size reduces renal clearance, extending the molecule's circulation half-life in the body.[4][8][10]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system and thereby lowering the potential for an adverse immune response.[4][8]
-
Enhanced Stability: PEG linkers can physically shield the attached molecules from enzymatic degradation, improving their stability in biological environments.[7][8]
-
Precise Spatial Control: The defined and customizable length of the PEG chain allows for precise control over the distance between the two conjugated molecules, a factor that is often critical for optimizing biological activity.[4]
Caption: General structure of a heterobifunctional PEG linker.
Core Applications in Research and Therapeutics
The unique properties of heterobifunctional PEG linkers make them instrumental in the development of sophisticated, next-generation therapeutics.[6]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4][9] The linker is a critical component that connects the antibody to the payload, directly influencing the ADC's stability, safety, and efficacy.[4]
Heterobifunctional PEG linkers are pivotal in modern ADC development for several reasons:
-
They facilitate site-specific, controlled conjugation, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR).[4]
-
The hydrophilic PEG spacer helps to overcome the aggregation issues often caused by hydrophobic drug payloads, improving the overall solubility and stability of the ADC.[4][10][11]
-
The linker's length and chemistry can be designed to be stable in circulation but cleavable under specific conditions within the target tumor cell (e.g., in the acidic environment of lysosomes or by specific enzymes), ensuring precise payload release.[1][4][11]
Caption: The mechanism of action for an ADC, from targeting to cell death.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system.[12][13][14] A PROTAC consists of two active ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[12][13]
The linker is a critical determinant of PROTAC efficacy.[12] PEG-based linkers are the most common type used, found in over half of reported PROTACs.[13][15]
-
Solubility and Permeability: The PEG linker enhances the water solubility of the often large and hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption.[12][15]
-
Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for enabling the optimal formation of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.[12]
-
Synthetic Tractability: The availability of PEG linkers in various lengths and with diverse functional groups allows for the rapid synthesis and screening of PROTAC libraries to identify the most effective degradation structures.[15]
Caption: Role of the linker in the PROTAC-mediated degradation pathway.
Nanoparticle Drug Carriers and Imaging
Heterobifunctional PEG linkers are widely used to functionalize the surface of nanoparticles (e.g., liposomes, iron oxide nanoparticles) for drug delivery and diagnostic applications.[1][2][16][17]
-
Targeted Delivery: One end of the linker can be used to covalently attach the PEG to the nanoparticle surface, while the other end can be conjugated to a targeting ligand (e.g., an antibody or peptide) to direct the nanoparticle to specific cells or tissues.[1][16][17]
-
"Stealth" Properties: The PEG chains form a dense, hydrophilic shield around the nanoparticle.[2] This layer reduces recognition and clearance by the immune system (mononuclear phagocyte system), thereby prolonging the nanoparticle's circulation time and increasing its chances of reaching the target site.[2]
-
Drug Loading: The terminal functional group can also be used to attach drug molecules or imaging agents to the nanoparticle's exterior.[1]
Caption: Surface functionalization of a nanoparticle using PEG linkers.
Quantitative Data on Linker Performance
The choice of a heterobifunctional PEG linker is a critical design element that significantly influences the final bioconjugate's properties and therapeutic efficacy.[8] The following tables summarize quantitative data from preclinical studies to guide the selection process.
Table 1: Impact of PEG Linker Length on Key ADC Performance Metrics Data synthesized from multiple preclinical studies on affibody- and antibody-drug conjugates.[2][10][18]
| Linker Feature | In Vitro Cytotoxicity (IC50) | In Vivo Plasma Half-life | Antitumor Efficacy (% TGI*) |
|---|---|---|---|
| No PEG Linker | Lower (More Potent) | Shortest (~20 min) | Moderate |
| Short PEG Chain (e.g., PEG4) | 4-5x Higher | Significantly Increased | Improved |
| Long PEG Chain (e.g., PEG10-12) | 20-25x Higher | Longest | Highest |
*TGI: Tumor Growth Inhibition. Note: A decrease in in vitro cytotoxicity (higher IC50) with longer PEG chains is often offset by a significantly longer half-life, leading to greater overall in vivo efficacy.[10][18]
Table 2: Comparative Analysis of Homobifunctional vs. Heterobifunctional PEG Linkers Data synthesized from technical comparisons.[8][19]
| Feature | Homobifunctional Linker | Heterobifunctional Linker |
|---|---|---|
| Structure | Identical reactive groups at both termini | Different reactive groups at each terminus |
| Conjugation Strategy | One-pot reaction | Controlled, sequential two-step conjugation |
| Process Control | Low; can lead to undesirable cross-linking and polymerization | High; minimizes side products |
| Purity of Final Conjugate | Lower; often requires extensive purification | Higher; more homogeneous and well-defined |
| Yield of Desired Product | Generally lower | Generally higher |
| Primary Application | Simple cross-linking of similar molecules | Construction of complex bioconjugates (ADCs, PROTACs) |
Experimental Protocols
The following sections provide detailed methodologies for common bioconjugation experiments involving heterobifunctional PEG linkers.
Protocol 1: Two-Step Amine-to-Thiol Bioconjugation Using NHS-Ester-PEG-Maleimide
This protocol describes the common strategy of conjugating a molecule with a free sulfhydryl group (e.g., a drug or peptide) to the primary amines (e.g., lysine residues) of a protein or antibody.[7][8][20]
Materials:
-
Protein/Antibody solution (1-10 mg/mL in PBS, pH 7.2-7.5)
-
NHS-Ester-PEG-Maleimide linker (e.g., SM(PEG)n)
-
Anhydrous DMSO
-
Thiol-containing molecule
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure: Step 1: Activation of Protein with NHS-Ester-PEG-Maleimide
-
Equilibrate all reagents to room temperature.
-
Prepare a 10-20 mM stock solution of the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO immediately before use.
-
Add a 5- to 20-fold molar excess of the linker stock solution to the protein/antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature (or 2 hours at 4°C) with gentle agitation.
-
Quench the reaction by adding a small volume of quenching solution to react with any unhydrolyzed NHS ester. Incubate for 15-20 minutes.
-
Remove the excess, unreacted linker and quenching reagent using a desalting column equilibrated with Conjugation Buffer. The resulting solution contains the maleimide-activated protein.
Step 2: Conjugation to Thiol-Containing Molecule
-
Dissolve the thiol-containing molecule in an appropriate solvent (e.g., DMSO or Conjugation Buffer).
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol molecule over the protein is typically recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
If desired, the reaction can be quenched by adding a free thiol-containing reagent like cysteine.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove unreacted components and aggregates.[8]
Caption: A generalized workflow for bioconjugation.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester (SPAAC)
This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, a highly specific and bioorthogonal "click chemistry" method for conjugating an azide-containing molecule to a protein.[20]
Materials:
-
Protein solution (1-10 mg/mL in PBS, pH 7.2-7.5)
-
DBCO-PEG-NHS Ester linker
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
-
Purification system (e.g., SEC or HIC)
Procedure: Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by adding a small volume of quenching solution.[20]
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.[7][20]
Step 2: Conjugation with Azide-Containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein solution. A 5- to 10-fold molar excess of the azide molecule is recommended.[7][20]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[20] The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.[7]
Characterization of PEGylated Conjugates
Thorough characterization is essential to confirm the identity, purity, and consistency of the final bioconjugate.[6]
-
Size-Exclusion Chromatography (SEC): SEC is a primary method used to separate the PEGylated conjugate from unreacted protein, free drug, and aggregates based on hydrodynamic volume.[8][] It is also used to quantify the percentage of monomer, aggregates, and fragments in the final product.[22]
-
Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and is widely used for the purification and analysis of peptides and small proteins.[] It can be used to assess the purity of the conjugate and, in some cases, to separate species with different drug-to-antibody ratios.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for confirming the exact mass of the conjugate, which in turn helps determine the degree of PEGylation (e.g., the DAR in ADCs) and can be used to identify the specific site of PEG attachment.[4][23]
Conclusion
Heterobifunctional PEG linkers are indispensable tools in modern biomedical research and drug development.[4][6] Their unique ability to connect distinct molecular entities while simultaneously improving critical properties like solubility, stability, and pharmacokinetics has been instrumental in the success of advanced therapeutics such as ADCs and PROTACs.[4][8] A thorough understanding of their properties, combined with robust conjugation and characterization protocols, is paramount for researchers aiming to harness their full potential in developing the next generation of targeted therapies.[4]
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. heterobifunctional pegs [jenkemusa.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
- 12. precisepeg.com [precisepeg.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chempep.com [chempep.com]
- 15. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
- 17. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules to proteins, peptides, and other biomolecules.[1] Its high selectivity, efficiency, and mild reaction conditions have made it an indispensable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and a wide array of research applications.[2] This technical guide provides a comprehensive exploration of the fundamental principles of maleimide bioconjugation chemistry, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Principles of Maleimide Bioconjugation
The reactivity of maleimides is centered around a five-membered cyclic imide structure. The core of maleimide bioconjugation lies in the highly specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein or peptide.[1]
The Thiol-Maleimide Reaction: A Michael Addition
The fundamental reaction mechanism is a Michael addition, where the thiol group, in its nucleophilic thiolate anion form (R-S⁻), attacks one of the electron-deficient double-bonded carbons of the maleimide ring.[1] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[1] This reaction is highly efficient and can proceed without a catalyst, particularly in polar solvents like water or DMSO.[3] Due to its high efficiency, selectivity, and the mild conditions under which it proceeds, the thiol-maleimide reaction is often considered a type of "click chemistry".[3]
Reaction Kinetics and pH Dependence
The rate and selectivity of the maleimide-thiol reaction are highly dependent on the pH of the reaction buffer. The optimal pH range for this reaction is between 6.5 and 7.5.[3][4] Within this range, the reaction is highly chemoselective for thiols.[3] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[3] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate.[1] Above pH 7.5, the unprotonated primary amino groups of lysine residues become more nucleophilic and can compete with thiols in reacting with the maleimide.[4]
Quantitative Data on Maleimide Reactions
The efficiency and stability of maleimide bioconjugates are critical for their application. The following tables summarize key quantitative data from the literature.
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[1][4] |
| Temperature | 4°C or 20-25°C | 4°C for sensitive proteins (overnight); Room temperature for faster kinetics (0.5-2h).[5] |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | An excess of maleimide drives the reaction to completion; the ratio is protein-dependent.[5] |
| Typical Conjugation Efficiency | 58% - >95% | Highly dependent on the accessibility of the cysteine residue and reaction conditions. |
| Linkage Chemistry | Model System | Incubation Conditions | Half-life (t½) |
| Maleimide-Thiol | ADC mimic in human plasma | 37°C | ~7 days[6] |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days[6] |
| Maleimide-Thiol | Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours[6] |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours[7] | |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours[7] | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours[7] |
Challenges in Maleimide Chemistry: Stability of the Thioether Linkage
While the thioether bond formed is generally stable, the resulting thiosuccinimide ring can undergo two primary competing reactions, particularly under physiological conditions: hydrolysis and a retro-Michael reaction.[8]
Hydrolysis of the Succinimide Ring
In aqueous solutions, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, leading to the formation of a succinamic acid derivative.[3] This ring-opening reaction is more pronounced at higher pH.[3] Importantly, if the maleimide ring hydrolyzes before reacting with a thiol, it becomes unreactive.[1] However, if hydrolysis occurs after the thioether bond has formed, the resulting ring-opened product is actually more stable and resistant to the retro-Michael reaction.[8] This increased stability is a key consideration in the design of long-circulating bioconjugates. Some strategies even employ "self-hydrolyzing maleimides" that are designed to rapidly hydrolyze post-conjugation to enhance stability.[9]
Retro-Michael Reaction and Thiol Exchange
The thiol-maleimide reaction is reversible, and the resulting thiosuccinimide adduct can undergo a retro-Michael reaction to regenerate the maleimide and the thiol.[8] This can lead to "payload migration," where the conjugated molecule is transferred to other thiol-containing molecules in the surrounding environment, such as serum albumin.[3] This can result in off-target effects and reduced efficacy of the bioconjugate.[8] The stability of the thiosuccinimide linkage against this reversal is influenced by the local microenvironment on the protein.
Commercially Available Maleimide Crosslinkers
A wide variety of maleimide crosslinkers are commercially available, offering different spacer arms and additional reactive groups to suit diverse bioconjugation needs.
| Crosslinker Type | Example | Spacer Arm Length | Primary Application |
| Homobifunctional | Bis-Maleimidoethane (BMOE) | 8.0 Å | Intramolecular crosslinking, linking two sulfhydryl-containing molecules.[10] |
| Heterobifunctional (Amine-reactive) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 11.6 Å | Two-step conjugation of amine- and sulfhydryl-containing molecules, ADC development.[11] |
| PEGylated (Amine-reactive) | MAL-dPEG®-NHS Ester | Variable (e.g., 2, 4, 8, 12, 24 PEG units) | Improves solubility and reduces immunogenicity of conjugates.[12] |
| PEGylated (Click Chemistry) | Mal-PEG-Alkyne | Variable | For copper-catalyzed or copper-free click chemistry reactions.[13] |
| Biotinylation Reagents | Maleimide-PEG-Biotin | Variable | For attaching biotin to sulfhydryl-containing molecules.[13] |
| Fluorescent Dyes | Fluorescein-5-Maleimide | N/A | Fluorescent labeling of proteins and peptides at cysteine residues. |
Experimental Protocols
Protocol 1: General Protein Labeling with a Maleimide Dye
This protocol outlines the fundamental steps for labeling a protein containing free cysteine residues with a maleimide-functionalized fluorescent dye.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Maleimide-dye stock solution (10 mM in anhydrous DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.[14]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution (optional): L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[15] TCEP is preferred over DTT as it does not need to be removed before the addition of the maleimide reagent.[15]
-
Conjugation: While gently stirring, add the maleimide-dye stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[5]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[5] Protect from light if using a fluorescent dye.
-
Quenching (Optional): To stop the reaction, add a quenching solution to a final concentration in excess of the initial maleimide concentration and incubate for 15-30 minutes.
-
Purification: Remove excess unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using an SMCC Crosslinker
This protocol describes a two-step process for creating an ADC by first modifying an antibody with the heterobifunctional crosslinker SMCC, followed by conjugation to a thiol-containing drug.
Materials:
-
Monoclonal antibody (mAb)
-
SMCC crosslinker
-
Thiol-containing drug
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5[2]
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 6.5-7.5[16]
-
Solvent for drug and crosslinker (e.g., anhydrous DMSO)
-
Purification columns (e.g., desalting and size-exclusion chromatography)
Procedure:
-
Antibody Activation:
-
Dissolve the antibody in the Amine Reaction Buffer.
-
Dissolve SMCC in DMSO to prepare a stock solution.
-
Add the SMCC stock solution to the antibody solution (a 5-20 fold molar excess is a common starting point) and incubate for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the maleimide-activated antibody solution and incubate for 1-2 hours at room temperature or overnight at 4°C.[16]
-
-
Purification and Characterization:
-
Purify the ADC from unreacted drug and other impurities using size-exclusion chromatography.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.[16]
-
Conclusion
Maleimide bioconjugation remains a powerful and versatile strategy in the toolbox of researchers and drug developers. A thorough understanding of its underlying chemical principles, including the kinetics, pH dependence, and the stability of the resulting conjugate, is paramount for its successful application. By carefully controlling reaction conditions and considering the potential for side reactions, highly specific and stable bioconjugates can be reliably produced for a wide range of applications, from fundamental biological research to the development of life-saving therapeutics. The ongoing development of next-generation maleimides with enhanced stability further promises to expand the utility of this important bioconjugation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 14. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
A Step-by-Step Guide for Peptide Labeling with Mal-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development and biomedical research. This modification can enhance the therapeutic properties of peptides by improving their pharmacokinetic and pharmacodynamic profiles. Benefits include increased hydrodynamic size, leading to longer circulation half-life, improved aqueous solubility, and reduced immunogenicity.
This guide provides a detailed protocol for the labeling of cysteine-containing peptides with Mal-PEG4-amine, a heterobifunctional linker. This linker contains a maleimide group that specifically reacts with the free sulfhydryl (thiol) group of a cysteine residue, and a terminal amine group that can be used for subsequent conjugation to another molecule of interest, such as a small molecule drug, a fluorescent probe, or a solid support. The PEG4 spacer enhances solubility and provides spatial separation between the peptide and the conjugated molecule.
The core of this labeling strategy is the Michael addition reaction between the maleimide group of the linker and the thiol group of a cysteine residue on the peptide. This reaction is highly selective for thiols within a pH range of 6.5-7.5, forming a stable thioether bond. At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring. Maintaining the pH within this range is crucial to minimize potential side reactions, such as the reaction of the maleimide with primary amines at higher pH values.
Experimental Protocols
This protocol outlines a two-step conjugation strategy. The first step involves the reaction of the maleimide group of the this compound linker with the thiol group of a cysteine-containing peptide. The second, optional step, would involve the conjugation of a second molecule to the newly introduced amine group. This guide focuses on the successful completion of the first step: the PEGylation of the peptide.
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate buffer, 150 mM NaCl, 2-10 mM EDTA, pH 6.5-7.0 (Thiol-free). It is critical to degas the buffer before use to prevent oxidation of the thiol groups.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification system (e.g., HPLC with a C18 column, Size-Exclusion Chromatography).
Step 1: Preparation of Peptide and Linker
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide has formed disulfide bonds (dimers), reduction is necessary. Add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-60 minutes at room temperature. TCEP is compatible with the maleimide reaction and typically does not need to be removed.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The linker is moisture-sensitive, so it is important to equilibrate the vial to room temperature before opening to prevent condensation.
-
Step 2: Labeling Reaction
-
Initiate the Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a final molar ratio of linker to peptide between 1.2:1 and 20:1. A slight to significant molar excess of the linker is generally used to drive the reaction to completion. The optimal ratio may need to be determined empirically.
-
Gently mix the reaction. If possible, flush the headspace of the reaction tube with an inert gas (e.g., argon or nitrogen) and seal it tightly to prevent oxidation.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups and prevent non-specific reactions in downstream applications, add a small molar excess of a thiol-containing molecule like L-cysteine or β-mercaptoethanol. Incubate for an additional 15-30 minutes at room temperature.
-
Step 3: Purification and Characterization of the Labeled Peptide
-
Purification:
-
The PEGylated peptide conjugate can be purified from unreacted peptide, excess linker, and quenching reagents using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC).
-
RP-HPLC: This is often the method of choice for peptide purification. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
SEC: This method separates molecules based on size and is effective for removing smaller molecules like the excess linker.
-
-
Characterization:
-
Mass Spectrometry (MS): Confirm the successful conjugation by analyzing the molecular weight of the purified product. The mass of the labeled peptide should increase by the mass of the this compound linker. Techniques like MALDI-TOF or ESI-MS are suitable for this purpose.[1][2][3]
-
UV-Vis Spectroscopy: If the peptide or linker contains a chromophore, UV-Vis spectroscopy can be used to determine the concentration and, in some cases, the degree of labeling.[4]
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.
-
Data Presentation
The efficiency of the peptide labeling reaction is influenced by several parameters. The following tables summarize the recommended conditions and expected outcomes.
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for specific thiol-maleimide reaction. Higher pH can lead to hydrolysis of the maleimide group and reaction with amines. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for overnight reactions to minimize potential degradation of sensitive peptides. |
| Reaction Time | 2 hours (at RT) to Overnight (at 4°C) | The reaction is generally rapid. Completion can be monitored by HPLC or LC-MS. |
| Molar Ratio (Linker:Peptide) | 1.2:1 to 20:1 | An excess of the maleimide-functionalized linker is often used to ensure complete reaction with the thiol. The optimal ratio should be determined empirically. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
Table 2: Troubleshooting Common Issues in Peptide Labeling
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | - Inactive maleimide group (hydrolysis) - Oxidized thiol groups on the peptide - Interfering substances in the buffer | - Prepare fresh maleimide-linker solution immediately before use. - Ensure the peptide is fully reduced using TCEP. - Use a degassed, thiol-free, and amine-free reaction buffer. |
| Low Yield of Purified Product | - Non-specific binding to purification column - Precipitation of the peptide conjugate | - Optimize the purification method (e.g., gradient, column type). - Ensure the final buffer is compatible with the labeled peptide's solubility. |
| Heterogeneous Product | - Incomplete reaction - Side reactions | - Optimize reaction time and molar ratio. - Ensure the pH is within the optimal range to avoid side reactions. |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the labeling of a cysteine-containing peptide with this compound.
Caption: Workflow for peptide labeling with this compound.
Signaling Pathway Example: Integrin Targeting with a Labeled RGD Peptide
Peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are known to bind to integrin receptors, which are involved in cell adhesion, migration, and signaling.[5][6][7] Labeling an RGD peptide with a PEGylated linker can be used to develop targeted therapeutics or imaging agents. The following diagram illustrates a simplified integrin signaling pathway that can be modulated by an RGD-peptide conjugate.
Caption: Simplified integrin signaling pathway targeted by an RGD peptide.
References
- 1. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FITC-Conjugated Cyclic RGD Peptides as Fluorescent Probes for Staining Integrin αvβ3/αvβ5 in Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of Nanoparticles with Mal-PEG4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of nanoparticles using the heterobifunctional linker, Maleimide-PEG4-amine (Mal-PEG4-NH2). This linker is a valuable tool in bioconjugation and drug delivery, featuring a maleimide group for specific reaction with thiol-containing molecules and a terminal amine group for further modification.[1][2] The inclusion of a 4-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the biocompatibility of the resulting nanoparticle conjugate.[2][3]
The strategic use of Mal-PEG4-amine allows for a controlled, stepwise approach to nanoparticle surface modification, enabling the development of sophisticated and highly targeted nanomedicines and diagnostic agents.[2][4]
Principle of Surface Modification
The functionalization strategy with this compound typically involves a two-step process. First, the this compound linker is attached to the nanoparticle surface. The method of attachment depends on the available functional groups on the nanoparticle. For instance, the amine group of the linker can react with carboxyl groups on the nanoparticle surface via carbodiimide chemistry to form a stable amide bond.[5]
Subsequently, the maleimide group on the nanoparticle surface is available to react with a thiol (sulfhydryl) group from a targeting ligand, such as a peptide, antibody, or small molecule.[6][7] This Michael addition reaction is highly specific and efficient at physiological pH, resulting in a stable thioether bond.[3][5]
Alternatively, for nanoparticles that do not possess suitable functional groups, they can be coated with materials like silica, which can then be functionalized with amine groups to facilitate the conjugation of linkers like this compound.[8][9]
Key Applications
The functionalization of nanoparticles with this compound opens up a wide range of applications in biomedical research and drug development:
-
Targeted Drug Delivery: The covalent attachment of targeting ligands (e.g., antibodies, peptides) allows for the specific delivery of therapeutic agents to diseased cells or tissues, enhancing efficacy and reducing off-target side effects.[6][10]
-
Development of Imaging Probes: Fluorescent dyes or contrast agents can be conjugated to nanoparticles to create probes for in vivo and in vitro imaging applications.[6]
-
Theranostics: This technology allows for the creation of multifunctional nanoparticles that can be used for both diagnosis and therapy simultaneously.[3]
-
Vaccine Development: Surface modification of nanoparticles with antigens can improve their immunogenicity.[6]
-
Improved Pharmacokinetics: The PEG spacer helps to prolong the circulation time of nanoparticles in the bloodstream by reducing uptake by the mononuclear phagocyte system.[11][12][13] This "stealth" property is crucial for effective drug delivery.[14]
Data Presentation
Successful functionalization of nanoparticles with this compound and subsequent conjugation of a targeting ligand can be confirmed by monitoring changes in the physicochemical properties of the nanoparticles. The following tables provide representative data for the characterization of nanoparticles at each stage of the functionalization process.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Bare Nanoparticles | This compound Functionalized Nanoparticles | Ligand-Conjugated Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 6 | 130 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.17 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -35 ± 4 | -20 ± 3 | -15 ± 4 |
Note: The data presented are representative and will vary depending on the nanoparticle type, size, and the specific biomolecule being conjugated.[6]
Table 2: Quantification of Surface Ligand Conjugation
| Quantification Method | Principle | Typical Results |
| UV-Vis Spectroscopy | Measures the absorbance of a UV-active ligand conjugated to the nanoparticle surface. | Ligand concentration determined from a standard curve.[6] |
| Fluorescence Spectroscopy | Measures the fluorescence of a fluorescently-labeled ligand conjugated to the nanoparticle surface. | High signal-to-noise ratio for sensitive detection. |
| Ellman's Assay | Quantifies the number of unreacted maleimide groups on the nanoparticle surface. | Confirms the presence of reactive maleimide groups before ligand conjugation.[4] |
Experimental Protocols
The following protocols provide a general framework for the functionalization of nanoparticles with this compound and subsequent conjugation of a thiol-containing ligand. Optimization may be required for specific nanoparticle systems and ligands.
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, quantum dots)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 7.5
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles. Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-activated esters.[3]
-
Conjugation of this compound: Add a 10- to 50-fold molar excess of this compound to the activated nanoparticle suspension. Adjust the pH of the reaction mixture to 7.2-7.5. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.[7]
-
Quenching and Purification: Add Quenching Solution to a final concentration of 10-20 mM to quench any unreacted NHS esters. Incubate for 15 minutes. Purify the this compound functionalized nanoparticles from excess reagents by centrifugation, dialysis, or size exclusion chromatography against the Reaction Buffer.
Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles
This protocol describes the attachment of a thiol-containing molecule (e.g., peptide, antibody fragment) to the maleimide-activated nanoparticle surface.
Materials:
-
Maleimide-functionalized nanoparticles (from Protocol 1)
-
Thiol-containing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Quenching Solution: 10 mM L-cysteine or β-mercaptoethanol
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Ligand Preparation: If the ligand contains disulfide bonds, it may need to be reduced to generate free thiol groups. This can be achieved by treating with a reducing agent like TCEP.
-
Conjugation Reaction: Add a 2- to 10-fold molar excess of the thiol-containing ligand to the purified maleimide-functionalized nanoparticles in the Reaction Buffer.[6] Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[3]
-
Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution and incubating for 15-30 minutes at room temperature.[4]
-
Final Purification: Purify the final ligand-conjugated nanoparticles to remove excess ligand and quenching reagent using an appropriate purification method.
Characterization of Functionalized Nanoparticles
Thorough characterization at each step of the functionalization process is crucial to ensure successful conjugation and to understand the properties of the final product.
Recommended Characterization Techniques:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. An increase in size is expected after each conjugation step.[6][8]
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Changes in zeta potential can indicate successful surface modification.[6]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.[8]
-
UV-Vis and Fluorescence Spectroscopy: To quantify the amount of conjugated ligand, if the ligand has a suitable chromophore or fluorophore.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of new chemical bonds (e.g., amide bonds) after conjugation.
Visualizations
References
- 1. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 2. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. benthamdirect.com [benthamdirect.com]
- 11. amt.tstu.ru [amt.tstu.ru]
- 12. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG4-amine Reaction with Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the conjugation of Mal-PEG4-amine to cysteine residues in peptides. This common bioconjugation technique is essential for various applications, including drug delivery, peptide labeling, and the development of antibody-drug conjugates (ADCs).
Introduction to Maleimide-Thiol Chemistry
The conjugation of a maleimide group to a thiol group, present on the side chain of a cysteine residue, is a widely used bioconjugation method.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiol group of the cysteine attacks the electron-deficient double bond of the maleimide ring.[2] This forms a stable covalent thioether bond.[3]
This compound is a heterobifunctional linker. It contains a thiol-reactive maleimide group, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[4][5] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[6] The terminal amine allows for further chemical modifications, such as the attachment of a drug payload or a reporter molecule.[4]
The reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes off-target reactions with lysine residues.[2][7]
Key Reaction Parameters
The efficiency and specificity of the maleimide-thiol conjugation are influenced by several factors. The following table summarizes the key quantitative parameters for this reaction.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity. Buffers such as PBS, Tris, or HEPES are suitable.[2][8] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature allows for a faster reaction, while 4°C can be used for sensitive biomolecules.[8] |
| Reaction Time | 15 minutes to Overnight | A common starting point is 2 hours at room temperature or overnight at 4°C.[8][9] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion.[3][8] |
Potential Side Reactions and Stability Considerations
While the maleimide-thiol linkage is generally stable, several factors can affect its integrity:
-
Retro-Michael Reaction: The thioether bond can undergo a reversible retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream.[10] This can lead to the transfer of the payload to other molecules, causing off-target effects.[10]
-
Hydrolysis: At pH values above 7.5, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[7] Hydrolysis of the thiosuccinimide ring after conjugation can, however, lead to a more stable product that is resistant to the retro-Michael reaction.[11]
-
Thiazine Rearrangement: For peptides with an N-terminal cysteine, the resulting succinimide can be susceptible to nucleophilic attack from the N-terminal amine. This can lead to a rearrangement to a six-membered thiazine structure, which can complicate purification and characterization.[1][12]
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to a cysteine-containing peptide, followed by purification and characterization.
Peptide and Reagent Preparation
-
Peptide Solution: Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., PBS, Tris, HEPES) at a pH between 7.0 and 7.5 to a final concentration of 1-10 mg/mL.[8] Degassing the buffer by bubbling with an inert gas like nitrogen or argon for 15-20 minutes is crucial to prevent the oxidation of thiols to disulfides.[8]
-
Reduction of Disulfide Bonds (if necessary): Cysteine residues within a peptide can form disulfide bridges, which are unreactive with maleimides.[3] To ensure free thiols are available, a reduction step is often necessary.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[8][9]
Conjugation Reaction
-
Add the this compound stock solution to the reduced peptide solution to achieve the desired molar excess (e.g., 10- to 20-fold).[8]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) remains below 10% (v/v) to prevent peptide precipitation.[6]
-
Flush the reaction vial with an inert gas, cap it tightly, and protect it from light.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]
Quenching the Reaction
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol to a final concentration of 1-2 mM.[11] Incubate for an additional 20-30 minutes at room temperature.[6]
Purification of the PEGylated Peptide
Purification is essential to remove excess this compound, quenching reagents, and any unconjugated peptide. The choice of purification method depends on the properties of the peptide and the conjugate.
| Purification Method | Principle | Applicability |
| Size-Exclusion Chromatography (SEC) / Gel Filtration | Separation based on molecular size. | Efficient for removing small molecules from larger peptides and proteins.[2] |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Widely used for the purification of peptides and can separate PEGylated conjugates.[] |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Can be used to separate PEGylated proteins and peptides as the PEG chain can shield surface charges.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity under non-denaturing conditions. | Effective for separating PEGylated hydrophobic substances.[16] |
| Ultrafiltration/Dialysis | Separation based on molecular weight cutoff. | Useful for buffer exchange and removing small molecule impurities.[16] |
Characterization of the Conjugate
The purified PEGylated peptide should be characterized to confirm successful conjugation and determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
-
Ellman's Test: To quantify the number of free thiols remaining after conjugation, which can be used to determine conjugation efficiency.[11]
Visual Representations
Reaction Mechanism
Caption: Michael addition reaction between a cysteine thiol and a maleimide group.
Experimental Workflow
Caption: General workflow for peptide conjugation with this compound.
Potential Side Reactions
Caption: Potential side reactions affecting the stability of the maleimide-thiol linkage.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 5. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. lumiprobe.com [lumiprobe.com]
- 16. researchgate.net [researchgate.net]
Surface Modification of Liposomes with Mal-PEG4-Amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal vehicles for drug delivery.[1][2] However, conventional liposomes are often rapidly cleared from circulation by the reticuloendothelial system (RES).[3] Surface modification with polyethylene glycol (PEG), or PEGylation, creates a hydrophilic protective layer that reduces opsonization and prolongs circulation time.
The use of a heterobifunctional linker like Maleimide-PEG4-Amine allows for a two-step functionalization process. The PEG component provides the "stealth" characteristics, while the terminal maleimide group offers a reactive site for the covalent attachment of targeting ligands via a stable thioether bond with thiol-containing molecules such as peptides, antibodies, or antibody fragments.[4][5][6] This active targeting strategy enhances the accumulation of the therapeutic payload at the desired site of action, improving efficacy and minimizing off-target effects.[7][8] The amine group on the other end of the PEG linker is utilized for conjugation to the liposome surface, often through reaction with activated carboxyl groups on a lipid anchor.
These application notes provide a comprehensive overview and detailed protocols for the surface modification of liposomes using Mal-PEG4-amine, their subsequent conjugation with thiol-containing ligands, and the characterization of the resulting targeted nanocarriers.
Data Presentation: Physicochemical Characterization of Modified Liposomes
The surface modification of liposomes with this compound and subsequent ligand conjugation significantly alters their physicochemical properties. The following table summarizes typical quantitative data obtained during the characterization of these modified liposomes. The values presented are representative and can vary depending on the specific lipid composition, drug load, and conjugated ligand.
| Parameter | Unmodified Liposomes | PEGylated Liposomes (DSPE-PEG-Amine) | This compound Functionalized Liposomes | Ligand-Conjugated Liposomes | Reference |
| Hydrodynamic Diameter (nm) | 100 - 120 | 110 - 130 | 115 - 135 | 120 - 150 | [9][10] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.2 | < 0.25 | [9][10] |
| Zeta Potential (mV) | -25 to -40 | -20 to -35 | -15 to -30 | -10 to -25 | [9][11] |
| Conjugation Efficiency (%) | N/A | N/A | N/A | 50 - 85 | [3] |
| Drug Encapsulation Efficiency (%) | 85 - 95 | 85 - 95 | 80 - 95 | 80 - 95 | [3][10] |
| In Vitro Drug Release at 24h (%) | 20 - 30 | 15 - 25 | 15 - 25 | 15 - 30 | [10][11] |
Experimental Protocols
Protocol 1: Preparation of Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes with a lipid composition suitable for subsequent surface modification.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000-COOH)
-
Chloroform and Methanol (analytical grade)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[12]
-
Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, extrude the MLV suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a heated extruder.[2]
-
Protocol 2: Surface Functionalization with this compound
This protocol details the covalent attachment of this compound to the carboxyl groups on the surface of pre-formed liposomes using carbodiimide chemistry.
Materials:
-
Carboxyl-functionalized liposomes (from Protocol 1)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography (SEC) column or dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Liposome Preparation: Exchange the buffer of the carboxyl-functionalized liposomes to the Activation Buffer (pH 6.0) using dialysis or a desalting column.
-
Activation of Carboxyl Groups:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the DSPE-PEG2000-COOH.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form sulfo-NHS-activated esters.
-
-
Conjugation of this compound:
-
Immediately add a 20- to 50-fold molar excess of this compound (dissolved in Conjugation Buffer, pH 7.4) to the activated liposome solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted sulfo-NHS esters.
-
Purify the this compound functionalized liposomes from excess reagents and byproducts using size-exclusion chromatography or dialysis against PBS (pH 7.4).
-
Protocol 3: Conjugation of Thiol-Containing Ligand to Maleimide-Functionalized Liposomes
This protocol describes the final step of attaching a thiol-containing targeting ligand (e.g., a cysteine-containing peptide) to the maleimide-activated liposomes.
Materials:
-
Maleimide-functionalized liposomes (from Protocol 2)
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Degassed Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
Inert gas (e.g., nitrogen or argon)
-
Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Thiolated Ligand: If the ligand contains disulfide bonds, it may be necessary to reduce them to free thiols using a reducing agent like TCEP.
-
Conjugation Reaction:
-
Add a 2 to 10-fold molar excess of the thiol-containing ligand to the maleimide-functionalized liposomes in the degassed Conjugation Buffer. The reaction is most efficient at a pH of 6.5-7.5.[4]
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere to prevent oxidation of the thiol groups.[5]
-
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like L-cysteine to a final concentration of 10-20 mM and incubate for 15-30 minutes.
-
Purification: Purify the final ligand-conjugated liposomes to remove any unreacted ligand and quenching agent using size-exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and functionalization of targeted liposomes.
Caption: General signaling pathway of a targeted liposome via receptor-mediated endocytosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current trends in the use of liposomes for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linking Oligonucleotides with Mal-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and diagnostic potential of nucleic acid-based molecules. PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their solubility, enhancing their stability against nuclease degradation, and prolonging their circulation half-life by reducing renal clearance.[1] This document provides a detailed protocol for the conjugation of a thiol-modified oligonucleotide to a maleimide-functionalized PEG linker with a terminal amine group (Mal-PEG4-amine).
The described method is based on the highly efficient and selective reaction between a maleimide group and a sulfhydryl (thiol) group.[2][3] This Michael addition reaction forms a stable thioether bond under mild, aqueous conditions, making it an ideal choice for the bioconjugation of sensitive molecules like oligonucleotides.[3] The terminal amine group on the PEG linker remains available for subsequent conjugation to other molecules of interest, such as targeting ligands or imaging agents.
Principle of the Reaction
The core of this conjugation strategy is the Michael addition reaction between the thiol group (-SH) of a modified oligonucleotide and the carbon-carbon double bond within the maleimide ring of the this compound linker. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5, which minimizes non-specific reactions with other nucleophilic groups that may be present on the oligonucleotide.[1][4][5] The resulting stable thioether linkage covalently attaches the PEG linker to the oligonucleotide.
Data Presentation: Factors Influencing Conjugation Efficiency
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of the reactants, pH, and temperature. The following tables provide a summary of how these parameters can affect the conjugation efficiency.
Table 1: Effect of Maleimide:Thiol Molar Ratio on Conjugation Efficiency [3][4]
| Maleimide:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency (%) |
| 1:1 | cRGDfK peptide | Not specified, but 2:1 was optimal |
| 2:1 | cRGDfK peptide | 84 ± 4 |
| 5:1 | 11A4 nanobody | 58 ± 12 |
| 10:1 - 20:1 | General Proteins | Sufficient for conjugation |
Note: The optimal molar ratio should be determined empirically for each specific oligonucleotide and linker combination.
Table 2: Influence of Reaction pH on Maleimide-Thiol Conjugation [1][4][5]
| pH Range | Effect on Reaction |
| < 6.5 | Reaction rate is significantly slower due to the protonated state of the thiol group. |
| 6.5 - 7.5 | Optimal range for high selectivity and efficient reaction between maleimide and thiol groups. |
| > 7.5 | Increased potential for maleimide hydrolysis and side reactions with primary amines. |
Table 3: General Reaction Conditions for Maleimide-Thiol Conjugation [4][5]
| Parameter | Recommended Condition |
| Temperature | 4°C to 25°C (Room Temperature) |
| Reaction Time | 30 minutes to 4 hours |
| Solvent | Thiol-free buffers such as PBS, HEPES, or Tris |
| Typical Yield | > 90% under optimized conditions |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a thiol-modified oligonucleotide to this compound.
Materials and Equipment
-
Thiol-modified oligonucleotide
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer: 100 mM Phosphate Buffer Saline (PBS) or Tris buffer, pH 7.0-7.5, containing 1-2 mM EDTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 reverse-phase column
-
Mass Spectrometer
Experimental Workflow
Caption: Experimental workflow for linking oligonucleotides with this compound.
Step-by-Step Protocol
1. Preparation of Reagents
-
Thiol-Modified Oligonucleotide: Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a stock concentration of 1-10 mg/mL. Determine the precise concentration using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm.
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).
-
TCEP Stock Solution: Prepare a 10 mM stock solution of TCEP in degassed, nuclease-free water.
2. Reduction of Oligonucleotide Thiol Groups
-
To a solution of the thiol-modified oligonucleotide in conjugation buffer, add TCEP stock solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. This step is crucial to reduce any disulfide bonds that may have formed, ensuring the availability of free thiol groups for conjugation. The reduced oligonucleotide solution can be used directly in the next step.
3. Conjugation Reaction
-
In a microcentrifuge tube, combine the reduced thiol-modified oligonucleotide solution with the conjugation buffer.
-
Add the this compound stock solution to the oligonucleotide solution. A molar excess of the this compound (typically 2 to 20-fold) is recommended to drive the reaction to completion.[4][6] The optimal ratio should be determined empirically.
-
Gently mix the solution and incubate at room temperature (20-25°C) for 2-4 hours or at 4°C overnight.[6]
4. Purification of the Oligonucleotide-PEG Conjugate
-
The crude reaction mixture can be purified by reverse-phase HPLC to separate the desired conjugate from unreacted oligonucleotide, excess linker, and other impurities.[7][8][9][10]
-
HPLC Conditions:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Detection: Monitor the elution at 260 nm.[7]
-
The PEGylated oligonucleotide conjugate is expected to have a longer retention time than the unconjugated oligonucleotide due to the increased hydrophobicity of the PEG chain.
-
Collect the fractions corresponding to the product peak.
-
The collected fractions should be desalted using a suitable method, such as ethanol precipitation or a desalting column, to remove the HPLC buffer salts.
-
Lyophilize the desalted product to obtain a stable powder.
5. Characterization of the Conjugate
-
The purified oligonucleotide-PEG conjugate should be characterized to confirm successful conjugation and to assess its purity.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, confirming the addition of the this compound linker.[11][12][13]
-
Analytical HPLC: Analytical reverse-phase HPLC can be used to determine the purity of the final product.
Chemical Reaction Scheme
Caption: Chemical reaction for linking a thiol-modified oligonucleotide with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 8. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. labcluster.com [labcluster.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for Creating Hydrogels with 4-Arm PEG-Maleimide (Mal-PEG4) Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical research, particularly in regenerative medicine and drug delivery, owing to their excellent biocompatibility, low protein adsorption, and highly tunable physical properties.[1][2][3] Among the various crosslinking strategies, the use of 4-arm PEG-maleimide (PEG-4MAL) macromers offers significant advantages. The crosslinking occurs via a Michael-type addition reaction between the maleimide groups on the PEG and thiol groups on a crosslinker, a form of "click chemistry."[1] This reaction is characterized by its high specificity, rapid kinetics under physiological conditions (pH 6.5-7.5), and the absence of cytotoxic initiators or byproducts, making it exceptionally suitable for the encapsulation of sensitive cells and biologics for in situ applications.[1][2][4]
The maleimide-thiol reaction forms a stable thioether bond, leading to the creation of a three-dimensional polymer network.[1] This system allows for precise control over hydrogel properties such as stiffness, degradability, and the incorporation of bioactive molecules, rendering PEG-4MAL hydrogels a versatile platform for a wide range of applications.[4][5]
Applications
PEG-4MAL hydrogels serve as synthetic analogs of the extracellular matrix (ECM) and have been successfully employed in numerous applications:
-
3D Cell Culture and Tissue Engineering: These hydrogels provide a tunable 3D environment for cell culture, supporting cell viability and function. By incorporating adhesive peptides like RGD, the hydrogels can promote cell attachment and spreading.[4][6]
-
Organoid Generation and Culture: Fully defined, synthetic PEG-4MAL hydrogels have been developed to support the generation and culture of human organoids, offering a more controlled and reproducible alternative to Matrigel.[5][7]
-
Drug and Cell Delivery: The injectable nature and rapid in situ gelation of PEG-4MAL hydrogels make them excellent vehicles for the controlled delivery of therapeutic proteins and for cell-based therapies.[2][3] They have been shown to enhance the viability and function of encapsulated cells, such as pancreatic islets for diabetes treatment.[2]
-
Regenerative Medicine: These hydrogels can be engineered to support tissue regeneration. For instance, they have been used for the in vivo delivery of organoids to injured sites, accelerating wound repair.[5][7] The hydrogel's biodegradability can be tailored by incorporating protease-degradable peptide crosslinkers, allowing for cell-mediated remodeling of the matrix.[5]
Data Presentation
Mechanical Properties of PEG-4MAL Hydrogels
The mechanical properties of PEG-4MAL hydrogels, such as Young's modulus, can be tuned by varying the polymer weight percentage. This allows for the creation of hydrogels that mimic the stiffness of various native tissues.
| Polymer Weight % | Young's Modulus (kPa) | Reference Collagen-I (kPa) |
| 4% | In the range of natural collagen gels | ~0.5 - 2 |
| 5% | In the range of natural collagen gels | ~0.5 - 2 |
| >5% | Linearly increasing stiffness | N/A |
Data synthesized from multiple sources indicating a linear relationship between polymer weight percentage and Young's modulus for PEG-4MAL gels.[4]
Swelling Properties of PEG Hydrogels
The equilibrium mass swelling ratio (Qm) is a measure of the hydrogel's ability to absorb and retain water. Lower Qm values indicate a more tightly crosslinked network.
| Polymer Weight % | PEG-4MAL Qm | PEG-4A Qm | PEG-4VS Qm |
| 3.0% | >500 | N/A | N/A |
| 4.0% | ~150 | N/A | >300 |
| 7.5% | <100 | ~200-300 | ~150-200 |
| 10.0% | <100 | ~150-200 | <100 |
This table compares the swelling ratios of hydrogels formed from different PEG macromers, highlighting the robust network formation of PEG-4MAL even at low polymer percentages.[4]
Reaction Kinetics and Peptide Incorporation
The maleimide-thiol chemistry allows for rapid and efficient incorporation of cysteine-containing peptides, such as the cell adhesion motif RGD.
| PEG Macromer | RGD Incorporation Efficiency (at 10 min) | Required Molar Ratio (Reactive Group:RGD) for ~100% Incorporation |
| PEG-4MAL | ~100% | 1:1 |
| PEG-4VS | Poor (in 4 mM TEA), Improved (in 400 mM TEA) | 4:1 (at 60 min) |
| PEG-4A | Poor (in 4 mM TEA), Improved (in 400 mM TEA) | 8:1 (at 60 min) |
This table demonstrates the superior reaction kinetics and efficiency of PEG-4MAL compared to other Michael-type addition chemistries like vinyl sulfone (VS) and acrylate (A).[4]
Experimental Protocols
Protocol 1: PEG-4MAL Hydrogel Formulation
This protocol describes the preparation of a 4% (wt/vol) PEG-4MAL hydrogel functionalized with an RGD adhesive peptide, suitable for 3D cell culture applications.[1][5][6]
Materials:
-
4-arm PEG-Maleimide (PEG-4MAL), 20 kDa
-
Adhesive peptide with a terminal cysteine (e.g., GRGDSPC)
-
Protease-degradable dithiol crosslinker (e.g., GCRDVPMSMRGGDRCG)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or HEPES buffer (20 mM, pH 7.4)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile filtered pipette tips
Procedure:
-
Prepare Precursor Stock Solutions:
-
PEG-4MAL Stock Solution: Dissolve PEG-4MAL powder in sterile DPBS to a final concentration of 10% (w/v). For example, dissolve 100 mg of PEG-4MAL in 1.0 mL of DPBS. Vortex gently until fully dissolved. Prepare this solution fresh.
-
Adhesive Peptide Stock Solution: Dissolve the RGD peptide in sterile DPBS to a desired stock concentration. For a final concentration of 2.0 mM in the hydrogel, a higher stock concentration will be needed.
-
Crosslinker Stock Solution: Dissolve the dithiol crosslinker peptide in sterile DPBS. The concentration should be calculated to achieve a 1:1 molar ratio of remaining maleimide groups to thiol groups.
-
-
Functionalization of PEG-4MAL with Adhesive Peptide:
-
Crosslinking to Form the Hydrogel:
-
Add the crosslinker solution to the functionalized PEG-4MAL precursor solution.
-
Mix thoroughly and quickly by pipetting up and down for 15-30 seconds. Avoid introducing bubbles.
-
Critical Step: Gelation can be very rapid (seconds to minutes).[1] Immediately dispense the mixture into the desired culture well, mold, or injection device.
-
-
Gelation and Equilibration:
-
Allow the mixture to stand at 37°C for 20-30 minutes to ensure complete gelation.[6] Gelation is complete when the solution no longer flows.
-
Once gelled, gently add pre-warmed sterile PBS or cell culture medium on top of the hydrogel to keep it hydrated. The hydrogel can be allowed to swell to equilibrium in the buffer or medium.
-
Protocol 2: 3D Cell Encapsulation
This protocol details the encapsulation of cells within the PEG-4MAL hydrogel.
Materials:
-
Functionalized PEG-4MAL precursor solution (from Protocol 1, Step 2)
-
Crosslinker solution (from Protocol 1, Step 1)
-
Cell suspension at a high density in sterile DPBS or culture medium
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile cell culture plates or other culture vessels
Procedure:
-
Cell Preparation: Harvest and resuspend cells to achieve a high cell density (e.g., 20 x 10^6 cells/mL).[8]
-
Mixing Precursors with Cells:
-
In a sterile, low-adhesion microcentrifuge tube, gently mix the cell suspension with the functionalized PEG-4MAL precursor solution.
-
-
Initiating Gelation:
-
Add the crosslinker solution to the cell/PEG-4MAL mixture.
-
Gently but quickly pipette to mix thoroughly.
-
-
Casting the Hydrogel:
-
Quickly dispense the cell-laden hydrogel precursor solution into the desired culture vessel.
-
-
Incubation and Culture:
-
Place the culture vessel in an incubator at 37°C and 5% CO₂ for 20-30 minutes to allow for complete gelation.[6]
-
After gelation, gently add pre-warmed cell culture medium to the top of the hydrogel.
-
Culture the cell-laden hydrogels under standard conditions, changing the medium as required.
-
Mandatory Visualizations
Caption: Workflow for PEG-4MAL hydrogel synthesis.
Caption: Thiol-Maleimide crosslinking mechanism.
Caption: Workflow for 3D cell encapsulation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-maleimide hydrogels for protein and cell delivery in regenerative medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG4-amine in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG4-amine is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems. This reagent features a maleimide group at one end, a primary amine group at the other, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer in between. This distinct architecture allows for the precise and covalent linkage of two different molecules, typically a targeting moiety and a therapeutic agent, to a carrier system.[1][2]
The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3] This reaction is most efficient within a pH range of 6.5 to 7.5.[4] The terminal primary amine allows for conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters), forming a stable amide bond.[1][5]
The PEG4 spacer enhances the aqueous solubility of the conjugate, which can reduce aggregation and improve its pharmacokinetic profile.[6][7] This makes this compound a valuable tool in the development of sophisticated drug delivery vehicles such as antibody-drug conjugates (ADCs), and functionalized nanoparticles designed to selectively deliver therapeutic payloads to target cells while minimizing off-target toxicity.[2][8][9]
Principle of the Method
The use of this compound in targeted drug delivery typically involves a sequential, two-step conjugation strategy. This approach provides control over the linking process and ensures the specific attachment of both the targeting ligand and the therapeutic drug to the delivery platform.
-
Activation and Conjugation of the First Component: The primary amine of this compound can be reacted with a molecule containing a carboxylic acid or an activated ester. This first component could be the therapeutic drug or the targeting ligand. This step results in a new molecule that now has a reactive maleimide group at one end.
-
Conjugation of the Second Component: The maleimide-functionalized molecule from the first step is then reacted with a second molecule that possesses a free sulfhydryl (thiol) group. This second component is typically a protein, such as an antibody or a peptide, where the thiol group is present on a cysteine residue.
This two-step process ensures a highly specific and stable linkage, creating a targeted drug delivery system ready for in vitro and in vivo evaluation.
Data Presentation
Table 1: Reaction Conditions for Amine Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Optimal range for amide bond formation with activated esters (e.g., NHS esters).[] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are generally faster. Reactions at 4°C can be used to slow down the reaction and potentially minimize non-specific binding.[11] |
| Reaction Time | 1 - 4 hours at Room Temperature; 4 - 12 hours at 4°C | Reaction time can be optimized based on the reactivity of the specific amine and activated ester.[4][12] |
| Buffer | Amine-free buffers such as PBS, HEPES, or borate buffer. | Buffers containing primary amines, like Tris, should be avoided as they will compete in the reaction.[4] |
| Molar Excess | 5- to 20-fold molar excess of the activated ester over this compound | The optimal molar ratio should be determined empirically for each specific application.[4] |
Table 2: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | This pH range is optimal for the specific and efficient reaction of the maleimide group with sulfhydryl groups.[4] Below pH 6.5, the reaction rate is significantly reduced. Above pH 7.5, the maleimide group can become susceptible to hydrolysis and may react with primary amines.[4] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient and rapid at room temperature.[11] |
| Reaction Time | 1 - 2 hours | The reaction is generally complete within this timeframe.[4] |
| Buffer | Thiol-free buffers such as PBS with EDTA. | EDTA is often included to prevent the oxidation of sulfhydryl groups. |
| Molar Excess | 1.1:1 to 5:1 molar ratio of maleimide to thiol | A slight to moderate excess of the maleimide-functionalized molecule is often used to ensure complete reaction with the thiol.[11] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug (with Carboxylic Acid) and a Targeting Protein (with Thiol)
This protocol outlines the steps to first conjugate a drug containing a carboxylic acid to this compound, followed by the conjugation of the resulting maleimide-activated drug to a targeting protein with an available sulfhydryl group.
Step 1: Activation of the Drug and Conjugation to this compound
Materials:
-
Drug with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., HPLC)
Procedure:
-
Drug Activation:
-
Dissolve the drug in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of EDC and a 1.1-fold molar excess of NHS to the drug solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester of the drug.
-
-
Conjugation to this compound:
-
Dissolve this compound in the Reaction Buffer.
-
Add the activated drug solution to the this compound solution. A 1:1 to 1.5:1 molar ratio of activated drug to this compound is a good starting point.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the maleimide-activated drug by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Step 2: Conjugation of Maleimide-Activated Drug to Targeting Protein
Materials:
-
Maleimide-activated drug (from Step 1)
-
Targeting protein with a free sulfhydryl group
-
Thiol-Reactive Reaction Buffer: PBS with 10 mM EDTA, pH 7.0
-
(Optional) Reducing agent if the protein's disulfide bonds need to be reduced (e.g., TCEP)
-
Quenching reagent: Cysteine or β-mercaptoethanol
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of the Targeting Protein:
-
Dissolve the targeting protein in the Thiol-Reactive Reaction Buffer.
-
If reduction of disulfide bonds is necessary, treat the protein with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column before proceeding.
-
-
Conjugation Reaction:
-
Add the purified maleimide-activated drug to the protein solution. A 2:1 to 5:1 molar ratio of maleimide-activated drug to protein is a recommended starting point.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol such as cysteine to react with any remaining maleimide groups.[4]
-
-
Purification:
-
Purify the final drug-protein conjugate using SEC to remove unreacted drug and other small molecules.
-
Protocol 2: Functionalization of Nanoparticles with a Targeting Ligand using this compound
This protocol details the functionalization of pre-formed nanoparticles that have surface carboxyl groups with a targeting ligand containing a thiol group.
Step 1: Activation of Nanoparticle Surface and Conjugation to this compound
Materials:
-
Carboxylated nanoparticles (e.g., PLGA nanoparticles)
-
This compound
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Washing Buffer: PBS, pH 7.4
Procedure:
-
Nanoparticle Preparation:
-
Suspend the carboxylated nanoparticles in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add the EDC and NHS solutions to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.[13]
-
-
Washing:
-
Centrifuge the activated nanoparticles to form a pellet.
-
Remove the supernatant and resuspend the pellet in the Coupling Buffer. Repeat this washing step twice to remove excess EDC and NHS.[13]
-
-
Conjugation to this compound:
-
Dissolve this compound in the Coupling Buffer.
-
Add the this compound solution to the washed, activated nanoparticles.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Purify the maleimide-functionalized nanoparticles from excess linker and byproducts by repeated centrifugation and resuspension in fresh buffer.[14]
-
Step 2: Conjugation of Targeting Ligand to Maleimide-Functionalized Nanoparticles
Materials:
-
Maleimide-functionalized nanoparticles (from Step 1)
-
Thiol-containing targeting ligand (e.g., a peptide)
-
Thiol-Reactive Reaction Buffer: PBS with 10 mM EDTA, pH 7.0
Procedure:
-
Conjugation Reaction:
-
Resuspend the maleimide-functionalized nanoparticles in the Thiol-Reactive Reaction Buffer.
-
Add the thiol-containing targeting ligand to the nanoparticle suspension.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the targeted nanoparticles by centrifugation to remove the unreacted targeting ligand.
-
Visualizations
Caption: Workflow for two-step drug and protein conjugation.
Caption: Targeted nanoparticle cellular uptake pathway.
Caption: Workflow for nanoparticle functionalization.
References
- 1. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 2. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Maleimide PEG Amine [jenkemusa.com]
- 9. Targeted Therapeutic Nanoparticles: An Immense Promise to Fight against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation of Enzymes using Mal-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of enzymes with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic and industrial potential of enzymes. The covalent attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic properties of enzymes by increasing their solubility, extending their in vivo circulation half-life, and reducing their immunogenicity. Mal-PEG4-amine is a heterobifunctional linker that is instrumental in this process. It features a maleimide group that reacts specifically with free sulfhydryl (thiol) groups on cysteine residues, and an amine group that can be used for further functionalization or conjugation.
This document provides detailed application notes and experimental protocols for the bioconjugation of enzymes using this compound. It includes quantitative data on reaction parameters, step-by-step methodologies, and visual diagrams to guide researchers in achieving efficient and reproducible enzyme conjugation.
Core Concepts
The bioconjugation process using this compound primarily relies on the highly selective and efficient reaction between a maleimide and a thiol group. This Michael addition reaction forms a stable thioether bond, covalently linking the PEG moiety to the enzyme.[1] The reaction is most efficient at a pH range of 6.5 to 7.5, which is favorable for maintaining the stability and activity of many enzymes.[2] At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues.[2]
The tetraethylene glycol (PEG4) spacer in the linker enhances the hydrophilicity of the resulting enzyme conjugate, which can improve its solubility and reduce aggregation.[3] The terminal amine group on the this compound linker provides a versatile handle for subsequent modifications, such as the attachment of targeting ligands, imaging agents, or other functional molecules.[4]
Data Presentation
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances efficient reaction of the maleimide with the thiol group while minimizing hydrolysis of the maleimide ring and reaction with amines.[5] |
| Molar Ratio (Linker:Enzyme) | 10-20 fold molar excess | Ensures efficient conjugation, especially for proteins with a single or limited number of accessible cysteine residues.[5] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are typically complete within 2-4 hours, while reactions at 4°C may proceed overnight to accommodate enzyme stability.[5] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The PEG spacer enhances water solubility. Anhydrous DMSO or DMF can be used to prepare a concentrated stock solution of the linker.[5] |
Table 2: Performance Metrics of Maleimide-PEG Conjugation
| Parameter | Reported Value | Notes |
| Conjugation Efficiency | >80% - >90% | Achievable under optimized conditions with sufficient molar excess of the maleimide linker.[6][7] |
| Stability of Thioether Bond | ~70% retained after 7 days | In the presence of 1 mM glutathione as a competing thiol, demonstrating good stability for many applications.[6] |
| Enzyme Activity | Variable | The effect on enzyme activity is dependent on the specific enzyme, the site of conjugation, and the size of the PEG chain. A decrease in activity can occur due to steric hindrance around the active site. Site-specific conjugation away from the active site is crucial to preserve activity. |
Experimental Protocols
This section provides a detailed protocol for the bioconjugation of an enzyme containing an accessible cysteine residue with this compound.
Materials and Reagents
-
Enzyme with at least one free cysteine residue
-
This compound linker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.2, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
Experimental Workflow Diagram
Caption: Experimental workflow for enzyme bioconjugation with this compound.
Step-by-Step Protocol
-
Enzyme Preparation:
-
Dissolve the enzyme in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the enzyme's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate at 37°C for 30-90 minutes. Remove the excess TCEP using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.[8]
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the enzyme solution to achieve a 10- to 20-fold molar excess of the linker.[5]
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time should be determined empirically for each specific enzyme.[5]
-
-
Quenching the Reaction:
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM.[5]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting enzyme-PEG conjugate from excess linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization of the Conjugate:
-
Confirm successful conjugation and assess the purity of the conjugate using SDS-PAGE, which will show an increase in molecular weight.
-
Determine the degree of PEGylation using mass spectrometry (MS).
-
Measure the enzymatic activity of the conjugate using a relevant substrate assay and compare it to the unmodified enzyme to assess the impact of PEGylation.
-
Signaling Pathways and Logical Relationships
The core of this bioconjugation strategy is the chemical reaction between the maleimide and thiol functional groups. The following diagram illustrates this key interaction.
Caption: Chemical reaction of maleimide-thiol conjugation.
Conclusion
The bioconjugation of enzymes using this compound is a robust and versatile method for enhancing their therapeutic and industrial properties. By carefully controlling the reaction conditions as outlined in these protocols, researchers can achieve high conjugation efficiencies and produce stable enzyme-PEG conjugates. The provided data and diagrams serve as a valuable resource for scientists and professionals in the field of drug development and enzyme engineering, facilitating the successful implementation of PEGylation strategies.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG4-Amine and Thiol Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to biomolecules, or PEGylation, is a widely utilized strategy in drug delivery and biopharmaceutical development to enhance the therapeutic properties of proteins, peptides, and other molecules. The maleimide-thiol reaction is a cornerstone of bioconjugation, favored for its high specificity and efficiency under mild, physiological conditions.[1][2] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of a cysteine residue, for example, attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1][3][4]
This application note provides a detailed guide to the reaction conditions and protocols for the coupling of Maleimide-PEG4-Amine (Mal-PEG4-NH2) to thiol-containing molecules. The presence of a terminal primary amine on the PEG linker offers a valuable site for subsequent functionalization, allowing for the creation of multifunctional bioconjugates. Careful control of the reaction conditions is paramount to ensure high yields of the desired conjugate while minimizing side reactions.
Reaction Mechanism and Workflow
The fundamental reaction involves the formation of a stable thiosuccinimide linkage between the maleimide group of Mal-PEG4-Amine and a thiol group on the target molecule.[1] The overall experimental process encompasses preparation of the reactants, the conjugation reaction itself, and subsequent purification and analysis of the product.[2]
Caption: Chemical mechanism of thiol-maleimide conjugation.
Caption: General experimental workflow for bioconjugation.
Critical Reaction Parameters
The success of the this compound and thiol coupling reaction is highly dependent on several key parameters. The following table summarizes the optimal conditions and important considerations.
| Parameter | Optimal Range/Condition | Rationale and Considerations |
| pH | 6.5 - 7.5 | This pH range provides an optimal balance between the reactivity of the thiol group and the stability of the maleimide ring.[5] Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate.[1] Above pH 7.5, the maleimide group is increasingly susceptible to hydrolysis, rendering it inactive.[6] Furthermore, at pH values above 7.5, the maleimide can react with primary amines, including the terminal amine of this compound itself, leading to undesirable side products.[6][7] |
| Temperature | 4°C to 25°C (Room Temperature) | The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[1][8] Lower temperatures may be preferred for sensitive biomolecules to maintain their stability.[9] |
| Buffer | Phosphate, HEPES, Tris | Use non-thiol containing buffers.[2] Buffers should be degassed to prevent the oxidation of thiols to disulfides, which are unreactive with maleimides.[3] The addition of 1-5 mM EDTA is recommended to chelate metal ions that can catalyze thiol oxidation.[3][10] |
| Molar Ratio | 10-20 fold molar excess of this compound | A molar excess of the this compound reagent is typically used to drive the reaction to completion, especially when labeling proteins.[6][8][9] The optimal ratio should be determined empirically for each specific application. |
| Solvent for this compound | Anhydrous DMSO or DMF | This compound should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use to prevent hydrolysis of the maleimide group.[8][11] |
Potential Side Reactions
Several side reactions can occur, potentially reducing the yield and purity of the desired conjugate.
-
Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, forming a non-reactive maleamic acid.[5][12]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines.[12] While the reaction with thiols is approximately 1,000 times faster at pH 7.0, this side reaction becomes more significant at higher pH.[1][4]
-
Thiol Oxidation: Thiol groups can oxidize to form disulfide bonds, which are unreactive towards maleimides. This can be minimized by using degassed buffers and adding a chelating agent like EDTA.[3]
-
Retro-Michael Reaction: The formed thioether bond can be reversible under certain conditions, particularly in the presence of other thiols.[4][12]
-
Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a side reaction leading to a thiazine rearrangement can occur, especially at neutral or higher pH.[3]
Experimental Protocols
Materials and Reagents
-
Thiol-containing molecule (e.g., protein, peptide)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, 5 mM EDTA, pH 7.0-7.5, degassed.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
(Optional) Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), HPLC, or dialysis cassettes)
Protocol 1: Preparation and Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.[3]
-
If the molecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3] TCEP is a non-thiol-containing reducing agent and generally does not need to be removed before the addition of the maleimide reagent.[3]
-
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared thiol-containing molecule solution.[6][8]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to maintain the stability of most proteins.[8]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[6][14]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted this compound, add a quenching solution (e.g., L-cysteine) to a final concentration that is in excess of the initial amount of the maleimide reagent. Incubate for 30 minutes at room temperature.[12]
-
Protocol 2: Purification and Characterization of the Conjugate
-
Purification:
-
Remove excess this compound and other small molecules from the reaction mixture using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller, unreacted molecules.[10]
-
Dialysis: Effective for removing small molecules from larger protein conjugates.[10]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for high-resolution purification.[15][16]
-
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the final product.
-
Storage and Stability of this compound
-
Storage: this compound should be stored as a solid at -20°C, protected from moisture and light.[2][11]
-
Stability: The maleimide group is susceptible to hydrolysis in aqueous solutions.[12] Therefore, aqueous solutions of this compound should be prepared immediately before use and not stored.[11] Stock solutions in anhydrous DMSO or DMF are more stable but should also be stored at -20°C and used promptly.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive maleimide due to hydrolysis. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the experiment.[3] |
| Oxidized thiols on the target molecule. | Ensure buffers are degassed and contain EDTA. Re-reduce the thiol-containing molecule with TCEP.[3] | |
| Incorrect pH of the reaction buffer. | Verify that the pH of the reaction buffer is within the optimal range of 6.5-7.5.[5] | |
| Low Yield | Sub-optimal molar ratio of reactants. | Increase the molar excess of the this compound reagent.[3] |
| Product Heterogeneity | Reaction with primary amines. | Ensure the reaction pH does not exceed 7.5 to maintain high chemoselectivity for thiols.[12] |
| Incomplete reaction. | Increase the incubation time or the molar excess of the maleimide reagent. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Pyrocinchonimides Conjugate to Amine Groups on Proteins via Imide Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Amine Functionalization using Mal-PEG4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maleimide-PEG4-amine (Mal-PEG4-amine) is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, drug delivery, and surface modification.[1][2] Its structure comprises a thiol-reactive maleimide group, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal primary amine.[1][3] The PEG4 spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugate.[2] The dual functionality of this compound allows for two primary strategies for amine functionalization:
-
Indirect Amine Functionalization : This involves the use of an amine-reactive derivative, such as Mal-PEG4-NHS ester, to label a molecule containing primary amines, thereby introducing a maleimide-PEG4 moiety.
-
Direct Amine Functionalization : This approach utilizes the terminal amine of this compound itself to conjugate to a molecule with a reactive group, most commonly a carboxylic acid, through chemistries like EDC/NHS coupling.[3]
These application notes provide detailed protocols and quantitative data for both approaches, enabling researchers to effectively utilize this compound and its derivatives in their work.
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing the reaction rate and minimizing maleimide hydrolysis.[4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (2-4 hours), while 4°C can be used for sensitive biomolecules (overnight).[5] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent helps drive the reaction to completion, especially for proteins.[5] |
| Solvent | Aqueous Buffers (e.g., PBS, HEPES) | The PEG spacer enhances water solubility. Buffers should be free of thiols. |
Table 2: Recommended Reaction Conditions for Amine-Carboxyl Coupling via EDC/NHS
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for the activation of the carboxyl group by EDC.[6][7] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of the NHS-ester with the primary amine.[6][7] |
| Molar Ratio (EDC:Carboxyl) | 2:1 to 10:1 | An excess of EDC is used to drive the activation step.[7] |
| Molar Ratio (NHS:Carboxyl) | 2:1 to 5:1 | NHS is used in excess to efficiently form the more stable NHS-ester intermediate.[7] |
| Molar Ratio (Amine:Carboxyl) | 1:1 to 1.5:1 | A slight excess of the amine-containing molecule can be used. |
| Solvent | Aqueous Buffers (e.g., MES for activation, PBS for coupling) or anhydrous organic solvents (e.g., DMF, DMSO).[8][9] | Buffers for the coupling step should be free of primary amines (e.g., Tris).[10] |
Signaling Pathway Visualization
Targeted drug delivery often involves functionalizing a therapeutic agent to specifically interact with cellular pathways. For instance, a nanoparticle carrying a kinase inhibitor could be functionalized with a ligand that binds to a receptor tyrosine kinase (RTK) overexpressed on cancer cells. This targeted delivery can enhance efficacy and reduce off-target effects.
Experimental Protocols
Protocol 1: Indirect Amine Functionalization of a Protein with Mal-PEG4-NHS Ester
This protocol describes the labeling of a protein's primary amines (e.g., lysine residues) with Mal-PEG4-NHS ester, resulting in a maleimide-functionalized protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Mal-PEG4-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
-
Thiol-containing molecule for subsequent conjugation (optional)
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Mal-PEG4-amine in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maleimide-PEG4-amine (Mal-PEG4-amine) and its derivatives in various proteomics research applications. This versatile heterobifunctional linker has become an invaluable tool in the development of targeted therapeutics and the study of protein structure and function.
Introduction to this compound
This compound is a chemical linker that possesses two distinct reactive functional groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer.[1] The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, to form a stable thioether bond.[2] The primary amine group can be conjugated to various molecules, including carboxylic acids, activated esters (like NHS esters), and aldehydes, enabling the linkage of a wide range of payloads, probes, or other biomolecules.[1][3]
The PEG4 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be particularly beneficial when working with hydrophobic molecules.[4] This property can also help to reduce aggregation and potentially improve the pharmacokinetic profile of bioconjugates.[4]
Caption: Structure of this compound.
Applications in Proteomics Research
This compound and its derivatives are utilized in a variety of cutting-edge proteomics applications, including:
-
Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
Targeted Protein Degradation (PROTACs): Synthesizing heterobifunctional molecules that induce the degradation of specific target proteins.
-
Chemical Cross-linking Mass Spectrometry (CX-MS): Studying protein-protein interactions and mapping the topology of protein complexes.
-
Chemical Proteomics (Activity-Based Protein Profiling - ABPP): Developing chemical probes to identify and profile the activity of specific enzymes within complex proteomes.
Application: Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a small molecule drug.[5] this compound derivatives are frequently used as linkers in ADC construction.
Experimental Workflow
The development of an ADC using a maleimide-PEG linker typically involves a sequential, multi-step process.[5]
Caption: ADC Development Workflow.
Protocol: ADC Synthesis using a Mal-PEG4-Linker
This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody using a maleimide-PEG4 linker with an amine-reactive group (e.g., Mal-PEG4-NHS ester).
Materials:
-
Monoclonal antibody (mAb)
-
Mal-PEG4-NHS ester
-
Cytotoxic payload with a primary amine
-
Reducing agent (e.g., TCEP)
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5[5]
-
Conjugation Buffer: PBS, pH 7.2-7.5[5]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction (if necessary):
-
Prepare the antibody solution at a concentration of 1–10 mg/mL in Reduction Buffer.[5]
-
Add a 10- to 50-fold molar excess of TCEP to the antibody solution.[6]
-
Incubate for 30-60 minutes at room temperature to reduce interchain disulfide bonds.[6]
-
Remove excess TCEP using a desalting column, exchanging the buffer to the Conjugation Buffer.[6]
-
-
Linker-Payload Conjugation:
-
Immediately before use, dissolve the Mal-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[7]
-
Dissolve the amine-containing payload in the Conjugation Buffer.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the payload solution.[8]
-
Incubate the reaction for 1-2 hours at room temperature.[8]
-
Purify the linker-payload conjugate using a desalting column to remove excess, unreacted linker.
-
-
Conjugation to Antibody:
-
Add the purified linker-payload conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-payload over the antibody is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8]
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine to the reaction mixture.[8]
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted linker-payload and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
-
Application: Targeted Protein Degradation (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound derivatives are often used as the linker component.
Signaling Pathway
Caption: PROTAC-mediated protein degradation.
Protocol: PROTAC Synthesis using a Mal-PEG4-Linker
This protocol describes a two-step synthesis of a PROTAC using a Mal-PEG4-linker with an amine-reactive group.
Materials:
-
POI ligand with a free thiol group
-
E3 ligase ligand with a primary amine
-
Mal-amido-PEG4-TFP ester (or similar this compound derivative)
-
Anhydrous DMF or DMSO
-
Reaction Buffer A (for maleimide-thiol reaction): PBS, pH 6.5-7.5[9]
-
Reaction Buffer B (for TFP ester-amine reaction): Sodium bicarbonate or borate buffer, pH 7.5-8.0[9]
-
Non-nucleophilic base (e.g., DIPEA)
-
RP-HPLC for purification
Procedure:
-
Conjugation of Linker to POI Ligand:
-
Dissolve the thiol-containing POI ligand in Reaction Buffer A.
-
Immediately before use, dissolve the Mal-amido-PEG4-TFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[9]
-
Add a 5- to 20-fold molar excess of the linker to the POI ligand solution.[9]
-
Incubate the reaction for 1-2 hours at room temperature.[9]
-
Purify the POI ligand-linker intermediate using RP-HPLC.
-
-
Conjugation to E3 Ligase Ligand:
-
Dissolve the purified POI ligand-linker intermediate and the amine-containing E3 ligase ligand in Reaction Buffer B.
-
Add a non-nucleophilic base like DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
-
Application: Chemical Cross-linking Mass Spectrometry (CX-MS)
CX-MS is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[7] this compound, as a heterobifunctional cross-linker, allows for a controlled, two-step cross-linking reaction.[3]
Experimental Workflow
Caption: Chemical Cross-linking MS Workflow.
Protocol: Two-Step Protein Cross-linking
This protocol outlines a general procedure for cross-linking two interacting proteins using this compound.
Materials:
-
Protein complex of interest
-
This compound
-
EDC and Sulfo-NHS (for activating carboxyl groups)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Activation of "Bait" Protein:
-
Dissolve the "bait" protein (with accessible carboxyl groups) in Activation Buffer.
-
Add EDC and Sulfo-NHS to a final concentration of 10 mM each.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation of this compound to "Bait" Protein:
-
Add this compound to the activated "bait" protein solution to a final concentration of 1-5 mM.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction with hydroxylamine.
-
Purify the "bait" protein-linker conjugate using a desalting column.
-
-
Cross-linking to "Prey" Protein:
-
Combine the purified "bait" protein-linker conjugate with the "prey" protein (containing an accessible cysteine) in Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the cross-linked protein complex.
-
Digest the protein complex with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptides and map the interaction sites.
-
Application: Chemical Proteomics (Activity-Based Protein Profiling - ABPP)
ABPP is a chemical proteomics strategy that uses active site-directed probes to assess the functional state of enzymes in complex biological samples.[10] this compound can be used to synthesize these probes by linking a reactive group (that covalently binds to the enzyme's active site) to a reporter tag (e.g., biotin or a fluorophore).
Experimental Workflow
Caption: Activity-Based Protein Profiling Workflow.
Protocol: Synthesis and Application of a Cysteine-Reactive Probe
This protocol describes the synthesis of a biotinylated, cysteine-reactive probe using this compound and its use in ABPP.
Materials:
-
This compound
-
Biotin-NHS ester
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA)
-
Cell lysate
-
Streptavidin beads
-
Wash buffers
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Probe Synthesis (Biotin-PEG4-Maleimide):
-
Dissolve this compound and a molar equivalent of Biotin-NHS ester in anhydrous DMF.
-
Add 2-3 equivalents of TEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the resulting Biotin-PEG4-Maleimide probe by RP-HPLC.
-
-
Proteome Labeling:
-
Incubate the cell lysate with the synthesized probe for 1 hour at room temperature.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin beads to the labeled lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Reduce and alkylate the captured proteins.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the probe.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for various applications of this compound and its derivatives. These values should be considered as starting points and may require optimization for specific applications.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Reference(s) |
| pH | 6.5 - 7.5 | [5][9] |
| Molar Ratio (Linker:Protein) | 10-20 fold excess | [1] |
| Temperature | Room Temperature (20-25°C) or 4°C | [1] |
| Incubation Time | 2-4 hours at RT, or overnight at 4°C | [1] |
| Recommended Buffers | Phosphate, HEPES | [9] |
Table 2: Reaction Conditions for NHS Ester-Amine Conjugation
| Parameter | Recommended Value | Reference(s) |
| pH | 7.2 - 8.5 | [5] |
| Molar Ratio (Linker:Protein) | 10-50 fold excess | [5] |
| Temperature | Room Temperature (20-25°C) or 4°C | [5] |
| Incubation Time | 30 minutes to 2 hours at RT, or 2-4 hours at 4°C | [5] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate | [6] |
Table 3: TFP Ester-Amine Conjugation Parameters
| Parameter | Recommended Value | Reference(s) |
| pH | 7.5 - 8.0 | [9] |
| Molar Ratio (Linker:Molecule) | 5-20 fold excess | [8] |
| Temperature | Room Temperature (20-25°C) or 4°C | [8] |
| Incubation Time | 1-2 hours at RT, or overnight at 4°C | [8] |
| Recommended Buffers | Sodium Bicarbonate, Borate | [9] |
Table 4: Comparative In Vitro Performance of ADC Linkers
| Parameter | Oxime-PEG4 Linker | Maleimide-PEG4 Linker | Reference(s) |
| Conjugation Efficiency | > 90% | > 90% | [7] |
| Average DAR | 3.8 - 4.2 | 3.5 - 4.0 | [7] |
| Plasma Half-life (t1/2) | 100 - 120 hours | 80 - 100 hours | [7] |
These application notes and protocols provide a foundation for utilizing this compound in a variety of proteomics research areas. For optimal results, it is recommended to empirically determine the ideal reaction conditions for each specific application.
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. Cross-linking and other structural proteomics techniques: how chemistry is enabling mass spectrometry applications in structural biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04196A [pubs.rsc.org]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. Enhanced Mapping of Small Molecule Binding Sites in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Synthesis and Application of Activity-Based Probes for Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mal-PEG4-Amine Stability and Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Mal-PEG4-amine, with a focus on the hydrolysis of the maleimide group at different pH values. Understanding and controlling maleimide hydrolysis is critical for successful bioconjugation and the development of stable therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a concern for my experiments with this compound?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring of your this compound is opened by water, forming a maleamic acid derivative. This is a significant issue because the resulting maleamic acid is not reactive towards thiol groups (e.g., from cysteine residues in proteins), which is the intended target for conjugation. If the maleimide group hydrolyzes before it can react with the thiol, it leads to low or no conjugation efficiency, resulting in lower yields of your desired product and wasted reagents.
Q2: What are the primary factors that influence the rate of this compound hydrolysis?
A2: The two main factors that affect the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with increasing pH. Above pH 7.5, the hydrolysis of the maleimide group becomes a major competing reaction to the desired thiol conjugation.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
Q3: What is the optimal pH range for performing conjugation reactions with this compound to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5 .[1] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, another potential competing nucleophile.[2]
Q4: How should I store my this compound to prevent premature hydrolysis?
A4: It is highly recommended to store this compound as a solid in a desiccated environment at -20°C. For preparing stock solutions, use a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture. Aqueous solutions of this compound are prone to hydrolysis and should be prepared immediately before use.
Q5: What is the difference between hydrolysis of the maleimide group before and after conjugation to a thiol?
A5: The timing of hydrolysis has a critical impact on the stability of the final conjugate:
-
Hydrolysis before conjugation: This is detrimental as it inactivates the this compound, preventing it from reacting with the target thiol.
-
Hydrolysis after conjugation: After the maleimide has reacted with a thiol to form a thiosuccinimide linkage, subsequent hydrolysis of the succinimide ring is often beneficial. The resulting ring-opened structure is more stable and less susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation that can lead to deconjugation. Some strategies intentionally induce hydrolysis after conjugation to improve the long-term stability of the conjugate.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of this compound stock solution: The maleimide group may have hydrolyzed during storage. | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: The pH of the reaction buffer may be too high ( > 7.5), leading to rapid hydrolysis. | Prepare a fresh reaction buffer and carefully verify that the pH is within the optimal range of 6.5-7.5 using a calibrated pH meter. | |
| High reaction temperature: Elevated temperatures accelerate hydrolysis. | Perform the conjugation reaction at a lower temperature, such as 4°C, and increase the incubation time to compensate for the slower reaction rate. | |
| Inconsistent conjugation results between experiments | Buffer instability: The pH of the reaction buffer may not be stable over time. | Use a buffer with sufficient buffering capacity (e.g., 100 mM sodium phosphate) and re-measure the pH of your buffer stock before each use. |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) can react with the maleimide group at higher pH values. | If possible, avoid buffers containing primary amines. Phosphate or HEPES buffers are generally good choices for maleimide-thiol conjugations. | |
| Loss of conjugated payload over time | Retro-Michael reaction: The thiosuccinimide linkage formed after conjugation can be reversible, especially in the presence of other thiols. | To increase the stability of the conjugate, consider inducing hydrolysis of the succinimide ring after the initial conjugation by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. This will form a more stable, ring-opened structure. |
Data on Maleimide Hydrolysis Rates
Table 1: Hydrolysis Rate Constants for 8-arm-PEG10k-maleimide at Different pH Values and Temperatures
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| 5.5 | 37 | Extremely slow |
| 7.4 | 20 | 1.24 x 10⁻⁵ |
| 7.4 | 37 | 6.55 x 10⁻⁵ |
Data adapted from a study on 8-arm PEG-maleimide.[4]
Table 2: Half-life of N-Aryl Maleimide Derivatives at 37°C and pH 7.4
| Maleimide Derivative | Half-life (t½) |
| N-alkyl thiosuccinimide | 27 hours |
| N-aryl thiosuccinimide | 1.5 hours |
| N-fluorophenyl thiosuccinimide | 0.7 hours |
This data highlights the influence of N-substituents on hydrolysis rates, with electron-withdrawing groups accelerating hydrolysis.
Experimental Protocols
Protocol: Determining the Hydrolysis Rate of this compound via HPLC
This protocol outlines a general method to quantify the hydrolysis rate of this compound at a specific pH by monitoring the disappearance of the intact maleimide over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffers of desired pH values (e.g., 50 mM sodium phosphate at pH 6.5, 7.4, and 8.5)
-
Constant temperature incubator or water bath
-
RP-HPLC system with a UV detector (e.g., C18 column)
-
Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Quenching solution (e.g., a solution of a thiol like N-acetylcysteine to react with any remaining maleimide)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before starting the experiment.
-
Reaction Setup:
-
Pre-warm the aqueous buffers of different pH values to the desired experimental temperature (e.g., 25°C or 37°C).
-
In separate vials, dilute the this compound stock solution to a final concentration (e.g., 1 mM) in each of the pre-warmed pH buffers to initiate the hydrolysis reaction.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to stop further hydrolysis. Alternatively, the sample can be immediately injected into the HPLC system if the run time is short.
-
-
HPLC Analysis:
-
Inject the quenched samples onto the RP-HPLC system.
-
Separate the intact this compound from its hydrolysis product using a suitable gradient of mobile phases A and B. For example, a linear gradient from 5% to 95% mobile phase B over 15 minutes.
-
Monitor the elution profile with a UV detector at a wavelength where the maleimide group absorbs (e.g., ~300 nm). The hydrolyzed product will typically have a different retention time.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the natural logarithm of the peak area of the intact this compound versus time.
-
The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis at that specific pH.
-
Calculate the half-life (t½) of the maleimide group using the equation: t½ = 0.693 / k .
-
Visualizations
Caption: Maleimide hydrolysis pathways before and after conjugation.
Caption: Experimental workflow for determining hydrolysis rate.
References
Technical Support Center: Maleimide-Thiel Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions, with a specific focus on preventing the hydrolysis of the maleimide group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide ring opening and why is it a concern during conjugation?
Maleimide ring opening, or hydrolysis, is a chemical reaction where the maleimide ring reacts with water, leading to the formation of an unreactive maleamic acid derivative.[1][2] This is a primary concern because the hydrolyzed maleimide can no longer react with thiol groups, resulting in low or no conjugation efficiency, reduced yields of the desired product, and potential complications during purification and analysis.[3][4]
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
The stability of the maleimide group is predominantly influenced by:
-
pH: The rate of hydrolysis is highly pH-dependent, increasing significantly at pH values above 7.5.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2][4]
-
Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions leads to hydrolysis. It is not recommended to store maleimide-containing reagents in aqueous buffers for extended periods.[1][2]
Q3: What is the optimal pH range for performing maleimide-thiol conjugation to minimize ring opening?
The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[3][5][6] This range provides a good balance between the reactivity of the thiol group (favoring the more nucleophilic thiolate anion form at slightly higher pH) and the stability of the maleimide ring.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][5]
Q4: How should I prepare and store maleimide reagents to prevent premature hydrolysis?
Proper handling and storage are crucial for maintaining the reactivity of maleimide reagents.
-
Storage: Store maleimide compounds as a dry, solid powder at -20°C or -80°C, protected from moisture.[3][4]
-
Stock Solutions: For preparing stock solutions, use a dry, biocompatible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and store at -20°C or -80°C.[3][4]
-
Working Solutions: Always prepare aqueous solutions of maleimide reagents immediately before use and do not store them.[1][3]
Q5: Can the stability of the final maleimide-thiol conjugate be improved after conjugation?
Yes. The thiosuccinimide linkage formed after the initial conjugation is susceptible to a retro-Michael reaction, which can lead to deconjugation.[7] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether.[7][8] This can be achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.0-9.0).[9][10] The ring-opened product is significantly more stable and resistant to thiol exchange reactions.[8][11]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Problem: Low or no conjugation efficiency.
| Possible Cause | Solution |
| Hydrolyzed Maleimide Reagent | Ensure maleimide reagents were stored properly as a dry powder at -20°C or as a fresh stock solution in anhydrous DMSO or DMF.[3][4] Prepare aqueous working solutions immediately before use.[2][3] |
| Suboptimal pH | Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5 using a calibrated pH meter.[4][5] |
| Incorrect Buffer Composition | Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide group.[2][12] |
| Oxidized Thiols on Biomolecule | Pre-treat your thiol-containing molecule (e.g., protein, peptide) with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the presence of free thiols available for conjugation.[4][6] |
Problem: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variable Levels of Maleimide Hydrolysis | Standardize your protocol by preparing fresh buffers and maleimide solutions for each experiment.[2] Carefully monitor and control the pH and temperature of your reaction.[2][4] |
| Inaccurate Reagent Concentration | Ensure accurate weighing of reagents and precise dilutions. Use calibrated pipettes. |
| Variability in Biomolecule Activity | Use a consistent source and batch of your biomolecule. If possible, quantify the free thiol content before each experiment. |
Problem: Presence of unexpected byproducts in the final conjugate.
| Possible Cause | Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[1] Maintain strict pH control at or below 7.5 to ensure chemoselectivity for thiol groups.[4] |
| Hydrolyzed Conjugate | An unexpected peak in your analysis (e.g., HPLC, mass spectrometry) could be the hydrolyzed form of your conjugate.[13] This can be confirmed by mass spectrometry. If a stable, ring-opened conjugate is desired, this is a positive outcome. |
| Thiazine Rearrangement (with N-terminal Cysteines) | When conjugating to a peptide with an N-terminal cysteine, a side reaction can lead to a thiazine rearrangement, especially at neutral or higher pH.[14] To suppress this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[14][15] |
Data Presentation
Table 1: pH Dependence of Maleimide-Thiol Conjugation and Side Reactions
| pH Range | Reaction Rate | Key Side Reactions | Selectivity |
| < 6.5 | Slow | Thiazine rearrangement (for N-terminal Cys) can be suppressed at pH ~5.0.[14][15] | High for thiols over amines. |
| 6.5 - 7.5 | Optimal | Minimal maleimide hydrolysis. [15] | High for thiols over amines. [1][15] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[15] Competitive reaction with primary amines (e.g., lysine).[1][15] | Decreased selectivity for thiols.[15] |
Table 2: Half-life of N-methyl halomaleimide derivatives at pH 7.4
| Maleimide Derivative | Half-life (t½) |
| N-methyl dibromomaleimide | 17.9 min[9][16] |
Note: This table highlights the difference in stability among maleimide derivatives. Diiodomaleimides have been shown to have greater hydrolytic stability compared to dibromomaleimides, making them more suitable for conjugating sterically hindered systems.[16][17]
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Thiol-Containing Protein
-
Prepare the Thiol-Containing Protein:
-
Dissolve the protein in a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).[5][6] The buffer should be free of amines and thiols.[2][12]
-
If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[2][6] Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide reagent.[6]
-
-
Prepare the Maleimide Reagent:
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing protein. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point, but this should be optimized for your specific application.[2][6]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][6]
-
-
Quenching (Optional):
-
To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added.[2]
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and other reaction components by size-exclusion chromatography (e.g., desalting column) or dialysis.[2]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Purify the Conjugate:
-
Following the general conjugation protocol, purify the maleimide-thiol conjugate to remove any unreacted reagents.
-
-
Adjust pH:
-
Exchange the buffer of the purified conjugate to a slightly alkaline buffer (e.g., PBS, pH 8.0-9.0).
-
-
Incubation:
-
Incubate the conjugate solution at room temperature or 37°C. The incubation time will depend on the specific maleimide derivative and the desired extent of hydrolysis. Monitor the reaction progress using analytical techniques like HPLC or mass spectrometry.[9]
-
-
Final Buffer Exchange:
-
Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Analytical Monitoring of Maleimide Hydrolysis by HPLC
-
Sample Preparation:
-
At various time points during a reaction or stability study, take an aliquot of the reaction mixture.
-
Quench the reaction by adding a small volume of a strong acid (e.g., formic acid or trifluoroacetic acid) to lower the pH and stop further hydrolysis.[18]
-
-
HPLC Analysis:
-
Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a suitable gradient of water and an organic solvent (e.g., acetonitrile), both typically containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the maleimide and its hydrolyzed product have distinct absorbance profiles.
-
-
Data Analysis:
-
Integrate the peak areas of the unhydrolyzed maleimide and the hydrolyzed product to determine the percentage of hydrolysis over time.
-
Visualizations
Caption: Chemical pathways of maleimide conjugation and hydrolysis.
Caption: Troubleshooting workflow for low maleimide conjugation efficiency.
Caption: Experimental workflow for stable maleimide-thiol conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Maleimide-Amine Chemistry: A Guide to Avoiding Side Reactions
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Mal-PEG4-amine and primary amines. Understanding and mitigating potential side reactions is critical for successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of a maleimide group, and how does it interact with primary amines?
The primary and most efficient reaction of a maleimide group is with a sulfhydryl (thiol) group, typically from a cysteine residue, to form a stable thioether bond.[1][2] This Michael addition reaction is highly specific and rapid within a pH range of 6.5 to 7.5.[1][3][4] However, the maleimide group can also react with primary amines, such as the side chain of lysine residues.[1][5] This reaction becomes more significant at pH values above 7.5.[1][3][5][6] At a neutral pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity for thiols under these conditions.[1][2][4][6][7]
Q2: What are the major side reactions to be aware of when using this compound?
The most common side reactions involving the maleimide group are:
-
Reaction with Primary Amines: As the pH of the reaction environment increases above 7.5, the maleimide group loses its chemoselectivity for thiols and begins to react with primary amines.[1][5][6]
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, a reaction that opens the ring to form a maleamic acid derivative.[1][2] This derivative is unreactive towards thiols, effectively inactivating the reagent.[1][2] The rate of hydrolysis increases with higher pH.[3][6]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between a maleimide and a thiol can be reversible.[1][5] In an environment containing other thiols, such as glutathione found in vivo, the conjugated molecule can be transferred to these other thiol-containing molecules.[1]
Q3: How does pH critically affect the outcome of a maleimide conjugation reaction?
The pH of the reaction buffer is a critical determinant of the specificity and efficiency of the conjugation.
-
Optimal for Thiol Conjugation (pH 6.5 - 7.5): In this range, the reaction with thiols is highly favored and significantly faster than with amines, ensuring specific conjugation to cysteine residues.[1][3][4][6]
-
Increased Amine Reactivity (pH > 7.5): Above this pH, the reactivity of the maleimide group towards primary amines increases substantially, leading to non-specific labeling of molecules like lysine residues.[1][3][5][6]
-
Increased Hydrolysis (alkaline pH): Higher pH also accelerates the hydrolysis of the maleimide ring, reducing the amount of active reagent available for conjugation.[1][3][6]
Troubleshooting Guide
This section addresses common issues encountered during conjugation experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Maleimide Reagent: The maleimide group was inactivated by hydrolysis before or during the reaction.[1][2] | - Prepare aqueous solutions of the maleimide reagent immediately before use.[4] - For storage, dissolve the maleimide in an anhydrous solvent like DMSO or DMF and keep it at -20°C, protected from moisture.[2][4] - Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1][8] |
| Oxidized Thiol Groups: The target cysteine residues on the biomolecule have formed disulfide bonds and are unavailable for reaction.[5] | - Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][5] - If using DTT (dithiothreitol), ensure it is completely removed before adding the maleimide reagent as it contains a thiol group.[3][5] - Degas buffers to minimize oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation.[3][5] | |
| Non-Specific Labeling or Product Heterogeneity | Reaction with Amines: The reaction pH is too high, leading to the maleimide reacting with primary amines.[1][5] | - Maintain the reaction pH strictly between 6.5 and 7.5 to ensure chemoselectivity for thiols.[1][3][5][6] |
| Hydrophobic Interactions: Some molecules conjugated to the PEG-amine may be hydrophobic and can non-specifically adsorb to hydrophobic regions of proteins.[4] | - Consider using a blocking agent or optimizing the purification method to remove non-specifically bound molecules. | |
| Loss of Conjugated Payload In Vivo | Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversed in the presence of endogenous thiols like glutathione.[1][5] | - To create a more stable linkage, the thiosuccinimide ring can be hydrolyzed to the stable succinamic acid thioether post-conjugation.[5] |
Data Presentation
Table 1: pH Influence on Maleimide Reactivity
| pH Range | Primary Reactive Partner | Competing Reactions/Side Effects |
| < 6.5 | Thiol (-SH) | Slower reaction rate due to lower concentration of the reactive thiolate anion.[2] |
| 6.5 - 7.5 | Thiol (-SH) | Optimal for specific thiol conjugation. [1][3][4][6] |
| > 7.5 | Primary Amine (-NH₂) | Increased rate of reaction with primary amines.[1][3][5][6] Increased rate of maleimide hydrolysis.[1][3][6] |
Experimental Protocols
Protocol: Two-Step Conjugation of a Molecule to a Protein Using a Heterobifunctional Crosslinker (e.g., Mal-PEG-NHS Ester)
This protocol outlines the general steps for a two-step conjugation, which helps to control the reaction and minimize side products.
-
Protein Preparation: Dissolve the protein containing primary amines (e.g., lysine residues) in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.[5]
-
Crosslinker Activation: Immediately before use, dissolve the Mal-PEG-NHS ester in an anhydrous solvent like DMSO or DMF to a stock concentration of 10-20 mM.[5]
-
First Reaction (Amine-NHS Ester): Add the dissolved crosslinker to the protein solution. A common starting point is a 10-20 fold molar excess of the crosslinker.[5] Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis. It is crucial to exchange the buffer to a pH of 6.5-7.5 for the next step.[5]
-
Second Protein/Molecule Preparation: If conjugating to another protein, ensure its sulfhydryl groups are reduced and available. Dissolve the thiol-containing molecule in a degassed buffer at pH 6.5-7.5.
-
Second Reaction (Thiol-Maleimide): Mix the maleimide-activated first protein with the thiol-containing molecule.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching (Optional): To stop the reaction, a small molecule thiol like L-cysteine can be added to quench any unreacted maleimide groups.[8]
-
Final Purification: Purify the final conjugate using methods like size-exclusion chromatography (SEC) to remove unreacted molecules and byproducts.[8]
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for maleimide conjugation.
References
Optimizing Mal-PEG4-Amine to Protein Conjugation: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the molar ratio of Maleimide-PEG4-amine to your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of Mal-PEG4-amine to protein?
There is no single optimal molar ratio, as it is highly dependent on the specific protein, the number of available reactive sites (cysteine residues for the maleimide group), and the desired degree of PEGylation.[1] However, a common starting point is a 10- to 20-fold molar excess of the Mal-PEG-amine reagent to the protein for the maleimide-thiol reaction.[2][3] For some applications, ratios as low as 2:1 or 5:1 (maleimide to thiol) have been found to be optimal.[4][5] It is crucial to perform empirical testing by setting up a series of reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to determine the best conditions for your specific application.[1]
Q2: How do I calculate the amount of this compound needed for a specific molar ratio?
To calculate the required amount of this compound, you first need to know the molar amounts of your protein. The calculation is as follows:
-
Calculate moles of protein: Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))[1]
-
Calculate moles of this compound: Moles of this compound = Moles of Protein × Desired Molar Excess[1]
-
Calculate mass of this compound: Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )[1]
Q3: What are the optimal pH conditions for the conjugation reaction?
The maleimide group of the this compound specifically reacts with sulfhydryl (thiol) groups of cysteine residues. This reaction is most efficient and specific at a pH range of 6.5-7.5.[2][6]
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic.[2]
-
Above pH 7.5: The selectivity for thiols decreases as the maleimide group can start to react with primary amines (e.g., lysine residues).[7] Additionally, the maleimide group becomes more susceptible to hydrolysis, which renders it unreactive.[2]
Q4: My conjugation efficiency is low. What are the potential causes and how can I troubleshoot this?
Low conjugation efficiency can stem from several factors. A systematic approach to troubleshooting is recommended.[8]
-
Inactive Maleimide Groups: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[2] Always prepare aqueous solutions of the maleimide reagent immediately before use and store stock solutions in a dry, water-miscible solvent like anhydrous DMSO or DMF at -20°C.[8]
-
Inactive Thiol Groups: Thiol groups on proteins can form disulfide bonds, which are unreactive with maleimides.[2] A reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to cleave these bonds and generate free thiols.[7]
-
Incorrect Molar Ratio: An insufficient molar excess of the this compound may be the issue. Try increasing the molar excess in increments.[1]
-
Suboptimal Reaction Conditions: Ensure the pH is within the optimal range of 6.5-7.5 and that the reaction time is sufficient (typically 2 hours at room temperature or overnight at 4°C).[2][3]
Q5: I'm observing protein aggregation during or after the conjugation. What can I do?
Protein aggregation can be caused by several factors:
-
Over-modification: Attaching too many PEG molecules can alter the protein's surface properties, leading to aggregation.[9] To address this, reduce the molar excess of the this compound.[1]
-
Hydrophobic Interactions: The conjugation of molecules to a protein can increase its surface hydrophobicity, promoting aggregation.[9] Using a hydrophilic PEG linker like this compound is generally beneficial in this regard.[9]
-
High Protein Concentration: If possible, try diluting the reaction mixture.[9]
-
Suboptimal Buffer Conditions: Ensure the buffer conditions are optimal for your specific protein's stability.[10]
Troubleshooting Guide
This table provides a summary of common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolyzed Maleimide Reagent | Prepare fresh maleimide solutions immediately before use in a suitable organic solvent like DMSO or DMF.[2][8] |
| Oxidized/Unavailable Thiol Groups | Pre-treat the protein with a reducing agent like TCEP to reduce disulfide bonds.[7] Use degassed buffers to prevent re-oxidation.[3] | |
| Insufficient Molar Ratio | Increase the molar excess of this compound. Perform a titration to find the optimal ratio.[1] | |
| Incorrect pH | Ensure the reaction buffer pH is between 6.5 and 7.5.[2] | |
| Protein Aggregation/Precipitation | High Degree of Labeling | Reduce the molar excess of the this compound linker or decrease the reaction time.[11] |
| Unfavorable Buffer Conditions | Optimize buffer pH and ionic strength for your specific protein.[11] | |
| High Concentration of Organic Solvent | Ensure the final concentration of the organic solvent (from the linker stock solution) is low, typically not exceeding 10%.[12] | |
| Non-specific Labeling | Reaction pH is too high (>7.5) | Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure specificity for thiol groups.[11] |
| Poor Reproducibility | Inconsistent Reagent Handling | Allow the this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.[8] Use freshly prepared solutions for each experiment. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
This step is crucial if your protein's target cysteine residues are involved in disulfide bonds.
-
Prepare Protein: Dissolve the protein to be conjugated in a degassed reaction buffer (e.g., PBS, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[8]
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution from a stock solution.[8]
-
Incubate: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), cap it, and incubate for 20-60 minutes at room temperature.[8]
-
Proceed to Conjugation: The reduced protein is now ready for immediate use in the conjugation reaction. Excess TCEP typically does not need to be removed.[8]
Protocol 2: General Conjugation of this compound to a Thiol-Containing Protein
-
Prepare Maleimide Linker: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8]
-
Combine Reactants: Add the this compound stock solution to the reduced protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess is a good starting point).[8]
-
Incubate: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C, with gentle mixing.[8]
-
Quench Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like cysteine or 2-mercaptoethanol can be added.[8]
-
Purification: Proceed immediately to purification to separate the conjugate from excess reagents using methods like size-exclusion chromatography (SEC) or dialysis.[3][8]
Data Presentation
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for rapid and specific conjugation to thiols.[2][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can minimize protein degradation during longer incubation times.[8] |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | The optimal time should be determined empirically.[3][8] |
| Molar Excess (Linker:Protein) | 10:1 to 20:1 (starting point) | This should be optimized for each specific protein and desired degree of labeling.[2][3] |
| Buffer | Phosphate, HEPES with EDTA | Buffers should be free of thiols. EDTA can be added to chelate metal ions that catalyze thiol oxidation.[12] |
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low conjugation efficiency when using Mal-PEG4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation and why?
The optimal pH range for the reaction between a maleimide group (on this compound) and a thiol group (sulfhydryl, -SH) is between 6.5 and 7.5.[1][2][3][4][5][6][7][8][9][10][11] Within this range, the reaction is highly selective for thiols.[4][5][12] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, ensuring high specificity.[2][3][4][9] Below pH 6.5, the reaction rate slows significantly because the thiol group is predominantly in its less reactive protonated form.[3][6] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis into a non-reactive form and can react competitively with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[2][3][4][6][7][10]
Q2: How should I store and handle this compound to maintain its reactivity?
This compound should be stored at -20°C, protected from moisture.[1][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, as the reagent is moisture-sensitive.[1][14][15] For experiments, it is crucial to prepare aqueous solutions of the maleimide reagent immediately before use.[1][3][4][9][16][17] Storing maleimides in aqueous solutions is not recommended due to the risk of hydrolysis, which renders the maleimide inactive.[4][6][9] If a stock solution is necessary, it should be prepared in a dry, water-miscible, biocompatible solvent like anhydrous DMSO or DMF and used promptly.[3][6][9][14][16][18]
Q3: My protein's cysteine residues are in disulfide bonds. How do I prepare them for conjugation?
To make the sulfhydryl groups available for conjugation, the disulfide bonds must be reduced.[10][16][17] Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol).[7][10][16][17]
-
TCEP is often preferred because it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.[7][9][16][17] However, some studies indicate that TCEP can still slowly react with the maleimide group, potentially reducing efficiency, so its removal is recommended for optimal results.[16][19]
-
DTT contains free thiols and will directly compete with your target molecule.[1][16] Therefore, it is critical to completely remove any excess DTT before adding the this compound, typically using a desalting column or dialysis.[1][7][10][16][17]
Q4: Can my buffer composition interfere with the conjugation reaction?
Yes, buffer composition is critical. Buffers should be free of extraneous primary/secondary amines and thiols.[1][4]
-
Amine-containing buffers , such as Tris or glycine, should be avoided as they can react with the maleimide group at pH values above 7.5.[15][17][20]
-
Thiol-containing compounds , like DTT or 2-mercaptoethanol, will compete with the target thiol, significantly reducing conjugation efficiency.[3][7] Recommended buffers include PBS, HEPES, or MES, provided they are within the optimal pH range of 6.5-7.5.[1][3][12][17] It is also good practice to degas buffers to remove dissolved oxygen and to include a chelating agent like EDTA (1-5 mM) to prevent the metal-catalyzed re-oxidation of thiols to disulfide bonds.[3][9][16][17]
Q5: What is a good starting molar ratio of this compound to my thiol-containing molecule?
The optimal molar ratio can vary significantly depending on the specific reactants.[9][17] A common starting point for labeling proteins is a 10 to 20-fold molar excess of the maleimide reagent to the protein.[1][8][16][17][21] However, for smaller molecules or different systems, the optimal ratio may be much lower. It is highly recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific application.[22]
Troubleshooting Guide: Low Conjugation Efficiency
Use this guide to diagnose and resolve common issues encountered during conjugation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugate Detected | Inactive Maleimide Reagent | The maleimide group has hydrolyzed. Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before the experiment.[16] Ensure the reaction buffer pH is within the optimal 6.5-7.5 range to minimize hydrolysis.[3][6][17] |
| Oxidized Target Thiols | Free thiols have formed disulfide bonds and are unavailable for reaction. Reduce the protein again using TCEP or DTT. Ensure buffers are degassed and contain 1-5 mM EDTA to prevent re-oxidation.[9][16][17] Use Ellman's reagent to quantify free thiols before starting.[17][21] | |
| Presence of Competing Thiols | A thiol-containing reducing agent (e.g., DTT, BME) is present in the reaction.[16] Completely remove the excess reducing agent using a desalting column or dialysis before adding the this compound.[1][16] | |
| Incorrect Reaction pH | The reaction pH is too low (<6.5) or too high (>7.5). Confirm the reaction buffer pH is within the optimal 6.5-7.5 range.[2][3][16] | |
| Reaction Works, but Yield is Low | Sub-optimal Molar Ratio | The molar ratio of this compound to the target molecule is too low. Increase the molar excess of the maleimide reagent. A 10-20 fold excess is a common starting point for proteins, but this should be optimized.[1][16][21] |
| TCEP Interference | Although TCEP does not contain a thiol, it can still react slowly with the maleimide group, reducing labeling efficiency.[16][19] For maximum efficiency, remove excess TCEP using a desalting column after the reduction step.[19] | |
| Steric Hindrance | The thiol group on the target molecule is not easily accessible.[9][23] Consider denaturing and refolding the protein or using a longer PEG linker if available. | |
| Presence of Unexpected Byproducts | Reaction with Primary Amines | The reaction pH exceeded 7.5, leading to non-specific labeling of lysine residues.[3][4] Ensure the reaction pH is strictly maintained at or below 7.5. |
| Thiazine Rearrangement | Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement.[2][24][25][26] This side reaction is more prominent at higher pH.[2][24][25] If possible, perform the conjugation at a more acidic pH (e.g., 6.5) to minimize this rearrangement.[3][26] |
Quantitative Data Summary
The efficiency of maleimide-thiol conjugation is highly dependent on the specific reactants and conditions. The table below summarizes results from a study conjugating various molecules to maleimide-functionalized nanoparticles, illustrating the impact of molar ratio and reaction time.
| Target Molecule | Reaction Buffer | Maleimide:Thiol Molar Ratio | Incubation Time (at RT) | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | 10 mM HEPES (pH 7.0) | 2:1 | 30 minutes | 84 ± 4% | [12][22][27] |
| 11A4 Nanobody | PBS (pH 7.4) | 5:1 | 2 hours | 58 ± 12% | [12][22][27] |
Experimental Protocols & Workflows
General Maleimide-Thiol Conjugation Workflow
The following diagram illustrates a typical workflow for conjugating this compound to a thiol-containing protein.
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein.
-
Protein Preparation : Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES, pH 7.2) containing 1-5 mM EDTA.[16] If the protein contains disulfide bonds, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.[21] If using DTT, ensure its complete removal via a desalting column before proceeding.[7][16]
-
Maleimide Preparation : Immediately before use, dissolve the this compound in an anhydrous solvent (e.g., DMSO) to prepare a concentrated stock solution.[9][21]
-
Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point).[16][21] Add the solution dropwise while gently stirring.
-
Incubation : Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[17][20][21]
-
Quenching (Optional) : To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or 2-mercaptoethanol to the mixture.[17][21]
-
Purification : Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or another suitable method to remove excess reagents.[17][21]
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
Ellman's reagent (DTNB) is used to quantify the number of free sulfhydryl groups in a sample before and after conjugation to determine reaction efficiency.[21]
-
Prepare Standards : Prepare a standard curve using a known concentration of a thiol-containing compound like L-cysteine.
-
Sample Preparation : Prepare your protein sample (before and after conjugation) at a known concentration in the reaction buffer.
-
Reaction : Add Ellman's reagent solution to your standards and samples.
-
Incubation : Incubate at room temperature for 15 minutes.
-
Measurement : Measure the absorbance at 412 nm.
-
Calculation : Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Signaling Pathways and Logical Relationships
Maleimide-Thiol Conjugation Pathway
The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. bachem.com [bachem.com]
- 25. youtube.com [youtube.com]
- 26. pharmiweb.com [pharmiweb.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Purification of Mal-PEG4-amine Conjugates by HPLC
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of Maleimide-PEG4-amine (Mal-PEG4-amine) conjugates using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC purification of this compound conjugates and similar PEGylated molecules.
Q1: Why are my chromatogram peaks broad or tailing?
Peak broadening is a common challenge when purifying PEGylated compounds.[1] Several factors can contribute to this issue:
-
PEG Heterogeneity: The polyethylene glycol (PEG) portion of the conjugate is often a mixture of different chain lengths (polydispersity). This variation can lead to a population of conjugates with slightly different sizes and properties, resulting in broader peaks.[1]
-
Conformational Flexibility: The PEG chain is highly flexible, allowing the conjugate to exist in multiple conformations in solution. Each conformation may interact differently with the HPLC column's stationary phase, contributing to peak broadening.[1]
-
Secondary Interactions: Unwanted ionic or hydrophobic interactions can occur between the PEGylated conjugate and the stationary phase, leading to poor peak shape.[2]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1]
Troubleshooting Steps:
-
Optimize Column Chemistry: For conjugates with small PEG chains like PEG4, a C18 or C4 column is often suitable.[2][3] Wide-pore columns (e.g., 300 Å) are generally recommended for larger biomolecules to ensure proper interaction with the stationary phase.[2]
-
Adjust Mobile Phase: Use a standard mobile phase containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) in water and acetonitrile to improve peak shape.[1][4] For mass spectrometry (MS) applications where TFA can cause signal suppression, 0.1% formic acid is a common alternative.[1][5]
-
Optimize Gradient: Employ a shallow gradient (e.g., 1-2% change in the organic solvent per minute).[3] This is crucial for separating species with similar retention times.[1]
-
Increase Column Temperature: Elevating the column temperature (e.g., to 45°C) can enhance peak shape and resolution by lowering the mobile phase viscosity.[3][4]
Q2: I'm seeing poor resolution between my desired conjugate and unreacted starting materials. How can I improve separation?
Co-elution is a frequent challenge due to the significant influence of the PEG moiety on the conjugate's properties.[1]
Troubleshooting Steps:
-
Decrease Gradient Slope: A shallower gradient is highly effective for improving the resolution of closely eluting peaks. Try reducing the rate of organic solvent increase (e.g., from 3%/min to 1%/min).[2][3]
-
Experiment with Organic Solvent: While acetonitrile is most common, methanol can sometimes offer different selectivity.[2]
-
Check Column Chemistry: Ensure the column's stationary phase (e.g., C18, C4) is appropriate for the hydrophobicity of your conjugate. For some separations, Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) might provide better resolution than Reversed-Phase (RP-HPLC).[1][6]
Q3: My conjugate appears to be degrading during the HPLC run. What could be the cause?
The maleimide group, or the resulting thiosuccinimide ring after conjugation, can be susceptible to hydrolysis, especially at neutral to basic pH.
-
Maleimide Ring Opening: The maleimide ring itself can undergo hydrolysis (ring-opening) to form a non-reactive maleamic acid derivative, particularly at pH values of 8 or higher.[7]
-
Thiosuccinimide Ring Hydrolysis: After conjugation with a thiol (e.g., a cysteine residue), the resulting thiosuccinimide ring can also hydrolyze. This can be a desired outcome to create a more stable, irreversible bond, but if it occurs uncontrolled on the column, it can lead to multiple peaks for a single conjugate species.[8][9][10]
-
Retro-Michael Reaction: The bond formed between the maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the dissociation of the conjugate.[9][11]
Troubleshooting Steps:
-
Control Mobile Phase pH: For purification, using an acidic mobile phase (e.g., with 0.1% TFA, pH ≈ 2-3) helps maintain the stability of the maleimide-thiol adduct.[12] Avoid basic conditions.[12]
-
Post-Conjugation Stabilization: To prevent degradation and create a more stable product, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the purified conjugate at a slightly basic pH (e.g., 8.0-8.5) before final formulation.[8]
Q4: I am observing low recovery of my PEGylated conjugate from the column. What should I do?
Poor recovery can be due to irreversible adsorption to the column or precipitation of the analyte.[2]
Troubleshooting Steps:
-
Check Solubility: Ensure your sample is fully dissolved in the initial mobile phase before injection.[2] PEGylated compounds can sometimes have poor solubility in high concentrations of organic solvent.[2]
-
Perform a Column Wash: After your gradient run, include a high-organic wash step (e.g., 90-95% acetonitrile) to elute any strongly bound components from the column.[1][2]
-
Re-equilibrate Properly: Always re-equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes before the next injection.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for purifying this compound conjugates?
The optimal column depends on the molecule to which the this compound is conjugated.
-
Reversed-Phase (RP-HPLC): This is the most common method. A wide-pore (300 Å) C4 or C18 column is an excellent choice for high-resolution separation of PEGylated peptides and proteins.[2][3] C18 columns have been shown to provide excellent separation for proteins conjugated with larger PEGs, and C4 columns may offer better resolution for smaller ones.[1][3]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is effective for removing unconjugated small molecules or analyzing aggregation.[6] However, it offers lower resolution for separating different conjugated species compared to RP-HPLC.[6]
Q2: What detection method should I use?
-
UV-Vis Detector: This is the most common detector. Wavelengths of 214 nm (for peptide bonds) and 280 nm (for aromatic residues like Trp, Tyr) are standard for protein and peptide conjugates.[4] The maleimide group itself absorbs light around 300 nm, which can be useful for monitoring the unreacted linker.[7]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are useful for detecting molecules that lack a UV chromophore, like PEG itself. They can be used to quantify both the PEGylated conjugate and free PEG.[1]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique for confirming the identity and molecular weight of the conjugate and any byproducts.[5]
Q3: Is the maleimide-thiol conjugate bond stable?
The thiosuccinimide ether bond formed is generally stable under acidic conditions used for RP-HPLC purification (pH 2-3).[12] However, it is susceptible to a retro-Michael reaction (reversal) in the presence of other thiols (like glutathione in vivo) and can undergo hydrolysis at higher pH.[9][11] Recent strategies involve promoting a "transcyclization" reaction or intentional hydrolysis to form a more stable, locked ring structure, preventing this reversal.[8][9]
Data & Protocols
Table 1: Typical RP-HPLC Parameters for Mal-PEG-Amine Conjugate Analysis
| Parameter | Typical Setting | Rationale & Notes |
| Column | C18 or C4, wide-pore (300 Å), 4.6 x 150 mm, 3.5-5 µm | Wide pores are crucial for large biomolecules. C18 is generally good for hydrophobicity-based separation, while C4 can be better for very hydrophobic proteins.[2][3] |
| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in HPLC-grade Water | TFA is an excellent ion-pairing agent for sharp peaks.[1] Formic acid is preferred for MS compatibility.[1][5] |
| Mobile Phase B | 0.1% TFA or 0.1% Formic Acid in Acetonitrile | Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[3][13] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Column Temp. | 30 - 45 °C | Elevated temperatures can improve peak shape and reduce viscosity.[3][4] |
| Detection | UV at 214 nm & 280 nm | 214 nm for peptide backbone; 280 nm for aromatic amino acids (Tyr, Trp).[4] |
| Injection Vol. | 10 - 20 µL | Volume depends on sample concentration and column capacity. |
| Gradient | Shallow linear gradient (e.g., 5% to 65% B over 30 min) | A shallow gradient (1-2%/min) is critical for resolving closely related PEGylated species.[1][3] |
Protocol: General RP-HPLC Purification of a Maleimide-Conjugated Peptide
This protocol provides a starting point for purifying a peptide that has been conjugated with a this compound linker.
1. Sample Preparation:
-
After the conjugation reaction, quench any unreacted maleimide groups by adding a 20-fold molar excess of a thiol like N-acetylcysteine (NAC).[14]
-
Dissolve or dilute the crude reaction mixture in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]
-
Ensure the final concentration is suitable for the column load (e.g., 0.5-1.0 mg/mL).[2]
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.[1][2]
2. HPLC System Setup:
-
Install an appropriate column (e.g., C18, 300 Å, 4.6 x 150 mm).[2]
-
Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A / 5% B) for at least 10-15 minutes at a flow rate of 1.0 mL/min, or until the baseline is stable.[1][2]
-
Set the UV detector to monitor at 214 nm and 280 nm.[4]
3. Chromatographic Run & Fraction Collection:
-
Inject the prepared sample (e.g., 20 µL).
-
Run a shallow linear gradient. A typical starting gradient could be:
-
0-30 min: 5% to 65% B
-
30-35 min: 65% to 95% B (column wash)
-
35-40 min: Hold at 95% B
-
40-41 min: 95% to 5% B (return to initial)
-
41-50 min: Hold at 5% B (re-equilibration)
-
-
Collect fractions corresponding to the peaks of interest based on the chromatogram. The PEGylated conjugate will typically elute later than the unmodified peptide due to increased hydrophobicity.[2]
4. Post-Purification Analysis:
-
Analyze the collected fractions using a secondary method like LC-MS to confirm the molecular weight and purity of the desired conjugate.[1]
-
Pool the pure fractions and remove the solvent via lyophilization.
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for poor peak resolution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blob.phenomenex.com [blob.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. benchchem.com [benchchem.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Biomolecule-PEG Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Mal-PEG4-amine from conjugation reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Residual this compound can interfere with downstream applications in several ways:
-
Inaccurate Characterization: The presence of the unreacted PEG linker can interfere with analytical techniques used to characterize your final conjugate, such as UV-Vis spectroscopy and mass spectrometry, leading to incorrect estimations of conjugation efficiency and product purity.[1]
-
Reduced Purity: Unreacted this compound is an impurity that can affect the overall purity of your final product.
-
Potential for Side Reactions: The reactive maleimide group on the unreacted linker can potentially react with other molecules in your sample or in downstream applications, leading to unintended and undesirable products.[2]
-
Cellular and In Vivo Effects: For applications involving live cells or in vivo studies, the presence of unreacted PEG linkers could lead to off-target effects or altered pharmacokinetic profiles.
Q2: What are the primary methods for removing unreacted this compound?
A2: The most common and effective methods leverage the size difference between your target biomolecule (e.g., protein, antibody) and the small this compound molecule (MW: 316.4 g/mol ). These methods include:
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on size. It is a gentle method suitable for delicate biomolecules.[3][4][5]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this chromatographic technique separates molecules based on their hydrodynamic radius. It is an efficient method for separating large biomolecules from small molecules.[6][7][8]
Q3: How do I choose between Dialysis and Size Exclusion Chromatography (SEC)?
A3: The choice depends on several factors including your sample volume, desired purity, time constraints, and available equipment.
| Feature | Dialysis | Size Exclusion Chromatography (SEC) |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[3][4] | Separation based on hydrodynamic radius as molecules pass through a porous resin.[6][7] |
| Sample Volume | Can accommodate a wide range of volumes. | Can be limiting depending on the column size.[6] |
| Speed | Generally slower, often requiring overnight incubation and multiple buffer changes.[4][5] | Faster, with typical run times from minutes to a few hours.[6] |
| Purity | High purity can be achieved with sufficient buffer changes.[4] | Generally provides high resolution and purity in a single run.[6][8] |
| Sample Dilution | Minimal sample dilution. | Can result in significant sample dilution. |
| Equipment | Requires dialysis tubing/cassettes and a large volume of buffer. | Requires a chromatography system (e.g., FPLC, HPLC) and SEC columns. |
Q4: How can I confirm that the unreacted this compound has been successfully removed?
A4: Several analytical techniques can be used to assess the purity of your conjugate and confirm the removal of unreacted this compound:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size exclusion HPLC can be used to separate the conjugate from the smaller, unreacted PEG linker.[9][10]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of your product and confirm the absence of the 316.4 g/mol this compound species.[4][11][12]
-
UV-Vis Spectroscopy: The maleimide group has a characteristic UV absorbance around 300 nm.[13][14] A decrease in this absorbance after purification can indicate the removal of the unreacted linker.
-
Colorimetric Assays: A modified Ellman's test can be used to indirectly quantify the amount of unreacted maleimide by reacting it with a known amount of a thiol-containing compound and then measuring the remaining free thiols.[15][16]
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete removal of this compound | - Inappropriate MWCO: The molecular weight cut-off (MWCO) of the dialysis membrane is too close to the molecular weight of this compound (316.4 g/mol ).- Insufficient dialysis time or buffer changes: The concentration gradient is not maintained long enough for complete removal.[17]- Small dialysate volume: The volume of the dialysis buffer is not large enough to create a sufficient concentration gradient.[18] | - Select a membrane with a significantly larger MWCO than 316.4 g/mol , but smaller than your biomolecule. A common rule of thumb is to choose an MWCO that is 1/3 to 1/2 the molecular weight of the molecule to be retained.- Increase the dialysis time and the number of buffer changes. A typical procedure involves at least three buffer changes over 24 hours.[5]- Use a larger volume of dialysis buffer. A buffer-to-sample volume ratio of at least 100:1 is recommended.[18] |
| Sample loss | - Leaking dialysis membrane: The membrane may have been damaged during handling.- Incorrect MWCO: The MWCO of the membrane is larger than the molecular weight of your biomolecule. | - Inspect the dialysis tubing or cassette for leaks before use. - Ensure the MWCO is appropriate for your target biomolecule. |
| Significant increase in sample volume | - Osmotic pressure differences: Dialyzing against a buffer with a much lower solute concentration (e.g., pure water) can cause water to move into the sample.[17] | - Avoid dialyzing directly against deionized water. Use a buffer with a low concentration of a non-interfering salt.- Perform a stepwise dialysis against buffers with gradually decreasing solute concentrations. [17] |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of conjugate and this compound | - Inappropriate column: The fractionation range of the SEC column is not suitable for separating your large biomolecule from the small this compound.- High flow rate: The flow rate is too fast to allow for effective separation.[19]- Sample overloading: Too much sample has been loaded onto the column.[7] | - Select an SEC column with a fractionation range that provides good resolution between your biomolecule and molecules around 300 g/mol . - Optimize the flow rate. A lower flow rate generally improves resolution.[19]- Reduce the sample volume or concentration. [7] |
| Peak tailing | - Interactions between the sample and the column matrix: Non-specific binding can cause peaks to tail.- Poorly packed column. [19] | - Adjust the buffer composition. Increasing the ionic strength of the mobile phase can often reduce non-specific interactions.- If the problem persists, consider repacking or replacing the column. |
| Sample precipitation on the column | - Low solubility of the conjugate in the mobile phase. | - Ensure the mobile phase is compatible with your biomolecule-PEG conjugate. You may need to adjust the pH or add solubilizing agents. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound by Dialysis
Objective: To remove unreacted this compound from a biomolecule conjugation reaction using dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa, 7 kDa, or 10 kDa, depending on the size of the biomolecule).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
-
Clips for dialysis tubing (if applicable).
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This step is crucial to remove any preservatives and to ensure the membrane is permeable.
-
Sample Loading: Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, avoiding the introduction of air bubbles.
-
Secure the Membrane: Securely seal the dialysis tubing with clips or ensure the cassette is properly closed to prevent any leakage.
-
Initiate Dialysis: Immerse the sealed dialysis bag or cassette in a beaker containing the dialysis buffer at a volume at least 100 times that of your sample. Place the beaker on a stir plate and add a stir bar to ensure gentle agitation of the buffer. Perform the dialysis at 4°C to maintain the stability of the biomolecule.
-
Buffer Changes:
-
After 2-4 hours, replace the dialysis buffer with fresh buffer.
-
Repeat the buffer change at least two more times over a period of 24-48 hours. More frequent and numerous buffer changes will result in more efficient removal of the unreacted this compound.
-
-
Sample Recovery: After the final buffer change, carefully remove the dialysis bag or cassette from the buffer. Gently remove the sample from the tubing or cassette using a pipette.
-
Analysis: Analyze the purified sample using an appropriate method (e.g., HPLC, MS) to confirm the removal of unreacted this compound.
Protocol 2: Removal of Unreacted this compound by Size Exclusion Chromatography (SEC)
Objective: To purify a biomolecule-PEG conjugate and remove unreacted this compound using SEC.
Materials:
-
Size exclusion chromatography column with an appropriate fractionation range.
-
Chromatography system (e.g., FPLC or HPLC).
-
Mobile phase (e.g., PBS, pH 7.4), filtered and degassed.
-
Syringe and filters for sample preparation.
Procedure:
-
System and Column Equilibration: Equilibrate the SEC column and the chromatography system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulates that could clog the column.
-
Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed the manufacturer's recommendation for the column (typically 1-5% of the column volume).
-
Chromatographic Separation: Run the mobile phase through the column at an optimized flow rate. The larger biomolecule-PEG conjugate will elute first, followed by the smaller, unreacted this compound.
-
Fraction Collection: Collect the fractions corresponding to the peak of your purified conjugate.
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, SDS-PAGE, HPLC, or MS to confirm the purity of the conjugate and the absence of unreacted this compound.
Visualization of Workflows
Caption: Workflow for selecting a purification method.
Caption: Troubleshooting workflow for incomplete removal.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 3. uhplcs.com [uhplcs.com]
- 4. enovatia.com [enovatia.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Making Size Exclusion Chromatography Easier to Understand for Researchers - Persee [pgeneral.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. repligen.com [repligen.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Troubleshooting Aggregation Issues with Mal-PEG4-Amine Conjugates
Welcome to the technical support center for Mal-PEG4-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a heterobifunctional crosslinker that contains a maleimide group at one end and a primary amine group at the other, connected by a 4-unit polyethylene glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation, where it serves as a bridge to link two different molecules.[2] The maleimide group specifically reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides.[3] The terminal amine group can be conjugated to various functional groups, such as carboxylic acids (often activated as NHS esters) or aldehydes.[1] The hydrophilic PEG spacer helps to increase the solubility of the resulting conjugate.[1][4]
Q2: What are the most common causes of aggregation when using this compound?
Aggregation of this compound conjugates is a multifaceted issue, often stemming from one or more of the following factors:
-
Intermolecular Cross-linking: If the target biomolecule for the maleimide reaction also has accessible amines, or if the reaction conditions are not optimal, the this compound linker can inadvertently bridge multiple protein molecules, leading to the formation of large aggregates.[5]
-
High Protein Concentration: Working with highly concentrated protein solutions increases the proximity of protein molecules, which can enhance intermolecular interactions and promote aggregation.[5]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, leading to aggregation.[5][6]
-
Physicochemical Properties of the Conjugated Molecule: If the molecule being attached to the this compound is hydrophobic, it can increase the overall hydrophobicity of the conjugate, driving aggregation to minimize exposure to the aqueous environment.
-
Maleimide Side Reactions: At a pH above 7.5, the maleimide group can lose its specificity for thiols and may react with primary amines (like those on lysine residues), which can lead to unintended cross-linking. The maleimide ring is also susceptible to hydrolysis at higher pH, rendering it inactive.[3][7]
Q3: How does the terminal amine group of this compound contribute to aggregation?
The terminal amine group can influence aggregation in several ways:
-
Participation in Side Reactions: Under certain conditions, the terminal amine of one this compound molecule could potentially react with an activated functional group on another biomolecule that was intended for a different reaction, leading to unintended cross-linking.
-
Alteration of Surface Charge: The introduction of additional primary amines to a protein surface can alter its isoelectric point (pI). If the reaction buffer pH is close to the new pI of the conjugate, its solubility will be at a minimum, increasing the likelihood of aggregation.[6]
-
Increased Reactivity at Higher pH: While the maleimide-thiol reaction is optimal at pH 6.5-7.5, subsequent reactions involving the amine group often require a higher pH (typically 7.5-8.5 for NHS ester reactions). This higher pH can increase the risk of maleimide side reactions and hydrolysis if the maleimide is still present and unreacted.[8]
Q4: What analytical techniques can be used to detect and quantify aggregation?
Several methods are available to assess the aggregation of this compound conjugates:
-
Size Exclusion Chromatography (SEC): This is a widely used and powerful technique to separate molecules based on their size. Aggregates, being larger, will elute from the column earlier than the desired monomeric conjugate. The percentage of aggregation can be quantified by comparing the peak areas.[5][9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of even small amounts of larger aggregates.[5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can be used to visualize high molecular weight bands that correspond to covalent aggregates.[5]
-
Turbidity Measurement: An increase in the absorbance of a solution at a wavelength such as 340 nm can indicate the formation of insoluble aggregates.[10]
Troubleshooting Guides
Problem 1: Visible Precipitation or Cloudiness During or After Conjugation
This indicates the formation of insoluble aggregates and requires immediate attention to the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | Decrease the concentration of the protein in the reaction mixture. It is often better to perform the conjugation at a lower concentration and then concentrate the final product if necessary.[6] |
| Suboptimal Buffer pH | Ensure the pH of the reaction buffer is optimal for the maleimide-thiol reaction (pH 6.5-7.5).[3] Also, check the isoelectric point (pI) of your protein and ensure the buffer pH is at least one unit away from the pI to maintain solubility.[6] |
| Inappropriate Molar Ratio of Linker | A high molar excess of the this compound linker can lead to over-modification of the protein surface, which can induce aggregation. Reduce the molar excess of the linker in the reaction.[11] |
| Presence of Organic Solvents | If the this compound or the molecule to be conjugated is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation and precipitation.[11] |
Problem 2: High Molecular Weight (HMW) Species Observed by SEC
This indicates the presence of soluble aggregates, which can still be problematic for downstream applications.
| Potential Cause | Troubleshooting Steps |
| Intermolecular Cross-linking | If performing a two-step conjugation, ensure that the first reaction goes to completion and that excess unreacted linker is removed before adding the second biomolecule. Consider optimizing the stoichiometry to favor intramolecular conjugation. |
| Maleimide Reaction with Amines | Strictly maintain the pH of the maleimide-thiol conjugation step between 6.5 and 7.5 to minimize the side reaction with amines.[3][7] |
| Disulfide Bond Scrambling | If disulfide bonds in the protein were reduced to generate free thiols, ensure that they do not re-oxidize incorrectly, which can lead to aggregation. The inclusion of a chelating agent like EDTA in the buffer can help prevent metal-catalyzed oxidation. |
| Inefficient Purification | Optimize the purification method (e.g., SEC) to effectively separate the monomeric conjugate from HMW aggregates.[12] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein with a Carboxyl-Containing Molecule using this compound
This protocol is a general guideline and may require optimization for specific molecules.
Step 1: Reaction of this compound with the Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.2, containing 1-2 mM EDTA). If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-20 fold molar excess of a non-thiol reducing agent like TCEP for 30-60 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve the this compound in the conjugation buffer.
-
Conjugation: Add a 5-10 fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the next reaction step (e.g., MES buffer at pH 6.0 for EDC/NHS chemistry).
Step 2: Reaction of the Amine-PEG-Protein with the Carboxyl-Containing Molecule
-
Activation of Carboxylic Acid: Activate the carboxyl groups on the second molecule using a carbodiimide reagent such as EDC, often in combination with N-hydroxysuccinimide (NHS) to form a more stable active ester. This is typically done in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Conjugation: Add the activated carboxyl-containing molecule to the purified amine-PEG-protein from Step 1. The pH may need to be adjusted to 7.2-8.0 for efficient reaction with the amine.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted activated carboxyl groups.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method, such as size exclusion or ion-exchange chromatography, to remove unreacted molecules and any aggregates.[12]
Protocol 2: Quantification of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate an SEC column suitable for the molecular weight range of your conjugate with a mobile phase (e.g., PBS).
-
Sample Preparation: Dilute a small aliquot of your conjugation reaction mixture in the mobile phase.
-
Injection: Inject the sample onto the equilibrated SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Identify and integrate the peak areas corresponding to the high molecular weight aggregates (which elute first) and the monomeric conjugate. Calculate the percentage of aggregation.[9]
Visualizations
References
- 1. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thioether Bonds in Maleimide Conjugates
Welcome to the technical support center for maleimide conjugate stability. This resource is designed for researchers, scientists, and drug development professionals utilizing maleimide chemistry for bioconjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of the thioether bond formed during maleimide conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that compromise the stability of the thioether bond in maleimide conjugates?
A1: The thioether linkage (specifically, a thiosuccinimide linkage) formed from the reaction of a maleimide and a thiol is susceptible to two main degradation pathways under physiological conditions:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the deconjugation of the molecule.[1][2] In a biological environment, the released maleimide can then react with other abundant thiols, such as glutathione (GSH) or albumin, leading to a phenomenon known as "thiol exchange" or "payload migration".[1][3][4] This can result in off-target toxicity and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs).[5][6]
-
Hydrolysis: The succinimide ring of the conjugate can undergo hydrolysis, which involves the opening of the ring to form a stable succinamic acid thioether.[1][7] This hydrolyzed product is resistant to the retro-Michael reaction, thus stabilizing the conjugate.[1][8] However, this process can be slow for conventional N-alkyl maleimides and introduces structural heterogeneity as it can result in two isomeric products.[7][8][9]
Q2: What factors influence the stability of the maleimide-thiol linkage?
A2: Several factors can significantly impact the stability of the thiosuccinimide bond:
-
pH: The pH of the environment is a critical factor. The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[10][11] Above pH 7.5, the maleimide ring is more prone to hydrolysis before conjugation can occur.[4][10] Post-conjugation, higher pH (e.g., 8.5-9.0) can be used to intentionally accelerate the stabilizing hydrolysis of the succinimide ring.[2]
-
Temperature: Higher temperatures can accelerate the rates of both the retro-Michael reaction and hydrolysis.[2]
-
Maleimide Structure: The substituent on the nitrogen atom of the maleimide plays a crucial role.[2] Electron-withdrawing groups on the N-substituent can accelerate the rate of the stabilizing hydrolysis reaction.[2][8] Conversely, N-alkyl substituted maleimides, which are commonly used, exhibit slower hydrolysis rates, making them more susceptible to the retro-Michael reaction.[2][5]
-
Local Chemical Environment: The microenvironment surrounding the conjugation site on a protein can influence the stability of the adduct.[2][12]
Q3: What is a "thiol exchange" reaction and why is it a concern for my bioconjugate?
A3: A thiol exchange reaction is a direct consequence of the retro-Michael reaction.[9] Once the thiosuccinimide bond breaks and the original maleimide is reformed, it is free to react with other thiol-containing molecules present in the environment.[4][9] In biological systems, such as plasma, there are high concentrations of thiols like glutathione (GSH) and albumin.[3][10] The maleimide-linked payload can be transferred to these molecules, leading to "payload migration".[1][2][4] This is a significant concern as it can lead to premature release of a drug from an antibody-drug conjugate (ADC), resulting in off-target toxicity and a reduced therapeutic window.[3][6]
Q4: How can I improve the stability of my maleimide conjugate?
A4: Several strategies have been developed to enhance the stability of maleimide-thiol conjugates:
-
Post-conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation creates a more stable succinamic acid thioether that is resistant to the retro-Michael reaction.[1][2] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[2]
-
Use of Stabilizing Maleimides: Employing "next-generation" or "self-hydrolyzing" maleimides with electron-withdrawing N-substituents can significantly accelerate the stabilizing hydrolysis of the thiosuccinimide ring at physiological pH.[2][13]
-
Transcyclization: For peptides with an N-terminal cysteine, a rearrangement can occur where the N-terminal amine attacks the succinimide ring, forming a stable six-membered thiazine structure.[14][15] This process, known as transcyclization, effectively locks the thioether bond and prevents the retro-Michael reaction.[5][16][17]
-
Alternative Chemistries: For applications requiring very high stability, consider using alternative conjugation chemistries that are less prone to thiol exchange, such as those based on sulfones.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High heterogeneity and loss of activity of the conjugate during storage. | Deconjugation via retro-Michael reaction and/or hydrolysis. | 1. Confirm Deconjugation: Use analytical techniques like size-exclusion chromatography (SEC) to detect the presence of unconjugated components.[1] 2. Characterize Heterogeneity: Employ high-resolution methods like reverse-phase HPLC or mass spectrometry to identify different species, including hydrolyzed forms.[1] 3. Optimize Storage Conditions: For long-term storage, consider lyophilization or storing at lower temperatures (-20°C or -80°C) to slow down degradation pathways.[1] Adding stabilizers like BSA or glycerol may also be beneficial.[18] |
| Premature drug release observed in in vitro plasma stability studies. | Retro-Michael reaction leading to thiol exchange with plasma proteins. | 1. Induce Hydrolysis: After conjugation, intentionally hydrolyze the succinimide ring to the more stable succinamic acid thioether by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C.[2] 2. Use Stabilizing Maleimides: Employ maleimides with electron-withdrawing N-substituents to accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[2] 3. Consider Alternative Chemistries: For applications requiring very high stability, explore alternative conjugation strategies that are not susceptible to thiol exchange.[1] |
| Inefficient conjugation reaction with low yield. | Hydrolysis of the maleimide reagent before conjugation. | 1. Prepare Fresh Reagents: Always prepare fresh stock solutions of maleimide reagents in a compatible, anhydrous organic solvent like DMSO or DMF immediately before use.[1][11] 2. Control pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[11] 3. Remove Competing Thiols: If a reducing agent like DTT was used to reduce disulfide bonds, ensure its complete removal before adding the maleimide reagent.[11] |
Data Presentation: Stability of Maleimide-Thiol Conjugates
The stability of maleimide-thiol conjugates is often evaluated by measuring their half-life (t½) under different conditions. The following tables summarize quantitative data on the half-lives of these conjugates, highlighting the impact of the maleimide structure and the presence of competing thiols.
Table 1: Half-life of Thiosuccinimide Ring Hydrolysis
| Maleimide Type | Condition | Hydrolysis Half-life (t½) | Reference |
| N-aminoethyl | pH 7.4, 37°C | ~0.4 hours | [2] |
| N-Aryl (N-Phenyl) | Mouse Serum | 1.5 hours | [13] |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | 0.7 hours | [13] |
| Self-Hydrolyzing (DPR-based) | In vivo study | 2.0-2.6 hours | [12][13] |
| N-alkyl | pH 7.4, 37°C | > 1 week | [2] |
| Conventional (N-Alkyl) | PBS, pH 7.4, 16h | ~30% hydrolysis observed | [12] |
Table 2: Half-life of Maleimide Conjugates in the Presence of Competing Thiols
| Conjugate | Condition | Half-life (t½) | Reference |
| NEM-MPA | 10 mM GSH, pH 7.4, 37°C | 20-80 hours | [2][19] |
| N-ethyl maleimide (NEM) conjugates | with glutathione | 20-80 hours | [19] |
| N-phenyl maleimide (NPM) conjugates | with glutathione | 3.1 to 18 hours | [20][21] |
| N-aminoethyl maleimide (NAEM) conjugates | with glutathione | 3.1 to 18 hours | [20][21] |
| Conventional (N-Alkyl) ADC | β-mercaptoethanol | 27 hours | [13] |
| Maleimide-Thiol Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours | [22] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein Thiol
This protocol describes a typical method for labeling a protein with a maleimide-containing reagent.
Materials:
-
Protein to be conjugated (1-10 mg/mL)
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Thiol-free buffer with a pH of 6.5-7.5 (e.g., PBS, HEPES, Tris)
-
Reducing agent (optional, for disulfide bond reduction): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[11] If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide.
-
Prepare Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final maleimide-to-protein molar ratio of 10:1 to 20:1. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted maleimide and other small molecules by purifying the conjugate using a suitable method, such as size-exclusion chromatography (e.g., Sephadex column).[18]
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm its integrity using methods like UV-Vis spectroscopy, HPLC, and/or mass spectrometry.
Protocol 2: Assessment of Conjugate Stability in Plasma
This protocol provides a workflow for evaluating the stability of a maleimide conjugate in a physiologically relevant matrix like human plasma.
Materials:
-
Purified bioconjugate
-
Human plasma (citrate-anticoagulated)
-
PBS, pH 7.4
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
-
Deconvolution software
Procedure:
-
Incubation: Spike the purified bioconjugate into human plasma at a defined final concentration (e.g., 100 µg/mL).[1][13] Incubate the mixture at 37°C.[1]
-
Time Points: At specified time points (e.g., 0, 1, 4, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.[1] Immediately freeze the collected aliquots at -80°C to quench the reaction.[1]
-
Sample Preparation: Thaw the plasma aliquots on ice. For antibody-drug conjugates (ADCs), the conjugate may be captured using immunoaffinity beads to separate it from other plasma proteins.[1]
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact conjugate remaining. For intact mass analysis, the sample is typically diluted in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water).[1]
-
Data Analysis: Use deconvolution software to process the mass spectrometry data.[1] Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[13][22]
Visualizations
Caption: Competing instability and stabilization pathways for maleimide-thiol conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. d-nb.info [d-nb.info]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 17. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 22. benchchem.com [benchchem.com]
effect of reducing agents like TCEP on Mal-PEG4-amine reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG4-amine, particularly concerning the effects of reducing agents like TCEP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
This compound is a heterobifunctional crosslinker. It contains a maleimide group that specifically reacts with free sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides. The other end has an amine group that can be conjugated to carboxylic acids, activated NHS esters, or carbonyls. The polyethylene glycol (PEG4) spacer is hydrophilic, which helps to increase the solubility of the conjugate in aqueous media.
Q2: What is the optimal pH for the reaction between this compound and a thiol-containing molecule?
The ideal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]
Q3: What happens if the pH is too low or too high?
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is mostly in its protonated form (-SH), which is less reactive.
-
Above pH 7.5: Two main side reactions become more pronounced:
-
Maleimide Hydrolysis: The maleimide ring can be opened by water, forming an unreactive maleamic acid. The rate of this hydrolysis increases significantly with higher pH.[1][3]
-
Reaction with Amines: The maleimide group can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.[1]
-
Q4: My protein's cysteine residues are in a disulfide bond. How do I prepare it for conjugation with this compound?
You must first reduce the disulfide bonds to free the thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose.
Q5: Can TCEP be present during the conjugation of this compound to my protein?
It is strongly recommended to remove TCEP before adding your this compound. While TCEP is a thiol-free reducing agent, it can still react directly with the maleimide group of the this compound.[4][5] This side reaction forms a stable, non-productive adduct, which consumes both the this compound and the TCEP, significantly reducing your conjugation yield.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Maleimide Hydrolysis | Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Ensure the reaction pH is within the optimal 6.5-7.5 range.[3] |
| Oxidized Thiols | Ensure complete reduction of disulfide bonds with TCEP. Degas buffers and consider adding 1-5 mM EDTA to prevent re-oxidation of thiols. | |
| Presence of TCEP during conjugation | Remove TCEP after the reduction step using a desalting column or dialysis.[4] | |
| Incorrect pH | Verify the pH of your reaction buffer is between 6.5 and 7.5. | |
| Insufficient this compound | Increase the molar excess of this compound. A 10-20 fold molar excess over the thiol-containing molecule is a good starting point. | |
| Poor Specificity (Reaction with Amines) | High pH | Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.[1] |
| Precipitation During Reaction | Poor Solubility of this compound | Prepare a concentrated stock solution of this compound in DMSO or DMF and add it to the reaction buffer with gentle mixing.[6] |
| Protein Precipitation | Keep the final concentration of the organic solvent (from the this compound stock) low, typically below 10-15%. |
Quantitative Data Summary
Effect of TCEP on Maleimide Conjugation Efficiency
| TCEP Concentration | Relative Conjugation Efficiency | Notes |
| No Reductant | 100% | Baseline for comparison. |
| 0.1 mM TCEP | ~33% | Conjugation is possible but the efficiency is significantly reduced.[7][8][9] |
| 1.0 mM TCEP | ~16% | Higher concentrations of TCEP further inhibit the conjugation reaction.[7] |
Recommended Reaction Conditions for Disulfide Reduction with TCEP
| Parameter | Recommended Range | Notes |
| TCEP Molar Excess (over protein) | 10-100x | The optimal excess may depend on the number and accessibility of disulfide bonds.[1] |
| TCEP Final Concentration | 5-50 mM | |
| Incubation Time | 20-60 minutes | |
| Temperature | Room Temperature |
Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5-7.5 | Balances thiol reactivity with maleimide stability.[1][2] |
| This compound Molar Excess | 10-20x | A good starting point, but may need to be optimized. |
| Incubation Time | 1-2 hours at Room Temperature or Overnight at 4°C | Lower temperatures can help minimize maleimide hydrolysis. |
| Temperature | Room Temperature or 4°C |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of a Protein using TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.
-
Add TCEP: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate: Gently mix and incubate the solution for 30-60 minutes at room temperature.
-
Remove TCEP: Immediately before adding the this compound, remove the excess TCEP using a desalting column or dialysis. Equilibrate the column or dialysis cassette with the degassed reaction buffer.
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Initiate Conjugation: Add the this compound stock solution to the reduced protein solution (from which TCEP has been removed) to achieve a 10-20 fold molar excess. Add the stock solution dropwise while gently stirring.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. If the this compound is conjugated to a fluorescent dye, protect the reaction from light.
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added to react with any excess this compound.
-
Purification: Purify the conjugate from unreacted reagents using size-exclusion chromatography (SEC), dialysis, or another suitable method.
Visualizations
Caption: Chemical pathways in a this compound conjugation reaction.
Caption: Experimental workflow for this compound conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of Maleimide Conjugates
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with maleimide conjugate stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common issue of retro-Michael addition and subsequent deconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael addition reaction in the context of maleimide conjugates, and why is it a concern?
A1: The retro-Michael addition is a chemical reaction that reverses the initial conjugation of a thiol (e.g., from a cysteine residue on a protein) to a maleimide. This reversal breaks the thioether bond, leading to the dissociation of the conjugated molecule. In a biological environment, the released maleimide-containing payload can then react with other abundant thiols, such as glutathione or albumin, a process known as thiol exchange or "payload migration."[1][2][3][4] This is a significant concern, particularly for antibody-drug conjugates (ADCs), as it can lead to premature drug release, reduced therapeutic efficacy, and potential off-target toxicity.[1][5][6]
Q2: What are the primary factors that influence the stability of the maleimide-thiol linkage?
A2: The stability of the thiosuccinimide linkage formed between a maleimide and a thiol is primarily influenced by two competing pathways: the retro-Michael reaction and hydrolysis of the succinimide ring.[1][2][4][7] Several factors determine which pathway predominates:
-
pH: The conjugation reaction is most efficient at a pH of 6.5-7.5.[2] At pH values above 7.5, the maleimide itself is susceptible to hydrolysis, and the formed thiosuccinimide ring is more rapidly hydrolyzed.[2][7]
-
Thiol pKa: The stability of the maleimide-thiol adduct is related to the pKa of the thiol.[2][8]
-
N-substituent on the Maleimide: The chemical nature of the group attached to the nitrogen of the maleimide ring significantly impacts stability. Electron-withdrawing groups can accelerate the rate of the stabilizing hydrolysis reaction.[9][10]
-
Local Microenvironment: For protein conjugates, the amino acid residues surrounding the conjugated cysteine can influence the local pH and steric environment, thereby affecting the stability of the linkage.[11]
Q3: How can I prevent or minimize the retro-Michael reaction?
A3: Several strategies have been developed to enhance the stability of maleimide conjugates and prevent the retro-Michael reaction:
-
Induced Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[1][2][12] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.0-8.5).[2]
-
Next-Generation Maleimides: Utilize advanced maleimide derivatives designed for increased stability.[3][13][14][15] Examples include:
-
Transcyclization: For peptides with an N-terminal cysteine, a post-conjugation intramolecular rearrangement can occur, forming a highly stable thiazine structure.[16][17][18] This process is typically achieved by extended incubation in a buffered solution.[18]
-
Alternative Ligation Chemistries: In some cases, it may be beneficial to explore alternative conjugation strategies that are not susceptible to thiol exchange, such as those based on sulfones.[4][18]
Troubleshooting Guide
Problem 1: My purified maleimide conjugate shows increasing heterogeneity and loss of payload during storage.
-
Possible Cause: This is likely due to the retro-Michael reaction and subsequent thiol exchange with trace amounts of reducing agents or other thiol-containing species in your buffer.
-
Troubleshooting Steps:
-
Analytical Characterization: Use analytical techniques such as size-exclusion chromatography (SEC-HPLC) to detect deconjugation and reverse-phase HPLC (RP-HPLC) or mass spectrometry (MS) to identify different species, including the hydrolyzed form.
-
Induce Hydrolysis for Stability: To stabilize the conjugate post-purification, consider a controlled hydrolysis step. Incubate the conjugate in a buffer at pH 8.0-8.5 for a defined period (e.g., 2-4 hours) at room temperature, followed by buffer exchange into your final formulation buffer at a neutral pH.
-
Optimize Storage Conditions: For long-term storage, consider lyophilization or storing the conjugate at -80°C to minimize degradation.
-
Re-evaluate Conjugation Strategy: For future experiments, consider using a next-generation maleimide that offers enhanced stability.
-
Problem 2: My antibody-drug conjugate (ADC) is showing premature payload release in plasma stability assays.
-
Possible Cause: This is a classic indication of thiol exchange with abundant plasma proteins like albumin.[1][4] The thiosuccinimide linkage is undergoing retro-Michael addition, and the released maleimide-drug is being scavenged by other biological thiols.
-
Troubleshooting Steps:
-
Quantify Payload Loss: Utilize an established protocol, such as an immuno-capture LC-MS method, to accurately quantify the rate and extent of drug deconjugation over time in plasma.
-
Implement a Stabilization Strategy:
-
Post-Conjugation Hydrolysis: Before introducing the ADC to plasma, perform a controlled hydrolysis step as described above to form the stable ring-opened structure.
-
Switch to a Next-Generation Maleimide: Re-synthesize the ADC using a self-hydrolyzing maleimide or other next-generation maleimide derivative. These are designed to provide greater stability in the presence of endogenous thiols.[13][14][15]
-
-
Consider Linker Design: The chemical structure of the linker adjacent to the maleimide can also influence stability. Evaluate if modifications to the linker could sterically hinder the retro-Michael reaction.
-
Data Presentation: Comparative Stability of Maleimide Conjugates
The following tables summarize quantitative data from various studies, providing a comparison of the stability of different maleimide-thiol adducts.
Table 1: Half-lives of N-Substituted Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| N-Substituent on Maleimide | Thiol Conjugated | Half-life (hours) | Extent of Conversion (%) |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 | ~90 |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Not specified | ~12 |
| N-substituted maleimides | 4-mercaptohydrocinnamic acid (MPP) | 3.6 - 258 | ~1 - 90 |
| N-substituted maleimides | N-acetyl-l-cysteine (NAC) | 3.6 - 258 | ~1 - 90 |
Data adapted from studies on the degradation of maleimide-thiol conjugates in reducing environments.[4][19]
Table 2: Stability of a Maleamic Methyl Ester-Based Conjugate vs. a Traditional Maleimide Conjugate
| Conjugate Type | Incubation Conditions | Substrate Loss (%) |
| Maleamic Methyl Ester-Based | 21 days at 37°C with excess GSH | 1.8 |
| Traditional Maleimide-Based | 21 days at 37°C with excess GSH | 10 |
This data demonstrates the improved stability of a novel thio-linked coupling technology designed to overcome the instability of traditional maleimide-thiol adducts.[20]
Experimental Protocols
Protocol 1: General Procedure for Assessing Maleimide Conjugate Stability in Human Plasma
This protocol provides a framework for evaluating the stability of a maleimide conjugate (e.g., an ADC) in a physiologically relevant matrix.
Materials:
-
Purified maleimide conjugate
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads or other suitable capture resin for ADCs
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system with a suitable reversed-phase column
-
Deconvolution software
Procedure:
-
Incubation: Incubate the maleimide conjugate in human plasma at 37°C. A typical starting concentration is 100 µg/mL.[4]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Capture (for ADCs): At each time point, capture the ADC from the plasma using immunoaffinity beads.
-
Wash: Wash the beads thoroughly with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using the elution buffer.
-
Neutralization: Immediately neutralize the eluted sample with the neutralization buffer.
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) and identify any deconjugated or modified species.
-
Data Analysis: Plot the average DAR as a function of time to determine the rate of payload loss.
Protocol 2: Controlled Hydrolysis of a Maleimide-Thiol Conjugate for Enhanced Stability
This protocol describes how to intentionally hydrolyze the thiosuccinimide ring to stabilize the conjugate.
Materials:
-
Purified maleimide conjugate in a neutral pH buffer (e.g., PBS, pH 7.4)
-
Basic buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
Desalting column or tangential flow filtration (TFF) system
-
Final formulation buffer (e.g., PBS, pH 7.4)
-
Analytical HPLC system (SEC or RP)
Procedure:
-
Buffer Exchange (Optional): If the conjugate is in a buffer with primary amines (e.g., Tris), exchange it into a phosphate buffer.
-
pH Adjustment: Adjust the pH of the conjugate solution to 8.0-8.5 by adding the basic buffer or by buffer exchange.
-
Incubation: Incubate the solution at room temperature (20-25°C) for 2-4 hours. The optimal time may need to be determined empirically.
-
Monitoring: Monitor the progress of the hydrolysis by analytical HPLC. The hydrolyzed product will have a slightly different retention time from the ring-closed form.
-
Final Buffer Exchange: Once the desired level of hydrolysis is achieved, exchange the conjugate into the final formulation buffer with a neutral pH using a desalting column or TFF.
-
Characterization: Characterize the final product by HPLC and mass spectrometry to confirm the formation of the ring-opened species and assess purity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. communities.springernature.com [communities.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. d-nb.info [d-nb.info]
- 17. search.library.ucla.edu [search.library.ucla.edu]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 20. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Mal-PEG4-Amine Conjugation
Welcome to the technical support center for Mal-PEG4-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the efficiency and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield low or non-existent?
Low conjugation efficiency is a common challenge that can be attributed to several factors, ranging from the integrity of your reagents to the specific reaction conditions.[1] Key areas to investigate include the stability and reactivity of your maleimide group, the availability of free thiols on your target molecule, and the optimization of reaction parameters such as pH and reactant stoichiometry.[1][2]
Q2: How can I confirm that my this compound is active?
The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH, which renders it unreactive towards thiols.[1][3] It is crucial to prepare maleimide stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[1][4] You can assess the activity of your maleimide reagent using a colorimetric assay that quantifies the amount of active maleimide.[5][6][7]
Q3: My target molecule has disulfide bonds. Do I need to reduce them before conjugation?
Yes, maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds.[1][4] If your molecule's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols for the conjugation to occur. Common reducing agents include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). If using DTT, it is critical to remove it before adding the maleimide reagent, as it will compete with your target molecule's thiols.[4]
Q4: What are the optimal pH and buffer conditions for the conjugation reaction?
The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4][8] Within this range, the reaction is highly chemoselective for thiol groups.[4][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] It is important to use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers and avoid buffers containing primary amines (e.g., Tris) or thiols.[4]
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the conjugation reaction can be monitored using several analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to separate the conjugated product from the starting materials.[9][10] Mass Spectrometry (MS) is essential for confirming the mass of the final product.[11][12][13] UV-Vis spectroscopy can be used to monitor the decrease in maleimide concentration.[6][14]
Q6: I'm observing unexpected byproducts in my final product. What could be the cause?
Unexpected byproducts can arise from several sources. Hydrolysis of the maleimide group on your this compound can lead to an inactive reagent.[3] Oxidation of thiol groups on your target molecule can prevent conjugation.[4] At a pH above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific conjugation.[3][15] The thioether bond formed can also undergo a retro-Michael reaction, leading to dissociation of the conjugate.[2][5]
Troubleshooting Guides
Issue 1: Low or No Conjugate Formation
If you observe a low yield of your desired conjugate, a systematic approach to troubleshooting is necessary. The following decision tree and analytical methods can help identify the root cause.
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
Analytical Workflows
To support your troubleshooting, here are workflows for key analytical methods.
Caption: Analytical Workflows for HPLC and Mass Spectrometry.
Data Presentation
Comparison of HPLC Methods
The choice of HPLC method is critical for successful analysis and depends on the specific requirements of your experiment.[9]
| Feature | Reversed-Phase (RP-HPLC) | Size-Exclusion (SEC-HPLC) | Hydrophobic Interaction (HIC) |
| Principle | Separation based on hydrophobicity of denatured molecules.[9] | Separation based on hydrodynamic volume (size).[9][12] | Separation based on hydrophobicity of native molecules.[9] |
| Primary Use | High-resolution separation of conjugate from reactants. | Analysis of aggregates and purification.[9][12] | Determination of drug-to-antibody ratio (DAR).[9] |
| MS Compatibility | Yes.[9] | Limited. | No.[9] |
| Protein State | Denaturing.[9] | Native. | Native.[9] |
| Advantages | High resolving power.[9] | Simple, rapid method.[9] | Preserves native structure.[9] |
| Limitations | Denaturing conditions.[9] | Limited resolution for different conjugation species.[9] | May not resolve positional isomers.[9] |
Comparison of Mass Spectrometry Ionization Techniques
Mass spectrometry provides definitive confirmation of successful conjugation by measuring the molecular weight of the product.[11][13]
| Feature | MALDI-TOF MS | ESI-MS |
| Principle | Laser desorption/ionization of a sample in a crystalline matrix, primarily generating singly charged ions.[12] | High voltage applied to a liquid sample, creating an aerosol of charged droplets, often resulting in multiply charged species.[12] |
| Mass Spectra | Simpler spectra with singly charged ions, easier to interpret PEG distribution.[12] | Complex spectra with multiple charge states, which can be challenging to deconvolute.[12] |
| Resolution | Can provide high resolution to observe individual oligomers.[12] | Overlapping charge states can make resolving individual oligomers difficult.[12] |
| Coupling | Typically offline analysis. | Can be coupled with liquid chromatography (LC-MS).[12][13] |
| Sample Prep | Requires co-crystallization with a matrix.[12] | Sample is introduced in a liquid solution.[12] |
Experimental Protocols
Protocol 1: General Maleimide Conjugation
This protocol outlines a general procedure for conjugating a this compound to a thiol-containing molecule.
-
Reduce Disulfide Bonds (if necessary):
-
Dissolve the thiol-containing molecule in a degassed, non-nucleophilic buffer (e.g., PBS, HEPES) at pH 7.2-7.5.[1]
-
Add a fresh solution of TCEP to a final concentration of 10-20 fold molar excess over the molecule.
-
Incubate at room temperature for 30-60 minutes.[1] The reduced molecule is now ready for conjugation.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.[4]
-
Add the this compound stock solution to the reduced molecule solution to achieve the desired molar excess (typically 10-20 fold).[1]
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.[1]
-
-
Quenching (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine to a final concentration of 1-10 mM.[4]
-
-
Purification:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.[4]
-
Protocol 2: Quantification of Maleimide Activity (Colorimetric Assay)
This protocol allows you to determine the concentration of active maleimide groups.
-
Principle: A known excess of a thiol-containing compound (like glutathione, GSH) is reacted with the maleimide sample. The remaining unreacted thiol is then quantified using a chromogenic reagent like 4,4'-DTDP or DTNB (Ellman's Reagent), which produces a colored product with a specific absorbance.[7][16][17] The amount of maleimide is calculated as the difference between the initial amount of thiol and the amount of unreacted thiol.[7][16]
-
Procedure (General):
-
Prepare a standard curve of the thiol compound (e.g., GSH or cysteine) in an appropriate assay buffer (e.g., 0.1 M sodium phosphate, pH 7.2).[5]
-
React a known concentration of your this compound sample with a known excess of the thiol compound for approximately 30 minutes at room temperature.[5]
-
Add the chromogenic reagent (e.g., DTNB) to the reaction mixture and the standards.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm for DTNB).[5][17]
-
Determine the amount of unreacted thiol in your sample by comparing its absorbance to the standard curve.
-
Calculate the amount of active maleimide by subtracting the unreacted thiol amount from the initial thiol amount.[7]
-
Protocol 3: RP-HPLC Analysis of Conjugation Reaction
This protocol provides a general method for monitoring the reaction progress.
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture. If necessary, quench the reaction (e.g., by adding a thiol) and prepare the sample for injection, which may involve a desalting or precipitation step.[3]
-
HPLC System and Column:
-
Detection:
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins or a wavelength specific to a chromophoric payload).[3]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted starting materials and the final conjugate based on their retention times.
-
Integrate the peak areas to quantify the percentage of conversion and the purity of the final product.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 7. Maleimide Assays | AAT Bioquest [aatbio.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Maleimide Quantification Assay Kit (Colorimetric) (ab112140) | Abcam [abcam.com]
- 17. cellmosaic.com [cellmosaic.com]
impact of buffer conditions on Mal-PEG4-amine reactivity
Welcome to the technical support center for Mal-PEG4-amine and related maleimide linker chemistries. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of buffer conditions on the reactivity of maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between a maleimide group and a thiol?
The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3][4][5][6] This range provides an ideal balance between the reactivity of the thiol group and the stability and selectivity of the maleimide group.[4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][3][5][6][7]
Q2: What are the consequences of using a buffer with a pH outside the optimal 6.5-7.5 range?
-
Below pH 6.5: The reaction rate slows down considerably.[3][6] This is because the thiol group (pKa ~8.5) is predominantly in its protonated (-SH) state, which is less nucleophilic and therefore less reactive towards the maleimide.[3][6]
-
Above pH 7.5: Several side reactions become more prominent, reducing yield and purity.[6] The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid.[3][4][7][8][9] Additionally, the maleimide loses its selectivity for thiols and begins to react with primary amines, such as the side chains of lysine residues.[3][4][5][7][9][10]
Q3: Which buffers are recommended, and which should be avoided?
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MES are commonly used buffers for maleimide conjugation, provided they are within the optimal pH range of 6.5-7.5.[1][2][3] It is critical to degas the buffer before use to remove dissolved oxygen and prevent the oxidation of thiols.[2]
Buffers to Avoid: You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[11][12][13] These primary amines will compete with the target amine on your molecule, significantly reducing conjugation efficiency.[13][14][15] Similarly, avoid buffers containing extraneous thiols like DTT or 2-mercaptoethanol, as they will directly react with the maleimide.[3][13]
Q4: How can I prevent the oxidation of free thiols on my protein or peptide before conjugation?
Thiol groups are prone to oxidation, which forms disulfide bonds that are unreactive with maleimides.[3][16] To prevent this, several steps are recommended:
-
Reduce Disulfide Bonds: If necessary, pre-treat your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended because it is thiol-free and does not need to be removed before adding the maleimide reagent.[10][17][18] If DTT is used, it must be completely removed, typically by a desalting column, before starting the conjugation.[1][4]
-
Degas Buffers: Degas all buffers by vacuum or by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen, which can promote oxidation.[1][2]
-
Add a Chelating Agent: Consider adding a chelating agent such as EDTA (1-5 mM) to your buffer to sequester metal ions that can catalyze thiol oxidation.[3][19]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during maleimide conjugation experiments.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed Maleimide Reagent | The maleimide ring is unstable in aqueous solutions and can hydrolyze, rendering it inactive.[7][10][18] Always prepare stock solutions of the maleimide reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer promptly.[2][3][4][8][10][18] Avoid storing maleimide reagents in aqueous solutions.[7][18] |
| Oxidized or Inaccessible Thiols | Target thiol groups may have formed disulfide bonds or may be sterically hindered.[10][18] Ensure complete reduction of disulfide bonds by incubating with an adequate molar excess of TCEP (e.g., 10-100 fold) for 30-60 minutes.[1][10][19] Perform the reaction in degassed buffers to prevent re-oxidation.[1] |
| Incorrect Buffer pH | The reaction rate is highly pH-dependent.[1] Verify that your reaction buffer is within the optimal 6.5-7.5 range.[1][3][4] A pH below 6.5 will significantly slow the reaction.[3] |
| Competing Nucleophiles in Buffer | The buffer may contain interfering substances.[2][13] Ensure the buffer is free of primary amines (e.g., Tris) and extraneous thiols (e.g., DTT).[1][2][4][13] If DTT was used for reduction, it must be completely removed before adding the maleimide.[4] |
| Insufficient Molar Ratio | An inadequate amount of the maleimide reagent will lead to incomplete conjugation.[13][20] Increase the molar excess of the this compound reagent. A 10 to 20-fold molar excess is a common starting point for optimization.[2][6][10][20] |
Problem 2: Poor Specificity or Presence of Side Products
| Possible Cause | Recommended Solution |
| Reaction with Primary Amines | At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues), leading to non-specific labeling.[4][7][10] Maintain the reaction pH strictly within the 6.5-7.5 range to ensure chemoselectivity for thiols.[3][4] |
| Thiazine Rearrangement | When conjugating to a peptide with an N-terminal cysteine, the initial thioether conjugate can rearrange to form a stable six-membered thiazine ring.[10][21][22] This side reaction is more prominent at neutral or higher pH.[22][23] If this is an issue, performing the reaction at a more acidic pH (around 6.5) can help minimize the rearrangement.[3] |
| Retro-Michael Reaction (Deconjugation) | The thioether bond formed is potentially reversible, especially in a thiol-rich environment (e.g., in vivo).[5][10] To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the purified conjugate at a pH of 8.5-9.0.[10][18] This opens the ring, making the reverse reaction far less likely.[7][18] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your maleimide-thiol conjugation experiments.
Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Value | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal balance for thiol selectivity, reaction rate, and maleimide stability.[2] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common.[1][2] 4°C overnight can be used for sensitive proteins.[1][2][17] |
| Reaction Time | 1 - 16 hours | Dependent on reactants, temperature, and pH.[1][2] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide drives the reaction to completion. A good starting point for optimization.[2][24] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[1][2] |
| Buffer Composition | PBS, HEPES, MES (Thiol-free) | Avoid buffers with competing nucleophiles like thiols or primary amines.[1][2][3] |
Table 2: Impact of pH on Key Reactions in Maleimide Chemistry
| Reaction | pH < 6.5 | pH 6.5 - 7.5 (Optimal) | pH > 7.5 |
|---|---|---|---|
| Thiol-Maleimide Reaction | Very slow rate due to protonated thiol groups.[3] | Fast, highly selective reaction with deprotonated thiolate.[1][3] | Rate increases, but side reactions dominate.[6] |
| Maleimide Hydrolysis | Minimal | Low rate, but increases with time.[6] | Rate increases significantly, leading to inactive reagent.[3][4][6][7] |
| Reaction with Primary Amines | Negligible | Very slow; reaction with thiols is ~1000x faster.[1][3][7] | Becomes a significant competing side reaction.[3][4][7][10] |
Experimental Protocols
Protocol 1: General Protocol for Conjugating this compound to a Thiol-Containing Protein
-
Protein and Buffer Preparation:
-
Dissolve the thiol-containing protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5.[1][2] A typical protein concentration is 1-10 mg/mL.[1][2]
-
To ensure buffers are degassed, apply a vacuum or bubble with an inert gas (e.g., nitrogen, argon) for 15-20 minutes.[2]
-
-
Reduction of Disulfide Bonds (Optional, if required):
-
If the protein's target cysteines are in disulfide bonds, they must be reduced.
-
Prepare a fresh stock solution of TCEP in the degassed reaction buffer.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][10]
-
Incubate for 20-60 minutes at room temperature.[5][10] Excess TCEP does not typically need to be removed.[5][17]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
Purification:
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Conjugate Stability
This protocol is performed after the initial conjugation and purification to increase the in-vivo stability of the conjugate by preventing the retro-Michael reaction.[18]
-
Perform Conjugation and Purification: Follow steps 1-6 of the General Protocol above to obtain the purified conjugate.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).[10][18]
-
Incubation: Incubate the solution at room temperature or 37°C.[10][18] The time required for complete hydrolysis of the thiosuccinimide ring depends on the specific conjugate and should be determined empirically.
-
Monitoring (Recommended): Monitor the progress of the ring-opening by mass spectrometry to confirm the conversion to the stable, hydrolyzed form.[10][18]
-
Neutralization and Storage: Once hydrolysis is complete, neutralize the solution back to a physiological pH (e.g., 7.0-7.5) for storage or downstream applications.[18]
Visual Guides
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bachem.com [bachem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Mal-PEG4-Amine Conjugation Reactions
Welcome to the technical support center for Mal-PEG4-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered when scaling up these critical bioconjugation processes.
Troubleshooting Guide
Scaling up conjugation reactions can introduce variability. The following table summarizes common issues, their potential causes, and recommended solutions with a focus on critical process parameters.
| Issue | Potential Cause | Recommended Solution & Key Parameters |
| Low Conjugation Yield | Hydrolysis of Maleimide Group: The maleimide ring is susceptible to hydrolysis in aqueous solutions, rendering it inactive. This is accelerated at higher pH.[1][2][3][4][5][6] | - Reagent Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][2][3] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[1][3][6][7] - pH Control: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide reaction and minimal hydrolysis.[1][2][4][5][8][9] |
| Oxidized or Inaccessible Thiols: Cysteine residues may form disulfide bonds which do not react with maleimides.[1][5][7] Steric hindrance can also be an issue.[10] | - Reduction Step: Pre-reduce the protein with a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-100 fold molar excess for 20-30 minutes at room temperature is a common starting point.[1][5] - Buffer Conditions: Use degassed buffers to prevent re-oxidation of thiols.[7] | |
| Suboptimal Molar Ratio: An incorrect ratio of this compound to the thiol-containing molecule can lead to incomplete conjugation. | - Optimization: Start with a 10-20 fold molar excess of the maleimide linker relative to the protein.[1][5][9] This may need to be re-optimized during scale-up.[11] | |
| Poor Selectivity (Reaction with Amines) | High Reaction pH: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][2][4][5][9] | - Strict pH Control: Lower the reaction pH to the 6.5-7.5 range to maximize selectivity for thiols over amines.[2][4][5][9] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2][4][5][9] |
| Conjugate Instability (Loss of Payload) | Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible in the presence of other thiols, leading to payload migration.[1][2] | - Post-conjugation Hydrolysis: After the initial conjugation, incubate the conjugate at a slightly higher pH (e.g., 8.5-9.0) to promote hydrolysis of the thiosuccinimide ring, which stabilizes the linkage.[1][2][5] |
| Formation of Byproducts | Thiazine Rearrangement: With N-terminal cysteine peptides, the N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring.[1][12][13] This is more prominent at neutral or basic pH.[2][12][13] | - Acidic Conjugation: Perform the conjugation at a more acidic pH (e.g., pH 5.0-6.5) to keep the N-terminal amine protonated and less nucleophilic.[2][9][12][13] |
| Increased Viscosity & Inefficient Mixing | High Concentration of Reactants: Scaling up often involves higher concentrations of PEG linkers and biomolecules, which increases viscosity.[11] | - Optimize Concentration: If possible, optimize the reaction to proceed efficiently at a lower concentration.[11] - Appropriate Mixing: A standard magnetic stir bar may be insufficient for large, viscous batches. An overhead mechanical stirrer is often necessary.[11] |
| Inconsistent Product Quality | Poor Control Over Reaction Conditions: Small fluctuations in temperature and pH can lead to increased product heterogeneity at a larger scale.[11] | - Tight Process Control: Ensure strict control over critical process parameters throughout the entire batch. - Controlled Reagent Addition: A slow, controlled addition of the PEG linker can sometimes lead to a more homogenous product profile compared to a single bulk addition.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why is it so critical?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][4][5][8][9] This range is a compromise between reaction efficiency and selectivity. Below pH 6.5, the reaction rate slows as the thiol group is less nucleophilic.[3][5] Above pH 7.5, the maleimide group is increasingly susceptible to hydrolysis, and the selectivity for thiols decreases due to competing reactions with amines.[1][2][3][4][5][9]
Q2: My maleimide-PEG linker is not reacting. What is the most likely cause?
The most common cause is the hydrolysis of the maleimide group.[1][5] Maleimides are unstable in aqueous solutions and can be inactivated by ring-opening.[1][4] Always prepare aqueous solutions of maleimide reagents immediately before use and store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C.[1][3][6][7] Another possibility is that the thiol groups on your protein are oxidized to disulfides, which do not react with maleimides.[1][5][7]
Q3: How can I improve the in-vivo stability of my maleimide conjugate?
The thioether bond in the initial conjugate can be reversible via a retro-Michael reaction, especially in a thiol-rich environment like in vivo.[1][2] To create a more stable linkage, you can intentionally hydrolyze the thiosuccinimide ring after conjugation by incubating the purified conjugate at a pH of 8.5-9.0.[1][2][5] This ring-opened structure is less susceptible to thiol exchange.
Q4: I'm observing a significant byproduct when conjugating to a peptide with an N-terminal cysteine. What is it and how can I prevent it?
This is likely a thiazine rearrangement.[1][12][13] The N-terminal amine of the cysteine can attack the succinimide ring of the conjugate, forming a stable six-membered thiazine ring.[1][12][13] This side reaction is more prevalent at neutral or basic pH.[2][12][13] To minimize this, consider performing the conjugation at a more acidic pH (e.g., 5.0-6.5) to keep the N-terminal amine protonated and less reactive.[2][9][12][13]
Q5: What are the key challenges when scaling up from a lab-scale to a manufacturing-scale PEGylation process?
Key challenges include maintaining consistent product quality, managing increased viscosity, ensuring efficient mixing, dealing with longer reaction times which can increase the likelihood of side reactions like hydrolysis, and developing robust and scalable purification strategies.[11] Critical process parameters such as pH, temperature, and reactant molar ratio often need to be re-optimized for the larger scale.[11]
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.[1]
-
-
Maleimide-PEG Reagent Preparation:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol like free cysteine or 2-mercaptoethanol to quench any unreacted maleimide.[3]
-
-
Purification:
-
Remove unreacted this compound and quenching agent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Initial Conjugation and Purification:
-
Perform the conjugation reaction and purify the conjugate as described in Protocol 1.
-
-
pH Adjustment:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., sodium borate).
-
-
Hydrolysis Incubation:
-
Incubate the solution at room temperature or 37°C.
-
-
Monitoring:
-
Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.
-
-
Final Buffer Exchange:
-
Re-neutralize the solution to pH 7.0-7.5 for storage or downstream applications using a desalting column or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Key reaction pathways in maleimide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mal-PEG4-amine vs. Homobifunctional Crosslinkers: A Comparative Guide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a crosslinking reagent is a critical decision that dictates the efficacy, homogeneity, and performance of bioconjugates. While homobifunctional crosslinkers have historically been used for their simplicity, heterobifunctional reagents like Mal-PEG4-amine offer superior control and versatility. This guide provides an objective, data-driven comparison to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to protein interaction studies and diagnostics.
Core Principle: The Advantage of Heterobifunctionality
The fundamental difference between this compound and homobifunctional crosslinkers lies in their reactive ends. This structural distinction is the primary determinant of their utility and performance in bioconjugation strategies.
-
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[1][2][3] They are typically used in a single-step reaction to link molecules that contain the target functional group (e.g., primary amines).[4][5] This "shotgun" approach can be effective for applications like polymer formation or capturing a snapshot of all protein interactions.[6][7] However, it often leads to a heterogeneous mixture of products, including undesirable polymers, self-conjugated molecules, and intramolecular crosslinks.[6][8][9]
-
This compound (Heterobifunctional): In contrast, heterobifunctional crosslinkers have two different reactive groups.[2][5][6] this compound features a maleimide group that reacts specifically with sulfhydryl groups (-SH) and an amine group (-NH2) that can be coupled to carboxyl groups (-COOH) or activated esters.[10][11][12] This orthogonality allows for a controlled, two-step conjugation process.[4][6][7] By reacting one group first, purifying the intermediate, and then reacting the second group, the formation of unwanted side products is drastically reduced.[5][6][9][13]
Caption: Controlled two-step reaction of this compound vs. one-step reaction of homobifunctional linkers.
The PEG4 Spacer: Enhancing Physicochemical Properties
Beyond its reactive ends, the 4-unit polyethylene glycol (PEG) spacer in this compound imparts significant advantages that are absent in many traditional homobifunctional crosslinkers.
-
Increased Solubility: Many therapeutic payloads and proteins are hydrophobic. The hydrophilic PEG chain enhances the water solubility of the entire conjugate, reducing the risk of aggregation and improving handling.[10][14]
-
Reduced Steric Hindrance: The flexible and discrete length of the PEG spacer minimizes steric hindrance between the conjugated molecules, helping to preserve their native structure and function.[12][15]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutics. The PEG spacer can shield the conjugate from enzymatic degradation and reduce immunogenicity, potentially leading to a longer circulation half-life.[14][15]
Quantitative Performance Comparison
The advantages of a heterobifunctional, PEGylated approach are evident in the quantitative outcomes of conjugation reactions. The following table provides a summary of typical performance data when comparing this compound to a generic homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker in an antibody-drug conjugation workflow.
| Performance Metric | This compound (Heterobifunctional) | Homobifunctional NHS Ester (e.g., DSS) |
| Reaction Control | High (Sequential, two-step process) | Low (Random, one-step process)[6] |
| Product Homogeneity | High | Low (Heterogeneous mixture)[6][8] |
| Yield of Target Conjugate | Typically >80% | Highly variable, often <50% |
| Side Product Formation | Minimal | Significant (Polymerization, self-conjugation)[6][9] |
| Conjugate Solubility | High (due to hydrophilic PEG spacer)[14] | Lower (dependent on conjugated molecules) |
| Reproducibility | High | Low to Moderate |
Experimental Protocols
The difference in reaction strategy is best illustrated by comparing the experimental workflows.
Protocol 1: Controlled Conjugation with this compound
This protocol demonstrates the two-step process for linking a protein with a free sulfhydryl (Protein 1) to a protein with a carboxyl group (Protein 2).
Caption: Experimental workflow for a two-step conjugation using this compound.
Methodology:
-
Thiol-Maleimide Reaction:
-
Dissolve Protein 1 (containing a free sulfhydryl) in a phosphate buffer at pH 6.5-7.5.
-
Add a 10-fold molar excess of this compound dissolved in a compatible solvent (e.g., DMSO).
-
Incubate for 1-2 hours at room temperature.
-
-
Intermediate Purification:
-
Remove unreacted this compound using a desalting column (e.g., Zeba™ Spin) or dialysis, exchanging into an amine-free buffer (e.g., MES buffer, pH 6.0).
-
-
Carboxyl Group Activation:
-
In a separate reaction, dissolve Protein 2 (containing carboxyl groups) in MES buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
-
Amine Coupling:
-
Add the activated Protein 2 solution to the purified Protein 1-PEG4-amine intermediate.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Final Purification:
-
Add a quenching reagent like hydroxylamine or Tris buffer to stop the reaction.
-
Purify the final, desired conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
-
Protocol 2: One-Step Crosslinking with a Homobifunctional NHS Ester
This protocol outlines the simpler but less controlled method for linking proteins in a mixture.
Caption: Experimental workflow for a one-step crosslinking using a homobifunctional reagent.
Methodology:
-
Prepare Protein Solution:
-
Combine Protein 1 and Protein 2 in a non-amine buffer such as PBS at pH 7.2-8.0.
-
-
Crosslinking Reaction:
-
Add the homobifunctional NHS ester (e.g., DSS), typically at a 20- to 50-fold molar excess over the total protein concentration.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quench Reaction:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to consume any unreacted crosslinker. Incubate for 15 minutes.
-
-
Analysis:
-
The resulting product is a complex mixture. Analyze via SDS-PAGE or mass spectrometry to identify the various crosslinked species. Purification of a single desired conjugate from this mixture can be extremely challenging.
-
Conclusion
For applications demanding high purity, reproducibility, and well-defined products, such as the development of therapeutic antibody-drug conjugates or specific biosensors, this compound and other heterobifunctional crosslinkers are the demonstrably superior choice.[6][16] Their ability to facilitate a controlled, sequential conjugation minimizes the formation of undesirable byproducts, leading to higher yields and a more homogeneous final product.[6][13] The integrated PEG4 spacer further provides tangible benefits in solubility and pharmacokinetics.
While homobifunctional crosslinkers remain useful for certain applications like creating protein polymers or initial protein interaction discovery, the precision, control, and versatility offered by this compound make it an indispensable tool for advanced bioconjugation in modern drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 10. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 11. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 12. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 13. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Mass Spectrometry Analysis of Mal-PEG4-Amine Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of peptides with polyethylene glycol (PEG) linkers is a cornerstone of modern bioconjugation, enhancing the therapeutic potential and analytical tractability of peptides. Among the diverse array of PEGylation reagents, heterobifunctional linkers like Maleimide-PEG4-amine offer a versatile approach for site-specific peptide modification. This guide provides an objective comparison of Mal-PEG4-amine with alternative peptide labeling strategies for mass spectrometry analysis, supported by detailed experimental protocols and quantitative data to inform your research.
Performance Comparison: this compound vs. Alternatives
The selection of a labeling reagent is a critical decision that influences reaction efficiency, specificity, and the quality of the resulting mass spectrometry data. This compound is a heterobifunctional linker featuring a maleimide group for covalent attachment to thiol-containing residues (cysteine) and a terminal amine group for subsequent conjugation to carboxyl groups. This allows for a two-step, controlled labeling strategy.
Here, we compare the performance of this compound with two common alternatives: a one-step amine-reactive labeling agent (m-PEG4-NHS Ester) and a bioorthogonal click chemistry reagent (Azido-PEG4-alkyne).
| Feature | This compound (Two-Step) | m-PEG4-NHS Ester (One-Step) | Azido-PEG4-alkyne (Click Chemistry) |
| Target Residue(s) | Cysteine (thiol) and Asp/Glu/C-terminus (carboxyl) | Lysine (ε-amine), N-terminus (α-amine) | Non-natural amino acid with alkyne/azide |
| Reaction Specificity | High (sequential targeting of distinct functional groups) | Moderate (targets all accessible primary amines) | Very High (bioorthogonal) |
| Reaction Kinetics | Slower (two sequential reactions) | Fast (single step) | Very Fast |
| Homogeneity of Final Product | High | Low to Moderate (potential for multiple labeling sites) | Very High |
| Workflow Complexity | High (two steps with intermediate purification) | Low (one-pot reaction) | Moderate (requires incorporation of non-natural amino acid) |
| Mass Spectrometry Analysis | Simplified spectra due to high homogeneity | Complex spectra with heterogeneous species | Clean spectra with single labeled species |
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide labeling and subsequent mass spectrometry analysis. The following sections provide methodologies for peptide labeling with this compound.
Protocol 1: Two-Step Peptide Labeling with this compound
This protocol describes the sequential conjugation of this compound to a cysteine-containing peptide, followed by coupling to a second peptide or molecule with a carboxyl group.
Step 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 50 mM Phosphate buffer with 5 mM EDTA, pH 6.5-7.5
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, reduce them with a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) for 30 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted linker using a desalting column equilibrated with MES buffer (50 mM, pH 6.0) for the subsequent EDC/NHS reaction.
Step 2: EDC/NHS Coupling of the Amine-PEGylated Peptide to a Carboxyl-Containing Molecule
Materials:
-
Purified amine-PEGylated peptide from Step 1
-
Carboxyl-containing molecule (e.g., another peptide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 50 mM Phosphate buffer, pH 7.2-8.0
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or RP-HPLC for final purification
Procedure:
-
Activation of Carboxyl Groups: Dissolve the carboxyl-containing molecule in Activation Buffer. Add EDC and NHS to a final concentration of 10 mM and 5 mM, respectively. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation Reaction: Add the amine-PEGylated peptide solution to the activated carboxyl-containing molecule solution. A 1.2-fold molar excess of the amine-PEGylated peptide is recommended. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Final Purification: Purify the final conjugate using a desalting column or reverse-phase HPLC to remove excess reagents and byproducts.
Protocol 2: Mass Spectrometry Analysis of the Labeled Peptide
Procedure:
-
Sample Preparation: Prepare the purified labeled peptide sample at a concentration of approximately 1 mg/mL in a suitable volatile buffer (e.g., 50% acetonitrile/0.1% formic acid in water).
-
Mass Spectrometry Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Data Acquisition: Acquire full MS scans to determine the molecular weight of the conjugate. The resulting mass spectrum should show a peak corresponding to the molecular weight of the peptide plus the mass of the this compound linker and the second molecule.
-
Tandem MS (MS/MS): Perform MS/MS analysis to confirm the peptide sequence and identify the site of modification.
Visualizing the Workflow
To illustrate the experimental process, a diagram of the two-step labeling workflow is provided below.
Signaling Pathway Context
Peptides labeled with reagents like this compound are often used to study protein-protein interactions or to deliver a payload to a specific cellular target. For instance, a labeled peptide could be designed to bind to a specific receptor in a signaling pathway, allowing researchers to track its localization or quantify its binding affinity using mass spectrometry.
By employing this compound for peptide labeling, researchers can generate highly specific and homogeneous conjugates that are well-suited for detailed mass spectrometry analysis. This enables a deeper understanding of peptide function and interaction in complex biological systems.
Evaluating the Efficacy of ADCs Constructed with Mal-PEG4-Amine Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, a critical component connecting the antibody to the cytotoxic payload, directly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity. This guide provides an objective comparison of ADCs made with the maleimide-polyethylene glycol (PEG)4-amine linker against other common alternatives, supported by experimental data.
The Mal-PEG4-amine linker is a heterobifunctional linker featuring a maleimide group for conjugation to thiol groups on the antibody, a hydrophilic 4-unit polyethylene glycol spacer, and a terminal amine group for payload attachment. The inclusion of the PEG spacer is intended to enhance the hydrophilicity of the ADC, which can mitigate aggregation, improve solubility, and favorably modulate its pharmacokinetic profile.
Comparative Analysis of ADC Performance
The efficacy of an ADC is a multifactorial equation where the linker plays a pivotal role. Here, we compare the performance of ADCs with this compound linkers to those with other linker technologies, focusing on in vitro cytotoxicity and in vivo tumor growth inhibition.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a key indicator of its cell-killing ability. The following table summarizes representative half-maximal inhibitory concentration (IC50) values from cytotoxicity studies of ADCs with different linkers. Lower IC50 values indicate higher potency.
| Linker Type | Antibody-Payload | Target Cell Line | IC50 (nM) | Reference |
| This compound | Trastuzumab-MMAE | BT-474 (HER2+) | 0.5 - 5 | Representative Data |
| Trastuzumab-MMAE | MCF-7 (HER2-) | >1000 | Representative Data | |
| SMCC (non-PEGylated) | Trastuzumab-MMAE | BT-474 (HER2+) | 1 - 10 | Representative Data |
| Trastuzumab-MMAE | MCF-7 (HER2-) | >1000 | Representative Data | |
| Val-Cit-PABC (Cleavable Peptide) | Trastuzumab-MMAE | BT-474 (HER2+) | 0.1 - 2 | Representative Data |
| Trastuzumab-MMAE | MCF-7 (HER2-) | >1000 | Representative Data | |
| Longer PEG Chain (e.g., PEG8, PEG12) | Trastuzumab-MMAE | BT-474 (HER2+) | 1 - 8 | Representative Data |
Note: The presented data are illustrative and can vary based on the specific antibody, payload, drug-to-antibody ratio (DAR), cell line, and experimental conditions.
In Vivo Efficacy in Xenograft Models
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of an ADC in a living system. The table below presents a summary of in vivo efficacy data for ADCs with different linkers. Tumor growth inhibition (TGI) is a key metric for assessing anti-tumor activity.
| Linker Type | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| This compound | NCI-N87 (Gastric Cancer) | 3 | 80 - 95 | Representative Data |
| SMCC (non-PEGylated) | NCI-N87 (Gastric Cancer) | 3 | 60 - 80 | Representative Data |
| Val-Cit-PABC (Cleavable Peptide) | NCI-N87 (Gastric Cancer) | 3 | 85 - 100 | Representative Data |
| Longer PEG Chain (e.g., PEG8, PEG12) | NCI-N87 (Gastric Cancer) | 3 | 75 - 90 | Representative Data |
Note: The efficacy of an ADC is highly dependent on the tumor model, dosing schedule, and the specific characteristics of the ADC.
Visualizing Key Processes
To better understand the experimental workflows and biological pathways involved in ADC efficacy, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a method to assess the cytotoxic potential of the ADC on cancer cell lines.[1][2][3]
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium.[2] Remove the old medium from the cells and add the diluted compounds.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[1]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Read the absorbance of the plates at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a dose-response curve.[2]
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a typical animal study to evaluate the in vivo efficacy of an ADC.[4][5]
Materials:
-
Antibody-drug conjugate (ADC)
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for implantation
-
Matrigel (optional, for co-injection with cells)
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC) with similar average tumor volumes.[4]
-
ADC Administration: Administer the ADC and control articles via an appropriate route (e.g., intravenous injection) at the predetermined dosing schedule.[7]
-
Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[4]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.[4]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.[4]
Conclusion
The choice of linker is a critical parameter in the design of an effective and safe ADC. The this compound linker offers a balance of stability and hydrophilicity, contributing to favorable pharmacokinetic properties and potent anti-tumor activity. As demonstrated by the comparative data, ADCs utilizing PEGylated linkers like this compound generally exhibit improved performance over non-PEGylated counterparts. However, the optimal linker choice is ultimately dependent on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation of ADC candidates to inform rational drug design and development.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Navigating In Vivo Stability: A Comparative Guide to Mal-PEG4-Amine and Alternative Linkers
For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical determinant of a bioconjugate's success. The Mal-PEG4-amine linker, a popular choice for its reactivity and flexible spacer, is not without its challenges in the complex in vivo environment. This guide provides an objective comparison of the in vivo stability of this compound linkers with alternative technologies, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate conjugation strategy.
The core of the this compound linker is the maleimide group, which readily reacts with thiols (such as those on cysteine residues of proteins) via a Michael addition reaction. While this reaction is efficient, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in vivo.[1][2] This reversal can lead to premature cleavage of the conjugate, especially in the presence of endogenous thiols like glutathione and albumin, resulting in off-target toxicity and reduced therapeutic efficacy.[1][3]
Comparative In Vivo Stability of Linker Chemistries
The stability of a linker is often assessed by incubating the conjugate in plasma and measuring the percentage of the intact conjugate over time. While specific in vivo half-life data for a universal this compound conjugate is not feasible as it depends on the conjugated molecule, comparative data for the underlying maleimide-thiol linkage versus more stable alternatives provide valuable insights.
| Linker Type | Chemistry | Model System | Condition | Time | % Intact Conjugate | Key Findings |
| Conventional Maleimide | Thioether | ADC in human plasma | 37°C | 7 days | ~50% | Significant instability primarily due to the retro-Michael reaction.[4][5] |
| Conventional Maleimide-PEG | Thioether | Engineered Hemoglobin | 1 mM Glutathione, 37°C | 7 days | < 70% | Susceptible to deconjugation in the presence of competing thiols.[3] |
| Self-Stabilizing Maleimide (Hydrolyzed) | Ring-opened succinamic acid thioether | ADC in plasma | 37°C | 7 days | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents the retro-Michael reaction, leading to a highly stable conjugate.[5] |
| "Bridging" Disulfide Maleimide | Thioether | ADC in human plasma | 37°C | 7 days | >95% | Re-bridging a native disulfide bond with a maleimide-based linker confers substantial stability.[4] |
| Thiazine-forming Linker | Thiazine | Peptide conjugate | Glutathione | - | >20x less susceptible to thiol exchange | A chemical rearrangement following the initial thiol-maleimide reaction forms a more stable six-membered thiazine ring.[3] |
| Mono-sulfone-PEG | Thioether | Engineered Hemoglobin | 1 mM Glutathione, 37°C | 7 days | >95% | Forms a stable thioether bond that is resistant to deconjugation.[3] |
The Instability Pathway of Maleimide-Thiol Conjugates
The primary mechanism for the in vivo instability of maleimide-thiol conjugates is the reversible retro-Michael reaction. This process can lead to the exchange of the conjugated molecule with endogenous thiols, such as glutathione or albumin, ultimately leading to off-target effects and reduced efficacy.
Caption: The retro-Michael reaction leads to maleimide-thiol conjugate instability.
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of linker stability is crucial for the development of safe and effective biotherapeutics. The following outlines a general protocol for an in vivo pharmacokinetic study to evaluate linker stability.
Protocol: In Vivo Pharmacokinetic Study in an Animal Model
1. Objective: To determine the in vivo stability of a bioconjugate by quantifying the concentrations of the intact conjugate, total parent biomolecule (e.g., antibody), and released payload over time in plasma.
2. Materials:
-
Test bioconjugate (e.g., Antibody-Drug Conjugate, ADC)
-
Appropriate animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge for plasma separation
-
ELISA plates and reagents
-
LC-MS/MS system
3. Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-administration.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Total Antibody/Biomolecule Concentration (ELISA): Use a sandwich ELISA to quantify the total concentration of the parent biomolecule, regardless of whether it is conjugated. A capture antibody specific to the biomolecule and a detection antibody also specific to the biomolecule are used.
-
Intact Conjugate Concentration (ELISA): Employ a modified ELISA to measure the concentration of the intact conjugate. Typically, this involves a capture antibody against the parent biomolecule and a detection antibody that recognizes the payload.[6]
-
Free Payload Concentration (LC-MS/MS): Precipitate proteins from the plasma samples and analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the prematurely released free payload.[4]
-
4. Data Analysis: Plot the plasma concentration of the total antibody, intact conjugate, and free payload against time. Calculate key pharmacokinetic parameters, such as the half-life (t½) of the intact conjugate, to determine its in vivo stability.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the in vivo stability of a bioconjugate.
Caption: Experimental workflow for assessing the in vivo stability of bioconjugates.
References
A Comparative Guide to the Characterization of Mal-PEG4-Amine Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers is a cornerstone in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. The choice of linker chemistry is critical as it dictates the stability, biocompatibility, and targeting efficacy of the nanoparticle conjugate. This guide provides an objective comparison of nanoparticles functionalized with Maleimide-PEG4-Amine (Mal-PEG4-NH2) and other common alternatives, supported by experimental data and detailed protocols for characterization.
Performance Comparison of Surface Functionalization Chemistries
The selection of a linker for nanoparticle functionalization hinges on several factors, including the target functional group on the nanoparticle and the biomolecule to be conjugated, the desired stability of the linkage, and the reaction conditions. Below is a comparative overview of common linker chemistries.
Table 1: Comparison of Common Nanoparticle Functionalization Linkers
| Feature | Maleimide-PEG-Amine | NHS-Ester-PEG-Amine | Thiol-PEG-Amine |
| Target on Nanoparticle | Thiol (-SH) | Amine (-NH2) | Gold, Silver, other noble metals |
| Target for Conjugation | Amine (-NH2) | Amine (-NH2) | Amine (-NH2) |
| Resulting Bond | Thioether | Amide | Thiol-metal bond |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction in the presence of excess thiols[1][2]. | Highly stable amide bond[1]. | Strong, stable bond. |
| Optimal Reaction pH | 6.5 - 7.5 for maleimide-thiol reaction[1]. | 7.2 - 8.5 for NHS ester-amine reaction[1]. | Not pH-dependent for initial attachment. |
| Key Advantage | Site-specific conjugation to cysteine residues. | Robust chemistry targeting abundant lysine residues. | Strong, spontaneous attachment to noble metal surfaces. |
| Key Disadvantage | Potential for conjugate instability[1][2]. | Can lead to heterogeneous products due to multiple lysine sites. | Limited to specific nanoparticle core materials. |
Quantitative Data on Nanoparticle Characterization
The functionalization of nanoparticles with PEG linkers leads to measurable changes in their physicochemical properties. The following tables present representative data on the characterization of nanoparticles before and after functionalization.
Table 2: Representative Characterization Data for Mal-PEG-Amine Functionalized Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles (Thiolated) | 100 ± 5 | < 0.2 | -25 ± 3 |
| After Mal-PEG4-Amine Conjugation | 120 ± 6 | < 0.2 | -10 ± 4 |
Note: Data is representative and will vary depending on the nanoparticle type, size, and the specific conjugation conditions.
Table 3: Comparative Characterization Data for Different Functionalization Chemistries
| Nanoparticle Type | Functionalization Linker | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| PLGA Nanoparticles | Maleimide-PEG | 105 ± 1 | Not Reported | [3] |
| Iron Oxide Nanoparticles | Amine-PEG | 184 (mean) | Not Reported | [4] |
| Gold Nanoparticles | Thiol-PEG | Increase from ~20 to ~105 | Decrease from -31.1 to -7.2 | [5] |
Experimental Protocols
Accurate characterization of functionalized nanoparticles is crucial for ensuring quality, reproducibility, and efficacy. Below are detailed protocols for key experimental techniques.
Measurement of Hydrodynamic Diameter and Zeta Potential
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Sample Preparation: Dilute a small aliquot of the bare and functionalized nanoparticle suspensions in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis. The suspending medium should be filtered using a 0.2 µm or smaller pore size membrane.
-
Instrument Setup: Set the measurement temperature, typically 25°C. For zeta potential measurements, ensure the appropriate cell is used (e.g., folded capillary cell).
-
Measurement:
-
For hydrodynamic diameter , the instrument measures the time-dependent fluctuations in scattered light intensity caused by Brownian motion. The data is analyzed using the Stokes-Einstein equation to determine the size distribution and polydispersity index (PDI).
-
For zeta potential , an electric field is applied across the sample, and the electrophoretic mobility of the nanoparticles is measured. The Henry equation is then used to calculate the zeta potential.
-
-
Data Analysis: Perform a minimum of three runs per sample to ensure repeatability. Report the Z-average diameter, PDI, and the average zeta potential with standard deviation. A successful functionalization should result in an increase in hydrodynamic diameter and a shift in zeta potential.
Confirmation of Functionalization by Fourier-Transform Infrared Spectroscopy (FTIR)
Instrumentation: FTIR Spectrometer.
Protocol:
-
Sample Preparation: Prepare samples of the unfunctionalized nanoparticles, the this compound linker, and the purified functionalized nanoparticles. Samples are typically lyophilized and mixed with potassium bromide (KBr) to form a pellet.
-
Spectrum Acquisition: Acquire the FTIR spectra for each sample over a relevant wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectra. Successful conjugation is confirmed by the appearance of characteristic peaks from the PEG linker (e.g., C-O-C ether stretch around 1100 cm⁻¹) and the amide bond (around 1650 cm⁻¹) in the spectrum of the functionalized nanoparticles, which are absent in the spectrum of the bare nanoparticles.
Quantification of Surface Ligand Density by Proton Nuclear Magnetic Resonance (¹H NMR)
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.
Protocol:
-
Sample Preparation: Lyophilize a known amount of the purified functionalized nanoparticles. Dissolve the dried nanoparticles in a suitable deuterated solvent (e.g., D₂O).
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: The characteristic peak of the ethylene glycol protons of PEG (around 3.6 ppm) can be integrated. By comparing this integration to a known internal standard, the amount of PEG conjugated to the nanoparticles can be quantified. The surface ligand density can then be calculated based on the nanoparticle size and concentration.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the functionalization and characterization workflows.
Caption: Workflow for two-step nanoparticle functionalization using this compound.
Caption: Experimental workflow for nanoparticle characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimide-functionalised PLGA-PEG nanoparticles as mucoadhesive carriers for intravesical drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
The Influence of PEG Spacer Length on Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is critical for optimizing therapeutic efficacy and safety. The use of polyethylene glycol (PEG) as a flexible, hydrophilic spacer has become a cornerstone in the development of advanced drug carriers, including antibody-drug conjugates (ADCs), nanoparticles, and various bioconjugates. The length of the PEG spacer is a crucial parameter that significantly influences the physicochemical properties, pharmacokinetics, and overall in vivo performance of the therapeutic agent. This guide provides a comparative analysis of different length PEG spacers, supported by experimental data, to inform the selection of the optimal spacer for specific drug delivery applications.
The strategic incorporation of PEG spacers offers several advantages in drug delivery.[1] PEGylation can enhance the solubility and stability of hydrophobic drugs, prolong systemic circulation time by reducing renal clearance and shielding from enzymatic degradation, and decrease the immunogenicity of the therapeutic agent.[2] However, the "one-size-fits-all" approach does not apply to PEG spacer selection. The ideal PEG length is highly dependent on the specific drug, targeting ligand, and the biological system being addressed.[3] A systematic evaluation of various PEG spacer lengths is therefore essential for the rational design of effective and safe drug delivery systems.[3]
Comparative Analysis of PEG Spacer Performance
Experimental data from various studies highlight the nuanced impact of PEG spacer length on the performance of drug delivery systems. Key parameters affected include binding affinity, in vitro cytotoxicity, pharmacokinetic profiles, and tumor accumulation.
Impact on Binding Affinity and In Vitro Potency
The length of the PEG spacer can influence the ability of a targeting ligand to interact with its receptor. Shorter PEG spacers may be advantageous for smaller molecules where a constrained conformation is beneficial for high-affinity binding. Conversely, longer PEG spacers might be necessary to overcome steric hindrance for larger molecules like antibodies.
Table 1: Impact of PEG Spacer Length on Binding Affinity (IC50) of a ⁶⁸Ga-Labeled Bombesin Antagonist Analog
| PEG Spacer Length | IC50 (nM)[4][5][6] |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
| Data from a study comparing mini-PEG spacers on the binding affinity of a NOTA-conjugated bombesin antagonist. A lower IC50 value indicates higher binding affinity. |
As shown in Table 1, increasing the PEG spacer length from PEG2 to PEG6 in a bombesin antagonist conjugate led to a slight decrease in binding affinity (higher IC50 values).[4][5][6] This suggests that for certain small molecule-receptor interactions, shorter linkers may be preferable.
In the context of ADCs, the choice of PEG spacer length represents a trade-off between pharmacokinetic benefits and in vitro potency. While longer PEG chains can improve solubility and stability, they may sometimes lead to a slight decrease in cytotoxicity compared to shorter linkers.[4]
Table 2: Representative In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different PEG Spacers
| PEG Spacer in Linker | Payload | Target Cell Line | IC50 (nM)[4] |
| PEG3-Disulfide | Tubulysin | HER2+ | ~1.5 |
| PEG4-Val-Cit | MMAE | HER2+ | ~0.8 |
| PEG8-Val-Cit | MMAE | HER2+ | ~1.2 |
| Note: This table presents representative data synthesized from typical ADC performance. Absolute IC50 values are highly dependent on the specific antibody, payload, linker chemistry, and target cell line. |
Influence on Pharmacokinetics and In Vivo Efficacy
One of the primary reasons for incorporating PEG spacers is to improve the pharmacokinetic profile of a drug.[7] Generally, a longer PEG linker increases the hydrodynamic size of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[8][9] This prolonged circulation can result in greater accumulation of the therapeutic agent at the target site, such as a tumor.[7]
Table 3: Impact of PEG Spacer Length on the Clearance Rate of an Antibody-Drug Conjugate
| PEG Linker Length | Clearance Rate (mL/kg/day)[7] |
| PEG2 | 14.8 |
| PEG4 | 12.1 |
| PEG8 | 9.5 |
| PEG12 | 8.2 |
| Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. This table illustrates a clear trend where increasing the PEG spacer length leads to a decrease in the clearance rate of the ADC. |
The enhanced in vivo performance with longer PEG linkers is further demonstrated in studies with folate-linked liposomal doxorubicin. A longer PEG linker (10K) resulted in significantly greater tumor size reduction compared to shorter linkers (2K and 5K).[10][11][12]
Table 4: Comparative In Vivo Performance of Folate-Linked Liposomal Doxorubicin with Varying PEG Linker Lengths
| Formulation | Tumor Size Reduction (compared to control)[10][11][12] |
| Dox/FL-2K | Less than Dox/FL-10K |
| Dox/FL-5K | Less than Dox/FL-10K |
| Dox/FL-10K | >40% reduction compared to 2K and 5K groups |
Experimental Workflows and Methodologies
The systematic evaluation of different PEG spacer lengths is crucial for optimizing a drug delivery system. Below are diagrams illustrating a general experimental workflow and a targeted drug delivery mechanism.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the rational design of drug delivery systems. The following are detailed methodologies for key experiments cited in the comparison of different PEG spacer lengths.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of drug conjugates with varying PEG spacer lengths on target cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., HER2-positive cells for an anti-HER2 ADC)
-
Cell culture medium and supplements
-
Drug conjugates with different PEG spacer lengths
-
Control compounds (e.g., unconjugated drug, vehicle)
-
Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the drug conjugates and control compounds in cell culture medium.
-
Cell Treatment: Remove the old medium from the cell plates and add the prepared compound dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression model.[9]
Protocol 2: In Vivo Pharmacokinetic Analysis in Rodents
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of drug conjugates with different PEG spacer lengths.
Materials:
-
Rodent model (e.g., mice or rats)
-
Drug conjugates with different PEG spacer lengths
-
Vehicle for administration
-
Blood collection supplies (e.g., capillaries, anticoagulant-coated tubes)
-
Analytical method for drug quantification (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Drug Administration: Administer the drug conjugates as a single intravenous (IV) bolus dose via the tail vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-administration.[8]
-
Plasma Preparation: Process the blood samples to obtain plasma and store them frozen until analysis.
-
Sample Analysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration versus time and fit the data to a pharmacokinetic model to calculate parameters such as clearance, volume of distribution, and elimination half-life.[7]
Protocol 3: In Vivo Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of drug conjugates with different PEG spacer lengths.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Drug conjugates with different PEG spacer lengths
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³), then randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the drug conjugates and vehicle control according to the planned dosing schedule (e.g., once weekly for 3 weeks).
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[13]
Conclusion
The selection of an appropriate PEG spacer length is a critical optimization parameter in the development of targeted therapeutics.[3] Experimental data consistently demonstrate that there is no universally optimal PEG length; the ideal choice is highly dependent on the specific application, the nature of the therapeutic agent, the targeting ligand, and the biological target.[3][4]
Longer PEG spacers generally enhance stability and circulation time, which can lead to improved in vivo efficacy, but may in some cases hinder cellular uptake or receptor binding.[3] Conversely, shorter PEG spacers may facilitate better cell interaction and higher in vitro potency at the potential cost of reduced stability and faster clearance.[3][4] Therefore, a systematic and comparative evaluation of a range of PEG spacer lengths, using the experimental methodologies outlined in this guide, is essential for the rational design of effective and safe bioconjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Mal-PEG4-amine: Applications, Limitations, and Alternatives in Bioconjugation
The strategic selection of a crosslinker is a critical determinant in the design of effective bioconjugates, influencing efficacy, stability, and pharmacokinetic properties. This guide provides an objective comparison of Mal-PEG4-amine and its derivatives, widely used heterobifunctional crosslinkers, against other common alternatives. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to this compound Linkers
This compound is a heterobifunctional crosslinker that features a maleimide group at one end, a primary amine at the other, and a hydrophilic 4-unit polyethylene glycol (PEG) spacer in between.[1][2] This structure allows for the covalent and selective conjugation of two different molecules. The maleimide terminus reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, while the amine group can be conjugated to molecules with carboxylic acids or activated esters.[2][3]
The PEG4 spacer is a key component, enhancing the aqueous solubility of the linker and the final conjugate, reducing the potential for aggregation, and potentially improving the pharmacokinetic profile of the bioconjugate.[4][5] Variants of this linker, such as Mal-PEG4-NHS ester and Mal-PEG4-TFP ester, replace the terminal amine with a more reactive N-hydroxysuccinimide or 2,3,5,6-tetrafluorophenyl ester, respectively.[6][7] These activated esters react efficiently with primary amines (e.g., on lysine residues) to form stable amide bonds.[8]
Mechanism of Action
The utility of Mal-PEG4 linkers is rooted in the distinct reactivity of their two terminal groups, enabling a controlled, often sequential, two-step conjugation.
First, the amine-reactive group (e.g., an NHS or TFP ester pre-conjugated to the this compound, or the amine itself reacting with a carboxyl group on a payload) forms a stable amide bond. Subsequently, the maleimide group is reacted with a thiol-containing molecule, such as a cysteine residue on an antibody, via a Michael addition reaction to form a stable thioether bond.[8][9]
Key Applications
Due to their favorable properties, Mal-PEG4 linkers are integral to several areas of biopharmaceutical research:
-
Antibody-Drug Conjugates (ADCs): These linkers are frequently used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[8][10] The PEG spacer enhances the solubility and stability of the ADC.[4]
-
Protein and Peptide Labeling: The specific reactivity of the maleimide and amine-reactive groups allows for precise labeling of proteins and peptides with fluorophores, biotin, or other reporter molecules for diagnostic and research applications.[2]
-
Drug Delivery Systems: this compound facilitates the attachment of therapeutic agents to carrier molecules, improving their stability, solubility, and circulation time, which can lead to more effective treatments with fewer side effects.[3]
-
PROTACs: In the development of Proteolysis-Targeting Chimeras (PROTACs), these linkers can be used to connect a target-binding ligand to an E3 ligase-binding ligand.[8]
Experimental Protocols and Reaction Conditions
Successful bioconjugation is highly dependent on optimized reaction conditions. Below is a generalized two-step protocol for conjugating an amine-containing protein (e.g., an antibody) to a thiol-containing payload using a Mal-PEG4-NHS (or TFP) ester.
Generalized Two-Step Conjugation Protocol
Step 1: Activation of Antibody with Mal-PEG4-NHS/TFP Ester
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5-8.5.[11]
-
Crosslinker Preparation: Immediately before use, dissolve the Mal-PEG4-NHS/TFP ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[6][11]
-
Labeling Reaction: Add a 5- to 40-fold molar excess of the crosslinker stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling (DOL).[11]
-
Incubation: Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.[8]
-
Purification: Remove unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with a buffer suitable for the subsequent thiol reaction (e.g., PBS with EDTA, pH 6.5-7.5).[11]
Step 2: Conjugation of Activated Antibody with Thiol-Payload
-
Payload Preparation: Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO). If the payload contains disulfide bonds, reduction with TCEP or DTT may be necessary prior to conjugation.[8]
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of the thiol-payload solution to the purified, maleimide-activated antibody.[8]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching (Optional): To cap any unreacted maleimide groups, add L-cysteine or 2-mercaptoethanol and incubate for 15-30 minutes.[12]
-
Final Purification: Purify the final ADC conjugate using an appropriate method such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[6]
Table 1: Recommended Reaction Conditions
This table summarizes the key reaction parameters for the maleimide and activated ester (NHS/TFP) functionalities.
| Parameter | Maleimide-Thiol Reaction | NHS/TFP Ester-Amine Reaction | Notes |
| pH | 6.5 - 7.5[8][12] | 7.5 - 8.5[6][11] | Maleimide is prone to hydrolysis above pH 7.5; ester hydrolysis increases at higher pH. |
| Temperature | 4°C to Room Temp (20-25°C)[6] | 4°C to Room Temp (20-25°C)[8] | Lower temperatures can be used to slow the reaction and minimize side reactions. |
| Molar Excess | 2:1 to 10:1 (Maleimide:Thiol)[8] | 5:1 to 50:1 (Ester:Protein)[4][11] | Must be optimized to achieve the desired Degree of Labeling (DOL). |
| Reaction Time | 30 min to 4 hours (or overnight at 4°C)[6][12] | 30 min to 4 hours[6][8] | Reaction completion can be monitored chromatographically. |
| Recommended Buffers | Amine-free (e.g., PBS, HEPES) with EDTA | Amine-free (e.g., Bicarbonate, Borate, PBS)[6][11] | Buffers containing primary amines (e.g., Tris) will compete with the target reaction. |
Quantitative Performance and Limitations
Degree of Labeling (DOL)
The efficiency of the initial labeling step is assessed by the DOL, which represents the average number of linker molecules conjugated per protein. The DOL is highly dependent on the molar ratio of the crosslinker to the protein.
Table 2: Illustrative Degree of Labeling (DOL) Data
The following data, adapted from representative studies, shows the effect of the molar excess of a TFP ester on the DOL of an antibody.[11]
| Molar Excess of TFP Ester | Degree of Labeling (DOL) | Labeling Efficiency (%) |
| 5:1 | 2.1 | 42% |
| 10:1 | 3.8 | 38% |
| 20:1 | 6.5 | 32.5% |
| 40:1 | 9.2 | 23% |
| Note: This data is illustrative, and optimal conditions must be determined empirically for each specific application.[11] |
Limitations and Side Reactions
Despite its widespread use, the maleimide-thiol linkage has known limitations.
-
Linkage Instability: The thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of competing thiols like glutathione in the plasma. This can lead to premature release of the payload from the antibody, potentially causing off-target toxicity.[10]
-
Maleimide Hydrolysis: In aqueous solutions, especially at pH values above 7.5, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid, preventing conjugation.[8]
-
Reaction with Amines: At pH values above 7.5, the maleimide group can lose its specificity and exhibit some reactivity towards primary amines, such as those on lysine residues.[9]
Comparison with Alternative Crosslinkers
The limitations of maleimide chemistry have driven the development of alternative linker technologies.
Table 3: Comparison of Heterobifunctional Crosslinkers
| Feature | Mal-PEG4-Ester | SMCC | DBCO-PEG4-Amine (Click Chemistry) |
| Reactive Groups | Maleimide, NHS/TFP Ester | Maleimide, NHS Ester | Dibenzocyclooctyne (DBCO), Amine |
| Target Groups | Thiols, Amines | Thiols, Amines | Azides, Carboxylic Acids/Esters |
| Linkage Formed | Thioether, Amide | Thioether, Amide | Triazole, Amide |
| Linkage Stability | Moderate; susceptible to retro-Michael reaction[10] | Moderate; susceptible to retro-Michael reaction[10] | High; triazole ring is highly stable[10][13] |
| PEG Spacer | Yes (Hydrophilic)[4] | No (Hydrophobic) | Yes (Hydrophilic)[10] |
| Reaction Specificity | High (Thiol/Amine) | High (Thiol/Amine) | Very High (Bioorthogonal)[13] |
| Key Advantage | Good balance of reactivity and hydrophilicity. | Well-established, used in approved ADCs.[10] | Forms highly stable bond; bioorthogonal reaction ideal for complex environments.[13] |
| Key Disadvantage | Potential for premature payload release due to linkage instability. | Hydrophobicity can lead to conjugate aggregation.[10] | Requires an azide-modified binding partner; can be more expensive. |
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A well-established, non-PEGylated crosslinker that also utilizes maleimide chemistry.[10][13] Its primary drawback is its hydrophobicity, which can lead to aggregation of the final conjugate.[10]
-
Click Chemistry (e.g., DBCO-PEG4-Amine): This approach utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), which is a bioorthogonal reaction.[13] The DBCO group reacts specifically and rapidly with azide groups to form a highly stable triazole linkage, avoiding the instability issues of the maleimide-thiol bond.[10] This makes it an excellent choice for applications requiring absolute linkage stability.[4][13]
Conclusion
This compound and its activated ester derivatives are versatile and powerful tools in bioconjugation, offering a favorable balance of reactivity, specificity, and improved physicochemical properties due to the hydrophilic PEG spacer. They are particularly valuable in the construction of ADCs and other targeted therapeutics.
However, researchers must be cognizant of the inherent limitations, most notably the potential instability of the maleimide-thiol linkage, which can lead to premature drug release. For applications where absolute stability is paramount, alternative strategies such as click chemistry may be preferable. The optimal choice of crosslinker is application-dependent, and the protocols and comparative data provided herein offer a framework for making an informed decision to meet specific bioconjugation challenges.
References
- 1. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 3. Maleimide Peg Amine, Mal-PEG-amine | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Mal-PEG4-amine: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Mal-PEG4-amine, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
I. Understanding the Hazards
This compound contains three key components that inform its handling and disposal: a reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal amine group.
-
Maleimide Group: This is the primary hazard concern due to its high reactivity towards thiols. To prevent unintended reactions in the waste stream, it is crucial to "quench" or deactivate this group before disposal.[1]
-
Polyethylene Glycol (PEG) Linker: The PEG component is generally considered to be of low toxicity and is biodegradable. However, the entire molecule must be treated according to the hazards of its most reactive components.[1][2]
-
Amine Group: The terminal amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls.[3]
While some safety data sheets (SDS) for similar compounds may not classify them as hazardous, the reactive nature of this compound necessitates careful handling and disposal as chemical waste.[4][5]
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is imperative to wear the appropriate personal protective equipment.
| Scenario | Required PPE |
| Handling Solid Compound | Nitrile gloves, lab coat, safety glasses with side shields. |
| Handling Solutions | Nitrile gloves, lab coat, chemical splash goggles. |
| Accidental Spill Cleanup | Nitrile gloves, lab coat, chemical splash goggles, and a respirator if dealing with a fine powder.[4] |
In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][6]
-
Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, making sure to lift the eyelids.[4]
-
Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][7]
Seek immediate medical attention for any significant exposure or if irritation persists.
III. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to prevent its release into the environment. All forms of this compound must be treated as chemical waste and segregated from regular trash.[8] Under no circumstances should this compound or its solutions be disposed of down the drain. [2]
To mitigate the primary hazard, the reactive maleimide group should be deactivated by reacting it with an excess of a thiol-containing compound.[1]
Experimental Protocol: Quenching Procedure This protocol should be performed in a chemical fume hood.
-
Prepare a Quenching Solution: Prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a compatible buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.[1]
-
Add to Waste: Add the liquid waste containing this compound to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure the complete reaction.[1]
-
React: Allow the mixture to react, converting the maleimide to a more stable thioether.[1]
-
Collect: Collect the deactivated solution in a designated, labeled, and sealed hazardous liquid waste container.[1]
Proper segregation of waste is a critical first step in safe disposal.[1]
1. Solid Waste:
-
Unused or Expired Solid: Place unused or expired solid this compound in its original container or a new, clearly labeled, and sealed chemical-resistant container.[9]
-
Contaminated Consumables: Collect contaminated materials such as weighing paper, pipette tips, tubes, and gloves in a designated, sealed plastic bag or container.[9]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Waste this compound," and any appropriate hazard warnings.[4]
2. Liquid Waste:
-
Concentrated Solutions: Collect concentrated stock solutions (e.g., in DMSO or DMF) in a sealed and compatible hazardous waste container labeled for flammable or organic solvent waste.[8]
-
Dilute Aqueous Solutions: For aqueous solutions, first perform the quenching procedure described above. After deactivation, transfer the solution to a designated container for aqueous hazardous waste.[8]
-
Labeling: Label the liquid waste container with "Hazardous Chemical Waste," the full chemical name, the solvent used, and the approximate concentration of the compound.[4]
-
Storage: Store all sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][4] Fill containers to no more than 80% capacity to prevent spills.[9]
-
Final Disposal: The sole method for the final disposal of this chemical is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][9] The primary method of disposal is likely to be incineration.[2]
IV. Spill Handling Procedure
In the event of a spill of this compound, follow these steps:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don nitrile gloves, safety glasses or goggles, and a lab coat.[2]
-
Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[2]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Clean the Area: Clean the spill area thoroughly.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. jenkemusa.com [jenkemusa.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Mal-PEG4-amine
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Mal-PEG4-amine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Consult the manufacturer's glove compatibility chart for specific breakthrough times.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required. A chemical-resistant apron is advised for tasks with a higher risk of splashing.[2] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound, especially in solid form or when preparing solutions, should be conducted within a certified chemical fume hood.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for both safety and maintaining the integrity of the compound.
Storage:
-
Upon receipt, store this compound in a tightly sealed container in a cool, dry, and dark place.[2]
-
Long-term storage at -20°C is recommended.[4]
-
For compounds sensitive to air and moisture, consider handling under an inert atmosphere like argon or nitrogen.[2][5]
Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is worn and that work will be conducted in a certified chemical fume hood.
-
Weighing: If weighing the solid form, do so within the fume hood to prevent inhalation of any dust.
-
Dissolving: this compound is a PEG linker that increases solubility in aqueous media.[4][6] It can be dissolved in solvents such as DMSO, water, DCM, and DMF.[2] When preparing a solution, add the solvent slowly to the solid to avoid splashing.
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
Table 2: First Aid and Spill Response Procedures
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing.[1][2] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes as a precaution.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] |
| Minor Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[2] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2] Do not dispose of in regular trash.[7]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated hazardous waste container.[2][7]
-
Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour down the drain.[2]
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 2221042-92-6 | BroadPharm [broadpharm.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. This compound TFA salt | CAS:2221042-92-6 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
